molecular formula C22H32N2O12S2 B8124657 Nhs-peg2-SS-peg2-nhs

Nhs-peg2-SS-peg2-nhs

Cat. No.: B8124657
M. Wt: 580.6 g/mol
InChI Key: SHKDNSCVDLMKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nhs-peg2-SS-peg2-nhs is a useful research compound. Its molecular formula is C22H32N2O12S2 and its molecular weight is 580.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O12S2/c25-17-1-2-18(26)23(17)35-21(29)5-7-31-9-11-33-13-15-37-38-16-14-34-12-10-32-8-6-22(30)36-24-19(27)3-4-20(24)28/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKDNSCVDLMKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to NHS-PEG2-SS-PEG2-NHS: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG2-SS-PEG2-NHS is a homobifunctional crosslinker that plays a crucial role in the development of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). This in-depth technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in the synthesis and characterization of ADCs. Detailed experimental protocols and data are presented to assist researchers in utilizing this versatile linker in their drug development endeavors.

Core Concepts

This compound is a cleavable linker designed with specific functional moieties that dictate its utility. The N-hydroxysuccinimide (NHS) esters at both ends of the molecule are highly reactive towards primary amines, such as the lysine residues found on the surface of antibodies. The central feature of this linker is a disulfide bond (-S-S-), which is stable in the bloodstream but can be readily cleaved in the reducing environment of the intracellular space. The polyethylene glycol (PEG) spacers (PEG2) enhance the solubility and bioavailability of the resulting conjugate.[1]

The primary application of this compound is in the construction of ADCs. In this context, one NHS ester reacts with a primary amine on the antibody, while the other reacts with a primary amine on a cytotoxic drug molecule, thus linking the two components. The resulting ADC can circulate in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized. Inside the cell, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond, releasing the cytotoxic drug to exert its therapeutic effect. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug.[][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C22H32N2O12S2[4]
Molecular Weight 580.63 g/mol [4]
Appearance White to off-white solidN/A
Solubility DMSO: ≥ 100 mg/mL (172.23 mM)
Soluble in DMF
Poorly soluble in aqueous solutions
Storage Store at -20°C, desiccated

Mechanism of Action: From Conjugation to Payload Release

The utility of this compound in ADCs is defined by a two-stage mechanism: the initial conjugation of the antibody and drug, followed by the intracellular cleavage and release of the payload.

Amine-Reactive Conjugation

The NHS esters of the linker react with primary amines on the antibody (typically lysine residues) and the drug molecule through nucleophilic acyl substitution. This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the primary amine is deprotonated and thus nucleophilic. At this pH, a stable amide bond is formed, and N-hydroxysuccinimide is released as a byproduct. It is crucial to perform this reaction in an amine-free buffer (e.g., phosphate or borate buffer) to prevent competition for the NHS esters.

Intracellular Disulfide Cleavage

Once the ADC is internalized by the target cell, it is exposed to a highly reducing intracellular environment. The concentration of glutathione (GSH) in the cytoplasm is in the millimolar range (0.5-10 mM), which is significantly higher than in the extracellular space. This high concentration of GSH efficiently reduces the disulfide bond in the linker, leading to its cleavage and the release of the cytotoxic drug.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing Environment) ADC Antibody-Drug Conjugate (Stable Disulfide Linker) ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Cleavage Disulfide Bond Cleavage (High Glutathione) ADC_internalized->Cleavage Payload Released Cytotoxic Drug Cleavage->Payload CellDeath Cell Death Payload->CellDeath

Mechanism of ADC action with a disulfide linker.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of an ADC using this compound. As a model system, we describe the conjugation of the anti-HER2 antibody Trastuzumab with the cytotoxic agent Monomethyl Auristatin E (MMAE).

Protocol 1: Conjugation of Trastuzumab with MMAE using this compound

Materials:

  • Trastuzumab (in an amine-free buffer, e.g., PBS)

  • This compound

  • MMAE with a primary amine handle

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.5)

  • PD-10 desalting columns (or equivalent for purification)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of MMAE in anhydrous DMSO.

    • Adjust the pH of the Trastuzumab solution to 8.3-8.5 using the 1 M sodium bicarbonate buffer.

  • Conjugation Reaction:

    • To the pH-adjusted Trastuzumab solution, add the this compound stock solution. A molar excess of the linker to the antibody is typically used (e.g., 10-20 fold).

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

    • Add the MMAE stock solution to the reaction mixture. The molar ratio of MMAE to the linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Continue the incubation for another 1-2 hours at room temperature.

  • Purification of the ADC:

    • Equilibrate a PD-10 desalting column with PBS (pH 7.4) according to the manufacturer's instructions.

    • Apply the reaction mixture to the column and elute the ADC with PBS.

    • Collect the fractions containing the purified ADC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified ADC sample

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC sample in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity.

    • Calculate the area of each peak corresponding to a specific DAR.

    • The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • HER2-negative cancer cell line (e.g., MDA-MB-231) as a control

  • Complete cell culture medium

  • Purified ADC, unconjugated Trastuzumab, and free MMAE

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated Trastuzumab, and free MMAE in complete cell culture medium.

    • Replace the medium in the wells with the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values.

Experimental Workflow and Data Presentation

A typical workflow for the synthesis and characterization of an ADC using this compound is depicted below.

cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation Functional Evaluation Ab Antibody (e.g., Trastuzumab) Conjugation Conjugation Reaction (pH 8.3-8.5) Ab->Conjugation Linker This compound Linker->Conjugation Drug Cytotoxic Drug (e.g., MMAE) Drug->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification DAR DAR Determination (HIC-HPLC) Purification->DAR MS Mass Spectrometry (Intact Mass Analysis) Purification->MS Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity InVivo In Vivo Efficacy Studies Cytotoxicity->InVivo

Workflow for ADC synthesis and evaluation.
Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental protocols.

Table 1: Reaction Conditions for NHS Ester Conjugation

ParameterRecommended ConditionReference
pH 8.3 - 8.5
Buffer Amine-free (e.g., Phosphate, Borate)
Temperature Room Temperature
Reaction Time 1 - 3 hours
Molar Excess of Linker 10 - 20 foldN/A

Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage

Reducing AgentOptimal pHAdvantagesDisadvantagesReference
DTT > 7Strong reducing agentUnstable in solution, can interfere with maleimide chemistry
TCEP 1.5 - 8.5More stable and powerful than DTT, does not contain a thiol groupCan be more expensive

Conclusion

This compound is a valuable tool for the development of antibody-drug conjugates, offering a reliable method for linking antibodies and cytotoxic payloads in a manner that allows for targeted drug release. The information and protocols provided in this technical guide are intended to equip researchers with the knowledge necessary to effectively utilize this cleavable linker in their drug development programs. Careful optimization of the conjugation and purification steps, along with thorough characterization of the resulting ADC, are critical for the successful development of safe and effective targeted therapies.

References

An In-depth Technical Guide to NHS-PEG2-SS-PEG2-NHS: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the bifunctional crosslinker NHS-PEG2-SS-PEG2-NHS, designed for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and mechanism of action, along with detailed experimental protocols for its application in bioconjugation and drug delivery.

Core Structure and Properties

This compound is a homobifunctional crosslinking reagent featuring two N-hydroxysuccinimide (NHS) esters connected by a spacer arm containing two polyethylene glycol (PEG) units and a central, cleavable disulfide bond. This structure imparts unique characteristics beneficial for various bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).

The NHS esters provide reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[] The PEGylated spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[] The disulfide bond within the spacer arm allows for cleavage of the crosslinker under reducing conditions, a feature exploited for the controlled release of payloads within the cellular environment.[]

Chemical Structure:

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below. Note that some properties may vary slightly between suppliers.

PropertyValueReference(s)
Molecular Formula C22H32N2O12S2[3]
Molecular Weight 580.63 g/mol [3]
CAS Number 2640393-71-9
Appearance Colorless oil or solid-liquid mixture
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile
Storage Conditions Store at -20°C, desiccated.

Mechanism of Action

The utility of this compound lies in its two primary functionalities: amine conjugation and disulfide cleavage.

Amine Conjugation via NHS Esters

The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH2) under neutral to slightly basic conditions (pH 7.2-8.5). The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.

It is important to note that the NHS ester can also undergo hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced at higher pH values. The half-life of NHS esters can range from hours at pH 7 to minutes at pH 8.6. Therefore, reactions should be performed promptly after dissolving the reagent.

Disulfide Bond Cleavage

The disulfide bond in the core of the linker is stable under normal physiological conditions but can be readily cleaved in a reducing environment. This is particularly relevant for intracellular drug delivery, as the cytoplasm of cells has a significantly higher concentration of reducing agents, such as glutathione, compared to the extracellular environment. This differential in reducing potential allows for the targeted release of a conjugated payload once the ADC has been internalized by a cell.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Conjugation

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol for Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in a protein conjugate.

Materials:

  • Purified protein conjugate containing the this compound linker

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Conjugate Solution: Dissolve the purified conjugate in the reaction buffer.

  • Add Reducing Agent: Add DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Analysis: The cleavage can be confirmed by various analytical techniques such as SDS-PAGE under reducing and non-reducing conditions, or by mass spectrometry.

Mandatory Visualizations

Signaling Pathway: Intracellular Trafficking and Payload Release of an ADC

The following diagram illustrates the pathway of an antibody-drug conjugate (ADC) utilizing a disulfide-cleavable linker like this compound.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Disulfide Cleavage (High Glutathione) Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxicity

Caption: Intracellular trafficking and payload release of an ADC.

Experimental Workflow: Protein-Protein Interaction Analysis

This diagram outlines a typical workflow for identifying protein-protein interactions using this compound as a crosslinker, followed by mass spectrometry analysis.

Crosslinking_Workflow Cell_Lysate Cell Lysate or Purified Protein Complex Crosslinking Crosslinking with This compound Cell_Lysate->Crosslinking SDS_PAGE SDS-PAGE Separation Crosslinking->SDS_PAGE In_gel_Digestion In-gel Trypsin Digestion SDS_PAGE->In_gel_Digestion LC_MSMS LC-MS/MS Analysis In_gel_Digestion->LC_MSMS Data_Analysis Data Analysis (Identification of Cross-linked Peptides) LC_MSMS->Data_Analysis Interaction_Map Protein Interaction Map Data_Analysis->Interaction_Map

Caption: Workflow for protein crosslinking and mass spectrometry.

References

An In-depth Technical Guide to the Mechanism of Action of NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the bifunctional, cleavable crosslinker, NHS-PEG2-SS-PEG2-NHS. It outlines its mechanism of action, provides key quantitative data, details experimental protocols, and illustrates its application in the targeted delivery of therapeutics.

Core Principles and Mechanism of Action

This compound is a homobifunctional crosslinking reagent widely utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3][4] Its structure is defined by three key components:

  • N-hydroxysuccinimide (NHS) Esters: These are highly reactive groups located at both ends of the molecule. They efficiently form stable amide bonds with primary amines (-NH2), which are readily available on proteins and peptides, most notably on the side chains of lysine residues.[5]

  • Polyethylene Glycol (PEG) Spacers: The two PEG2 units act as hydrophilic spacers. These spacers increase the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduce the potential for aggregation, and provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

  • Disulfide (SS) Bond: At the core of the linker is a disulfide bond. This bond is stable under typical physiological conditions found in the bloodstream. However, it is readily cleaved in the presence of reducing agents, such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or intracellular molecules like glutathione. This cleavability is the key to its function in drug delivery systems.

The mechanism of action proceeds in two distinct stages:

  • Conjugation: The NHS esters react with primary amines on target molecules in a reaction that is most efficient at a pH range of 7.2 to 8.5. This reaction forms a stable amide linkage and releases NHS as a byproduct.

  • Cleavage: The central disulfide bond is broken upon exposure to a reducing environment, such as the cytoplasm of a cell. This releases the conjugated molecules, each now bearing a free sulfhydryl (-SH) group.

G cluster_conjugation Conjugation Phase (pH 7.2-8.5) cluster_cleavage Cleavage Phase (Reducing Environment) MoleculeA Molecule A (with -NH2) Conjugate A-NH-CO-PEG2-SS-PEG2-CO-NH-B MoleculeA->Conjugate NHS Ester Reaction Crosslinker This compound Crosslinker->Conjugate MoleculeB Molecule B (with -NH2) MoleculeB->Conjugate NHS Ester Reaction Conjugate2 A-NH-CO-PEG2-SS-PEG2-CO-NH-B Conjugate->Conjugate2 Transition to Reducing Environment ReducingAgent Reducing Agent (e.g., DTT, TCEP, Glutathione) CleavedA Molecule A (with -SH) ReducingAgent->CleavedA CleavedB Molecule B (with -SH) ReducingAgent->CleavedB Conjugate2->CleavedA Disulfide Reduction Conjugate2->CleavedB Disulfide Reduction

Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the key physicochemical and reaction properties of this compound.

PropertyValueReference
Molecular Weight ~580.63 g/mol
Spacer Arm Length ~31.8 ÅN/A
Reactivity Primary Amines (-NH2)
Recommended Reaction pH 7.2 - 8.5
Reaction Time 30 minutes to 2 hours
Cleavage Agents DTT (10-50 mM), TCEP (1-20 mM)
Cleavage Conditions Room temperature for 1-4 hours

Experimental Protocols

This protocol provides a general workflow for conjugating two proteins (Protein A and Protein B) using this compound.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) to a concentration of 10-20 mM.

    • Prepare a reaction buffer, such as Phosphate Buffered Saline (PBS), at pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris) or thiols.

  • Reaction Setup:

    • Dissolve Protein A and Protein B in the reaction buffer to a concentration of 1-5 mg/mL.

    • Add the dissolved crosslinker to the protein mixture. A typical starting point is a 20-fold molar excess of the crosslinker to the protein with the lower concentration. The optimal ratio may need to be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching and Purification:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Remove excess, non-reacted crosslinker and quenching buffer by dialysis or using a desalting column.

This protocol describes how to cleave the disulfide bond of the purified conjugate.

  • Reagent Preparation:

    • Prepare a fresh solution of a reducing agent, such as 500 mM DTT or 100 mM TCEP, in a suitable buffer.

  • Cleavage Reaction:

    • Add the reducing agent to the purified conjugate solution to a final concentration of 20-50 mM for DTT or 5-10 mM for TCEP.

    • Incubate the mixture for 2 hours at room temperature.

  • Analysis:

    • The cleavage of the conjugate can be confirmed by techniques such as SDS-PAGE, where the disappearance of the high-molecular-weight conjugate band and the appearance of bands corresponding to the individual proteins will be observed.

G start Start: Prepare Reagents dissolve_linker Dissolve Linker in DMSO start->dissolve_linker dissolve_proteins Dissolve Proteins in PBS (pH 7.5) start->dissolve_proteins mix Mix Proteins and Linker (20x Molar Excess) dissolve_linker->mix dissolve_proteins->mix incubate_conjugation Incubate (1 hr, RT) mix->incubate_conjugation quench Quench Reaction (Tris Buffer) incubate_conjugation->quench purify Purify Conjugate (Desalting Column) quench->purify add_reducing Add Reducing Agent (DTT/TCEP) purify->add_reducing incubate_cleavage Incubate (2 hr, RT) add_reducing->incubate_cleavage analyze Analyze via SDS-PAGE incubate_cleavage->analyze end End: Cleaved Products analyze->end

Experimental workflow for crosslinking and cleavage.

Application in Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the creation of ADCs for targeted cancer therapy. The linker is used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.

The ADC delivery mechanism is as follows:

  • Systemic Circulation: The ADC is administered intravenously and circulates throughout the body. The disulfide bond remains stable in the bloodstream.

  • Target Binding and Internalization: The antibody component of the ADC binds to the specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

  • Intracellular Trafficking: The ADC is internalized into the cell and trafficked through the endosomal-lysosomal pathway.

  • Drug Release: The intracellular environment, particularly the cytoplasm, has a high concentration of reducing agents like glutathione. This environment cleaves the disulfide bond in the linker, releasing the cytotoxic drug inside the target cell.

  • Cell Death: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell while minimizing exposure to healthy tissues.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Cytoplasm Cytoplasm (High Glutathione) Endosome->Cytoplasm 3. Trafficking Drug Released Cytotoxic Drug Cytoplasm->Drug 4. Disulfide Cleavage Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity

Mechanism of ADC delivery and drug release.

References

Cleavable Disulfide Linker Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleavable disulfide linkers represent a cornerstone in the design of sophisticated drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] Their unique ability to maintain stability in the systemic circulation while undergoing rapid cleavage in the reducing environment of the intracellular space makes them an invaluable tool for controlled drug release.[3][] This differential stability is primarily attributed to the significant concentration gradient of glutathione (GSH), a tripeptide thiol, which is found in millimolar concentrations within the cytoplasm (1-10 mM) but only in micromolar concentrations in the blood plasma (~5 µmol/L).[] This technical guide provides a comprehensive overview of the core principles of cleavable disulfide linker chemistry, including their synthesis, mechanisms of action, and applications, supplemented with detailed experimental protocols and comparative data.

Core Principles of Disulfide Linker Chemistry

The fundamental component of a disulfide linker is the disulfide bond (R-S-S-R'), a covalent bond formed from the oxidation of two thiol groups. In the context of drug delivery, these linkers are designed to be stable at the physiological pH of blood (~7.4) and resistant to enzymatic degradation in the plasma. However, upon internalization into target cells, the high intracellular concentration of GSH facilitates a thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond and the release of the conjugated payload.

Factors Influencing Stability and Cleavage

The stability and cleavage kinetics of disulfide linkers can be modulated by several factors, most notably steric hindrance around the disulfide bond. Introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond can significantly enhance the linker's stability in plasma by sterically shielding it from nucleophilic attack by thiols like cysteine. However, this increased stability is often coupled with a slower rate of intracellular cleavage. Therefore, a delicate balance must be struck to achieve optimal therapeutic efficacy, ensuring the ADC remains intact in circulation but efficiently releases its payload within the target cell.

Data Presentation: Comparative Analysis of Disulfide Linkers

The following tables summarize key quantitative data related to the stability and cleavage of various disulfide linkers.

Table 1: Impact of Steric Hindrance on Disulfide Linker Stability

Linker TypeSteric HindranceRelative Plasma StabilityRelative Intracellular Cleavage RateReference(s)
UnsubstitutedNoneLowHigh
Monomethyl-substitutedLowModerateModerate
Dimethyl-substituted (e.g., SPDB)ModerateHighModerate
Gem-dimethyl-substitutedHighVery HighLow

Table 2: Half-life of Disulfide-Linked Conjugates in Plasma

ConjugateLinkerHalf-life in Human PlasmaReference(s)
Gemtuzumab ozogamicinAcBut-disulfide-hydrazone~72 hours
Maytansine-disulfide conjugate (unhindered)Unsubstituted disulfideLow (qualitative)
Maytansine-disulfide conjugate (SPDB-DM4)Dimethyl-substituted disulfide~9 days
mAb-vc-linker-MMAE (peptide linker for comparison)Val-Cit peptide~230 days
mAb-hydrazone-MMAE (hydrazone linker for comparison)Hydrazone~2.6 days

Experimental Protocols

This section provides detailed methodologies for key experiments related to cleavable disulfide linker chemistry.

Protocol 1: Synthesis of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Materials:

  • 3-Mercaptopropionic acid

  • 2,2'-Dipyridyl disulfide (Aldrithiol-2)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate

  • Methanol

  • Glacial acetic acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-(2-pyridyldithio)propionic acid:

    • Dissolve 2,2'-dipyridyl disulfide (1 equivalent) in methanol containing a small amount of glacial acetic acid.

    • Add 3-mercaptopropionic acid (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(2-pyridyldithio)propionic acid.

  • Activation with N-Hydroxysuccinimide:

    • Dissolve 3-(2-pyridyldithio)propionic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous ethyl acetate at 0°C.

    • Add DCC (1.1 equivalents) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain SPDP as a white solid.

Protocol 2: Glutathione-Mediated Cleavage Assay

Objective: To assess the cleavage of a disulfide linker in a simulated intracellular reducing environment.

Materials:

  • Disulfide-linked conjugate (e.g., ADC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH)

  • Tris(2-carboxyethyl)phosphine (TCEP) (for positive control)

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the disulfide-linked conjugate in PBS.

    • Freshly prepare a stock solution of GSH (e.g., 100 mM) in PBS.

  • Cleavage Reaction:

    • In a microcentrifuge tube, mix the conjugate solution with the GSH stock solution to a final GSH concentration of 1-10 mM.

    • As a negative control, incubate the conjugate in PBS without GSH.

    • As a positive control, incubate the conjugate with a strong reducing agent like TCEP (e.g., 10 mM).

    • Incubate all samples at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • Quench the reaction by adding an excess of a thiol-reactive agent (e.g., N-ethylmaleimide) if necessary, or by immediate analysis.

  • Analysis:

    • Analyze the samples by HPLC to separate the intact conjugate from the released payload and other cleavage products.

    • Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve.

    • Calculate the percentage of drug release at each time point.

Protocol 3: In Vitro Drug Release from Disulfide-Linked Nanoparticles

Objective: To evaluate the reduction-triggered drug release from disulfide-crosslinked nanocarriers.

Materials:

  • Drug-loaded disulfide-linked nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH)

  • Tween-80 (or other surfactant to maintain sink conditions)

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO)

  • HPLC system

Procedure:

  • Preparation of Release Media:

    • Prepare PBS (pH 7.4) containing a low concentration of Tween-80 (e.g., 0.5% v/v).

    • Prepare a second release medium containing PBS, Tween-80, and 10 mM GSH to simulate the intracellular reducing environment.

  • Dialysis Setup:

    • Disperse a known amount of the drug-loaded nanoparticles in a small volume of PBS.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the dialysis bag into a larger container with the release medium (with and without GSH in separate experiments) and stir gently at 37°C.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples by HPLC to determine the concentration of the released drug.

    • Calculate the cumulative percentage of drug release over time for both conditions (with and without GSH).

Mandatory Visualizations

The following diagrams illustrate key concepts in cleavable disulfide linker chemistry.

Thiol_Disulfide_Exchange Intact_ADC Intact ADC (in Bloodstream) Internalization Internalization into Target Cell Intact_ADC->Internalization Stable in Plasma GSH_low Low [GSH] (~5 µM) Intracellular_ADC Intracellular ADC Internalization->Intracellular_ADC Cleavage Thiol-Disulfide Exchange Intracellular_ADC->Cleavage GSH_high High [GSH] (1-10 mM) GSH_high->Cleavage Triggers Released_Payload Released Payload (Cytotoxic Drug) Cleavage->Released_Payload Releases Cell_Death Apoptosis Released_Payload->Cell_Death Induces

Mechanism of ADC action with a disulfide linker.

ADC_Internalization_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen on Cell Surface Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Recycling Recycling Endosome Endosome->Recycling Recycling Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Recycling->Receptor Returns to surface Payload_Release Payload Release Cleavage->Payload_Release Target Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target

Cellular internalization and processing of an ADC.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (e.g., TCEP, DTT) Antibody->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation (Thiol-Maleimide or Thiol-Disulfide Exchange) Reduced_mAb->Conjugation Drug_Linker Drug-Linker (with reactive group) Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product

General workflow for ADC synthesis and purification.

Conclusion

Cleavable disulfide linkers are a powerful and versatile tool in the development of targeted therapeutics. Their predictable cleavage in the reducing intracellular environment allows for precise control over drug release, enhancing therapeutic efficacy while minimizing off-target toxicity. The ability to fine-tune their stability through synthetic modifications, such as the introduction of steric hindrance, provides a rational basis for optimizing linker design for specific applications. The experimental protocols and comparative data presented in this guide offer a practical resource for researchers and drug development professionals working in this exciting and rapidly advancing field. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to grow, so too will the opportunities for innovative applications of cleavable disulfide linker chemistry.

References

Introduction to PEGylation and Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PEGylation in Crosslinkers

What is PEGylation?

PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) polymer chains to molecules such as drugs, therapeutic proteins, or vesicles.[1][2] This modification is a widely adopted strategy in the pharmaceutical industry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3] PEG is a biocompatible, non-toxic, and water-soluble polymer approved by the FDA for use in humans.[4][5] The attachment of PEG chains can mask the therapeutic agent from the host's immune system, reducing immunogenicity and antigenicity. It also increases the hydrodynamic size of the molecule, which prolongs its circulation time in the bloodstream by reducing renal clearance.

Key benefits of PEGylation include:

  • Extended Circulation Half-Life: Slows down renal clearance, allowing for less frequent dosing.

  • Improved Stability and Solubility: Protects sensitive molecules from enzymatic degradation and enhances solubility for hydrophobic drugs.

  • Reduced Immunogenicity: Decreases the likelihood of adverse immune responses by shielding antigenic sites.

  • Enhanced Bioavailability: Optimized circulation increases the efficiency of the therapeutic.

The Role of Crosslinkers

Crosslinkers are molecules that contain two or more reactive ends capable of chemically joining other molecules. In polymer chemistry, crosslinkers are used to link polymer chains together, forming three-dimensional networks. This process is fundamental to the creation of materials like hydrogels, which are water-swollen polymer networks with applications in drug delivery, tissue engineering, and wound healing.

Synergy: PEGylated Crosslinkers

PEGylated crosslinkers combine the benefits of PEG with the structural capabilities of crosslinking agents. These are typically PEG molecules that have been functionalized with reactive groups at their ends, allowing them to link other molecules or polymer chains. Homobifunctional PEGs, which have identical reactive groups at both ends, are commonly used for creating crosslinked polymer networks, such as hydrogels. These PEG-based hydrogels are ideal for drug delivery systems due to their tissue-like water content, tunable physical properties, and resistance to protein adsorption.

Core Principles of PEGylated Crosslinkers

Chemistry of PEGylation

The PEGylation process begins with the functionalization of the PEG polymer at one or both ends to create a reactive derivative. The choice of functional group depends on the available reactive sites on the target molecule. Common reactions include:

  • Amine-Reactive PEGylation: N-hydroxysuccinimide (NHS) esters of PEG react with primary amine groups (e.g., on lysine residues of proteins) at a pH of 7-9 to form stable amide bonds.

  • Thiol-Reactive PEGylation: Maleimide-functionalized PEGs react specifically with sulfhydryl groups (e.g., on cysteine residues) at a pH of 6.5-7.5 to form a stable thioether linkage.

  • Aldehyde-Reactive PEGylation: PEG-aldehydes can be used for site-specific modification of the N-terminal amino group of proteins.

Types of PEG Crosslinkers

PEG linkers can be classified based on their reactivity and functionality:

  • Homobifunctional PEGs: Possess identical reactive groups at both ends and are primarily used for crosslinking molecules to form polymers or hydrogels.

  • Heterobifunctional PEGs: Have different reactive groups at each end, making them suitable for site-specific conjugation of two different molecules.

  • Cleavable Linkers: Engineered to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This allows for the controlled release of a drug at a specific target site, enhancing efficacy and reducing systemic toxicity.

  • Non-Cleavable Linkers: Form stable covalent bonds that maintain the integrity of the drug-carrier structure, relying on the protective PEG layer to prolong circulation.

Formation of PEGylated Hydrogels

PEG hydrogels are formed by the crosslinking of PEG precursors. The crosslinking mechanism significantly influences the network structure and, consequently, the drug release properties. The two most common mechanisms are:

  • Chain-Growth Polymerization: Involves the sequential addition of monomers to a growing polymer chain.

  • Step-Growth Polymerization: Involves the reaction between functional groups of monomers to form larger polymer chains in a stepwise manner.

The properties of the resulting hydrogel, such as mesh size and degradation, can be tuned by adjusting the PEG concentration, molecular weight, and the functionality (e.g., 4-arm vs. 8-arm) of the PEG monomers.

Impact on Physicochemical and Pharmacokinetic Properties

The use of PEGylated crosslinkers profoundly alters the properties of the resulting material or drug conjugate:

  • Increased Hydrophilicity: The PEG chains create a hydration shell, increasing the solubility of hydrophobic drugs and preventing aggregation.

  • Steric Hindrance: The hydrated polymer chains provide a protective mask, shielding the conjugated molecule from proteolytic enzymes and the immune system. This "stealth" effect is crucial for prolonging circulation time.

  • Controlled Release: In hydrogels, the crosslinking density and the nature of the PEG linker (e.g., cleavable vs. non-cleavable) can be precisely controlled to tailor the release profile of encapsulated drugs.

Quantitative Analysis of PEGylated Systems

Quantitative data is essential for optimizing the design of PEGylated crosslinkers for specific applications. The following tables summarize key findings from various studies.

Table 1: Effect of PEG Chain Length and Density on Pharmacokinetics

Parameter Effect of Increasing PEG Chain Length Effect of Increasing PEG Surface Density Reference(s)
Blood Circulation Time Prolonged Increased
Macrophage Uptake Decreased Decreased
Protein Adsorption Reduced ---
Cellular Uptake Can be inhibited if excessively long Reduced

| Tumor Accumulation | Significantly increased | --- | |

Table 2: Influence of Crosslinking Mechanism on Protein Release from PEG Hydrogels

Hydrogel Type Effect of Decreasing PEG Concentration Effect of Increasing PEG Molecular Weight Effect of Increasing Crosslink Functionality (4-arm to 8-arm) Reference(s)
Chain-Growth Polymerized Increased protein release efficiency and diffusivity No significant change in release efficiency or diffusivity Not Applicable

| Step-Growth Polymerized | Increased protein release efficiency and diffusivity | Increased protein release efficiency and diffusivity | Decreased protein release efficiency and diffusivity | |

Table 3: Comparative Efficiency of Different PEGylation Strategies

PEGylation Reagent Type Target Residue(s) Typical Degree of PEGylation Typical Yield of Mono-PEGylated Product Notes Reference(s)
NHS-Ester PEG Lysine (Amine) Variable 30-60% Most common, but can lead to heterogeneous products.
Maleimide PEG Cysteine (Thiol) High (Site-specific) >90% Highly specific, requires available free thiol groups.
Aldehyde PEG N-terminus (Amine) High (Site-specific) >85% Allows for site-specific N-terminal modification.

| HO-PEG-OH (with activation) | Asp/Glu (Carboxyl) | Low to Moderate | 10-40% | Requires pre-activation of carboxyl groups, offers more control. | |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PEGylated molecules.

Protocol 1: General Amine-Reactive Protein PEGylation

This protocol describes the PEGylation of a model protein, such as Bovine Serum Albumin (BSA), using an amine-reactive PEG-NHS ester.

Materials:

  • Protein (e.g., BSA)

  • Amine-reactive PEG (e.g., MS(PEG)n NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7-9

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the reaction buffer.

  • PEGylation Reaction: Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (e.g., starting with a 5:1 molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using Size Exclusion Chromatography (SEC). Collect fractions and monitor protein elution via UV absorbance at 280 nm.

Protocol 2: Characterization by SDS-PAGE

SDS-PAGE is used to confirm successful PEGylation by observing the increase in the apparent molecular weight of the modified protein.

Procedure:

  • Prepare an appropriate acrylamide concentration gel (e.g., 4-12% gradient gel).

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated fractions.

  • Run the gel under standard conditions.

  • Visualize the protein bands using a suitable stain (e.g., Coomassie Blue). A successful PEGylation will result in a distinct band shift to a higher molecular weight for the PEGylated protein compared to the native protein. A specific PEG stain, such as a barium iodide solution, can also be used for direct detection of PEGylated species.

Protocol 3: Characterization and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the purity and degree of PEGylation.

Procedure:

  • Method: Size-Exclusion Chromatography (SEC-HPLC) or Reversed-Phase HPLC (RP-HPLC) can be used.

  • Mobile Phase: Select a mobile phase appropriate for the chosen column and protein.

  • Detection: Monitor the elution profile using a UV detector. For PEG reagents that lack a UV chromophore, a Charged Aerosol Detector (CAD) can be used for quantification.

  • Analysis: Compare the chromatograms of the un-PEGylated and PEGylated samples. The appearance of new peaks with shorter retention times in SEC-HPLC or altered retention times in RP-HPLC indicates successful PEGylation. The degree of PEGylation can be estimated by the relative areas of the peaks corresponding to different PEGylated species (mono-, di-, tri-PEGylated, etc.).

Protocol 4: Characterization by Mass Spectrometry (MS)

MS provides precise molecular weight information, confirming the covalent attachment of PEG and determining the degree of PEGylation.

Procedure:

  • Sample Preparation: Prepare the sample by desalting and concentrating it. For complex spectra, sample preparation might involve using solvents like methanol or additives like triethylamine (TEA) to improve resolution.

  • Instrumentation: Use MALDI-TOF or ESI-MS. High-resolution instruments like Orbitrap MS are well-suited for analyzing PEGylated proteins.

  • Analysis: Compare the mass spectrum of the PEGylated protein to the unmodified protein. The mass difference corresponds to the total mass of the attached PEG chains. This allows for the precise calculation of the average number of PEG molecules per protein.

Protocol 5: Quantification of PEGylation Degree using TNBS Assay

The TNBS (Trinitrobenzenesulfonic acid) assay indirectly quantifies the degree of PEGylation by measuring the number of remaining free primary amine groups.

Procedure:

  • React both the PEGylated and non-PEGylated protein samples with TNBS.

  • Measure the absorbance of the resulting colored product at 420 nm.

  • The reduction in absorbance in the PEGylated sample compared to the control is proportional to the number of amine groups that have been modified by PEG.

  • Calculate the degree of PEGylation based on this reduction.

Visualizing Processes and Pathways

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to PEGylation in crosslinkers.

PEGylation_Workflow Target Target Molecule (Protein, Peptide, etc.) Reaction Conjugation Reaction (pH, Temp Control) Target->Reaction PEG Activated PEG (e.g., PEG-NHS) PEG->Reaction Crude Crude PEGylated Product Reaction->Crude Mixture Purification Purification (e.g., SEC) Crude->Purification Pure Purified PEGylated Product Purification->Pure Isolated Product Characterization Characterization (SDS-PAGE, HPLC, MS) Pure->Characterization Final Final Characterized Product Characterization->Final Validated

Caption: A general workflow for the synthesis and purification of a PEGylated molecule.

Drug_Release cluster_0 In Vivo Environment Hydrogel Drug-Loaded PEG Hydrogel (Crosslinked Network) Cleavage Linker Cleavage / Diffusion Hydrogel->Cleavage Stimulus Physiological Stimulus (e.g., pH change, Enzyme) Stimulus->Cleavage Release Controlled Drug Release Cleavage->Release Target Therapeutic Target Release->Target Therapeutic Effect

Caption: Controlled drug release from a stimuli-responsive PEGylated hydrogel.

Synthesis_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomers PEG Monomers (e.g., 4-arm PEG-Acrylate) Polymerization Crosslinking Polymerization Monomers->Polymerization Drug Therapeutic Drug Drug->Polymerization Initiator Initiator (e.g., Photoinitiator) Initiator->Polymerization Hydrogel Drug-Encapsulated Hydrogel Polymerization->Hydrogel Swelling Swelling & Degradation Studies Hydrogel->Swelling Mechanical Mechanical Testing (e.g., Rheometry) Hydrogel->Mechanical Release In Vitro Drug Release Assay Hydrogel->Release Result Optimized Drug Delivery System Swelling->Result Mechanical->Result Release->Result

Caption: Workflow for the synthesis and characterization of a PEGylated hydrogel.

Conclusion and Future Outlook

PEGylation of crosslinkers is a cornerstone of modern drug delivery and biomaterial design. By combining the unique physicochemical properties of PEG with the structural versatility of crosslinking chemistry, researchers can create sophisticated systems with tailored properties. These systems offer enhanced therapeutic efficacy, improved patient compliance through reduced dosing frequency, and the potential for targeted and controlled drug release. The ability to precisely tune characteristics like drug release kinetics, mechanical strength, and degradation profiles by modulating PEG chain length, concentration, and crosslinking mechanisms continues to drive innovation.

Future research will likely focus on developing next-generation PEGylated systems with even greater control and functionality. This includes the creation of "smart" hydrogels that respond to multiple biological stimuli and the advancement of site-specific conjugation techniques to produce perfectly homogeneous bioconjugates. As our understanding of the interactions between these materials and biological systems deepens, PEGylated crosslinkers will continue to be a vital tool in the development of novel therapies and regenerative medicine strategies.

References

An In-depth Technical Guide to NHS-PEG2-SS-PEG2-NHS for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional, cleavable linker N-hydroxysuccinimide-polyethylene glycol(2)-disulfide-polyethylene glycol(2)-N-hydroxysuccinimide (NHS-PEG2-SS-PEG2-NHS). This linker is a critical component in the development of antibody-drug conjugates (ADCs), facilitating the attachment of cytotoxic payloads to monoclonal antibodies. The inclusion of a disulfide bond allows for the selective release of the drug in the high-glutathione environment of tumor cells, while the PEG spacers enhance solubility and improve pharmacokinetic properties.

Core Concepts and Mechanism of Action

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically binds to an antigen on the surface of tumor cells. The linker plays a crucial role in the stability and efficacy of the ADC.

The this compound linker is a cleavable linker, meaning it is designed to be stable in the bloodstream and release the cytotoxic payload upon reaching the tumor microenvironment.[1] The mechanism of action for this linker is based on the significant difference in glutathione (GSH) concentration between the extracellular space and the intracellular environment of tumor cells. The disulfide bond within the linker is stable in the low GSH environment of the bloodstream. However, upon internalization of the ADC into a tumor cell, the much higher intracellular GSH concentration (up to 1000-fold higher than in normal cells) rapidly reduces the disulfide bond, cleaving the linker and releasing the active drug.[]

The polyethylene glycol (PEG) spacers in the linker serve to increase the hydrophilicity of the overall ADC, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[3] The N-hydroxysuccinimide (NHS) esters are reactive groups that form stable amide bonds with primary amines, such as the lysine residues present on the surface of antibodies.[4]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is provided in the table below. This information is crucial for handling, storage, and reaction setup.

PropertyValueReference
Molecular Formula C22H32N2O12S2[5]
Molecular Weight 580.63 g/mol
Appearance Colorless to off-white solid or liquid
Solubility Soluble in DMSO (≥ 100 mg/mL), DMF, and other organic solvents.
Storage Conditions Store at -20°C, sealed and protected from moisture.

Synthesis of this compound Linker

A plausible synthetic workflow is outlined below:

G cluster_0 Step 1: Synthesis of Thiol-PEG-Carboxylic Acid cluster_1 Step 2: Disulfide Bond Formation cluster_2 Step 3: NHS Ester Activation A Commercially available HO-PEG2-COOH C HS-PEG2-COOH A->C Esterification B Thiolation Agent (e.g., 3-mercaptopropionic acid) B->C D HS-PEG2-COOH E Oxidation (e.g., air, DMSO) D->E F HOOC-PEG2-SS-PEG2-COOH E->F G HOOC-PEG2-SS-PEG2-COOH I This compound G->I Esterification H N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC or EDC) H->I

A representative synthetic workflow for this compound.

Note: This is a generalized scheme. The actual synthesis would require careful optimization of reaction conditions, purification of intermediates, and thorough characterization at each step.

Experimental Protocols

Conjugation of this compound to an Antibody

This protocol describes the general procedure for conjugating the this compound linker to a monoclonal antibody, such as trastuzumab. The reaction targets the primary amines of lysine residues on the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the conjugation buffer to remove any amine-containing substances. Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the antibody solution while gently stirring. A typical starting point is a 5-20 fold molar excess of the linker over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-18 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting ADC from unconjugated linker and other reaction byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Purification of the Antibody-Drug Conjugate by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HIC Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the quenched conjugation reaction mixture with Mobile Phase A to a final salt concentration that promotes binding to the HIC column (typically 0.8-1.5 M ammonium sulfate).

  • Chromatography:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Load the prepared ADC sample onto the column.

    • Elute the ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later in the gradient.

    • Collect fractions corresponding to the desired ADC species.

  • Buffer Exchange: Exchange the purified ADC fractions into a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination by LC-MS: Liquid chromatography-mass spectrometry is a standard method for determining the average DAR and the distribution of drug-loaded species.

Procedure:

  • Sample Preparation: The purified ADC may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the ADC sample onto a reverse-phase or size-exclusion column coupled to a high-resolution mass spectrometer.

    • Acquire the mass spectrum of the eluting species.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).

    • Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative abundance (peak areas from the deconvoluted spectrum).

In Vitro Plasma Stability Assay: This assay evaluates the stability of the ADC and the rate of premature drug release in plasma.

Procedure:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), take aliquots of the plasma-ADC mixture.

  • ADC Capture: Isolate the ADC from the plasma using an affinity capture method (e.g., protein A/G beads).

  • Analysis:

    • Analyze the captured ADC by LC-MS to determine the change in average DAR over time. A decrease in DAR indicates linker cleavage.

    • Analyze the plasma supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the plasma half-life of the ADC.

Glutathione-Mediated Cleavage Assay: This assay assesses the susceptibility of the disulfide linker to cleavage in a reducing environment mimicking the intracellular conditions.

Procedure:

  • Reaction Setup: Incubate the ADC in a buffer (e.g., PBS, pH 7.4) containing a physiologically relevant concentration of reduced glutathione (GSH), typically in the range of 1-10 mM.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots by LC-MS to quantify the amount of intact ADC and the released payload.

  • Data Analysis: Plot the percentage of cleaved ADC over time to determine the cleavage kinetics.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that would be generated from the characterization of an ADC synthesized with the this compound linker.

Table 1: Drug-to-Antibody Ratio (DAR) Distribution

SpeciesMass (Da)Relative Abundance (%)
Unconjugated Antibody148,0005
DAR 1148,58015
DAR 2149,16030
DAR 3149,74025
DAR 4150,32015
DAR 5150,9005
DAR 6151,4805
Average DAR 3.0

Table 2: In Vitro Plasma Stability

SpeciesTime (hours)Average DAR% Intact ADC
Human Plasma03.0100
242.997
482.893
722.790
1442.583
Mouse Plasma03.0100
242.893
482.687
722.480
1442.067

Table 3: Glutathione-Mediated Cleavage Kinetics

Time (hours)% Cleaved ADC (1 mM GSH)% Cleaved ADC (10 mM GSH)
000
11550
22885
450>95
875>95
24>95>95

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of the this compound linker in ADCs.

G cluster_0 ADC in Circulation cluster_1 Tumor Cell Internalization cluster_2 Intracellular Drug Release A Antibody B NHS-PEG2-SS-PEG2-Drug A->B Stable Linkage C ADC binds to tumor cell antigen D Endocytosis C->D E High Glutathione (GSH) Concentration F Disulfide Bond Cleavage E->F G Released Drug F->G H Cell Death G->H

Mechanism of action of a disulfide-linked ADC.

G A Conjugation Reaction Mixture B HIC Column A->B Load C Unconjugated Antibody B->C Early Elution D Low DAR Species B->D Mid-Gradient Elution E High DAR Species B->E Late-Gradient Elution F Unconjugated Linker/Drug B->F Flow-through/Wash

Purification of an ADC by Hydrophobic Interaction Chromatography.

G A ADC Sample B LC Separation (e.g., Reverse Phase) A->B C Mass Spectrometry B->C D Deconvolution C->D E DAR Calculation D->E

Workflow for DAR determination by LC-MS.

Conclusion

The this compound linker is a valuable tool in the development of antibody-drug conjugates. Its cleavable disulfide bond allows for targeted drug release in the tumor microenvironment, while the PEG spacers contribute to improved physicochemical properties. The experimental protocols and data presented in this guide provide a framework for the successful implementation of this linker in ADC research and development. Careful characterization of the resulting ADC, including DAR determination, stability analysis, and assessment of cleavage kinetics, is essential for optimizing its therapeutic potential.

References

An In-depth Technical Guide to Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups connected by a spacer arm.[1][2][3] These reagents are instrumental in covalently linking two similar functional groups, making them invaluable tools in various scientific disciplines, particularly in the study of protein-protein interactions, the stabilization of protein structures, and the creation of multi-subunit complexes.[1] The ability of these crosslinkers to "freeze" molecular interactions in time allows researchers to capture transient or weak interactions that might otherwise be difficult to detect.[4]

The utility of a homobifunctional crosslinker is determined by three key features: the reactive groups, the spacer arm, and its overall chemical properties. The reactive groups dictate which functional groups on a molecule the crosslinker will bind to. The most common targets are primary amines (-NH2), found on lysine residues and the N-terminus of proteins, and sulfhydryl groups (-SH), found on cysteine residues. The spacer arm determines the distance between the two linked molecules. The length and composition of the spacer arm also influence the crosslinker's solubility and whether it is cleavable under specific chemical conditions.

This guide provides a comprehensive overview of homobifunctional crosslinkers, including their classification, quantitative properties, detailed experimental protocols, and applications in elucidating cellular signaling pathways.

Classification and Properties of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are primarily classified based on their reactive groups. The two major categories are amine-reactive and sulfhydryl-reactive crosslinkers.

Amine-Reactive Homobifunctional Crosslinkers

These crosslinkers possess two identical groups that react with primary amines. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class. They react with primary amines in a pH range of 7-9 to form stable amide bonds.

Table 1: Properties of Common Amine-Reactive Homobifunctional Crosslinkers

CrosslinkerAbbreviationReactive GroupSpacer Arm Length (Å)Cleavable?Water Soluble?Membrane Permeable?
Disuccinimidyl suberateDSSNHS ester11.4NoNoYes
Bis(sulfosuccinimidyl) suberateBS3Sulfo-NHS ester11.4NoYesNo
Disuccinimidyl glutarateDSGNHS ester7.7NoNoYes
Disuccinimidyl tartrateDSTNHS ester6.4Yes (Periodate)NoYes
Dithiobis(succinimidyl propionate)DSP (Lomant's Reagent)NHS ester12.0Yes (Reducing agents)NoYes
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSPSulfo-NHS ester12.0Yes (Reducing agents)YesNo
Ethylene glycol bis(succinimidyl succinate)EGSNHS ester16.1Yes (Hydroxylamine)NoYes
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGSSulfo-NHS ester16.1Yes (Hydroxylamine)YesNo
Sulfhydryl-Reactive Homobifunctional Crosslinkers

These reagents have two identical groups that target sulfhydryl groups on cysteine residues. Maleimides are a common reactive group in this category, forming stable thioether bonds with sulfhydryls at a pH range of 6.5-7.5.

Table 2: Properties of Common Sulfhydryl-Reactive Homobifunctional Crosslinkers

CrosslinkerAbbreviationReactive GroupSpacer Arm Length (Å)Cleavable?Water Soluble?Membrane Permeable?
BismaleimidoethaneBMOEMaleimide8.0NoNoYes
1,4-BismaleimidobutaneBMBMaleimide10.9NoNoYes
1,6-BismaleimidohexaneBMHMaleimide16.1NoNoYes
DithiobismaleimidoethaneDTMEMaleimide13.1Yes (Reducing agents)NoYes

Experimental Protocols

General Considerations for Crosslinking Reactions
  • Buffer Selection: Use buffers that do not contain the target functional group of the crosslinker. For amine-reactive crosslinkers, avoid Tris or glycine buffers. Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices.

  • Crosslinker Concentration: The optimal concentration of the crosslinker needs to be determined empirically. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein.

  • Reaction Time and Temperature: Reactions are typically carried out for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching: After the desired reaction time, it is crucial to quench the reaction to inactivate any unreacted crosslinker. This is typically done by adding a small molecule containing the target functional group (e.g., Tris or glycine for amine-reactive crosslinkers, or a thiol-containing compound like dithiothreitol (DTT) for sulfhydryl-reactive crosslinkers).

Protocol 1: Protein Crosslinking using Disuccinimidyl Suberate (DSS)

This protocol describes the crosslinking of proteins in solution using the amine-reactive crosslinker DSS.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Reaction tubes

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a suitable non-amine-containing buffer.

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). Gently mix and incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris or glycine. Incubate for 15 minutes at room temperature to stop the reaction.

  • Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Protein Crosslinking using Bismaleimidoethane (BMOE)

This protocol outlines the crosslinking of sulfhydryl-containing proteins using the sulfhydryl-reactive crosslinker BMOE.

Materials:

  • Protein sample containing free sulfhydryl groups in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • BMOE (Bismaleimidoethane)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reducing agent (optional, e.g., DTT or TCEP) if disulfide bonds need to be reduced.

  • Quenching solution (e.g., 2-mercaptoethanol or DTT)

  • Reaction tubes

Procedure:

  • Prepare Protein Sample: If necessary, reduce disulfide bonds in the protein sample by incubation with a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Ensure the final protein sample is in a buffer at pH 6.5-7.5.

  • Prepare BMOE Stock Solution: Immediately before use, dissolve BMOE in DMSO or DMF to a desired stock concentration.

  • Crosslinking Reaction: Add the BMOE stock solution to the protein sample. The optimal molar ratio of BMOE to protein should be determined empirically. Incubate the reaction for 1-2 hours at room temperature.

  • Quench Reaction: Add a quenching solution containing a free thiol (e.g., 2-mercaptoethanol or DTT) to a final concentration sufficient to react with any excess BMOE. Incubate for 15 minutes.

  • Analysis: The crosslinked sample can now be analyzed by appropriate downstream techniques.

Experimental Workflow and Visualization

Workflow for Identifying Protein-Protein Interactions

A common application of homobifunctional crosslinkers is the identification of protein-protein interactions within a complex or a whole-cell lysate. The general workflow for such an experiment is as follows:

  • Crosslinking: The protein sample (purified complex or cell lysate) is treated with a homobifunctional crosslinker under native conditions to covalently link interacting proteins.

  • Denaturation and Digestion: The crosslinked proteins are denatured and then digested into smaller peptides using a protease such as trypsin.

  • Enrichment (Optional): In complex samples, crosslinked peptides are often of low abundance. Enrichment steps, such as size exclusion chromatography, can be employed to isolate the larger, crosslinked peptides.

  • Mass Spectrometry (MS) Analysis: The peptide mixture is analyzed by mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides.

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS data. This involves searching for pairs of peptides that are linked by the crosslinker, which provides information about which amino acid residues were in close proximity in the original protein structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis cluster_results Results ProteinComplex Protein Complex / Cell Lysate Crosslinking Crosslinking with Homobifunctional Reagent ProteinComplex->Crosslinking Denaturation Denaturation & Digestion (e.g., Trypsin) Crosslinking->Denaturation Enrichment Enrichment of Crosslinked Peptides (Optional) Denaturation->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS DataAnalysis Data Analysis (Identification of Crosslinked Peptides) MS->DataAnalysis PPI_Map Protein-Protein Interaction Map DataAnalysis->PPI_Map

General workflow for protein-protein interaction studies.
Application in Signaling Pathway Elucidation: EGF Receptor Dimerization

Homobifunctional crosslinkers have been instrumental in elucidating the structure and function of signaling proteins. A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon binding to its ligand, Epidermal Growth Factor (EGF), undergoes dimerization, which is a critical step for the activation of its intracellular kinase domain and downstream signaling pathways that regulate cell proliferation, differentiation, and survival.

The membrane-impermeable crosslinker Bis(sulfosuccinimidyl) suberate (BS3) has been used to capture the dimerization of EGFR at the cell surface. By treating cells with EGF and then with BS3, researchers can covalently link the two EGFR monomers that come into close proximity upon ligand binding. The resulting EGFR dimer can then be detected by techniques like Western blotting, providing direct evidence for ligand-induced dimerization.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR_Monomer1 EGFR Monomer EGF->EGFR_Monomer1 binds EGFR_Monomer2 EGFR Monomer EGF->EGFR_Monomer2 binds EGFR_Dimer EGFR Dimer (Crosslinked with BS3) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2->EGFR_Dimer Dimerization Kinase_Activation Kinase Domain Activation EGFR_Dimer->Kinase_Activation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Kinase_Activation->Downstream_Signaling

EGFR dimerization captured by homobifunctional crosslinking.

Conclusion

Homobifunctional crosslinkers are powerful reagents for covalently linking molecules with identical functional groups. Their application has significantly advanced our understanding of protein structure and function, particularly in the context of protein-protein interactions and the architecture of multi-protein complexes. The choice of an appropriate crosslinker, with a specific reactive group and spacer arm length, is critical for the success of an experiment. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to design and execute their crosslinking experiments effectively. As mass spectrometry techniques continue to evolve, the use of homobifunctional crosslinkers in combination with these powerful analytical tools will undoubtedly continue to provide novel insights into the complex molecular machinery of the cell.

References

An In-depth Technical Guide to the Solubility and Stability of NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the bifunctional crosslinker NHS-PEG2-SS-PEG2-NHS is a valuable tool for conjugating molecules of interest. Its structure, featuring two N-hydroxysuccinimide (NHS) esters and a central disulfide bond connected by polyethylene glycol (PEG) spacers, allows for the linkage of primary amine-containing molecules and subsequent cleavage of the linkage under reducing conditions. This guide provides a comprehensive overview of the solubility and stability of this reagent, complete with experimental protocols and visual diagrams to facilitate its effective use in research and development.

Core Properties of this compound

The utility of this compound is largely dictated by the chemical properties of its functional groups: the amine-reactive NHS esters and the reducible disulfide bond. The PEG spacers contribute to the molecule's solubility characteristics.

Solubility Profile

The solubility of this compound is a critical consideration for its practical application in various experimental settings. The presence of the hydrophilic PEG2 spacers enhances its solubility in aqueous environments, a desirable trait for biological applications[1]. However, like many non-sulfonated NHS ester reagents, it is readily soluble in organic solvents.

For ease of comparison, the solubility of this compound in common laboratory solvents is summarized in the table below.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (172.23 mM). It is important to use newly opened, anhydrous DMSO as the reagent is hygroscopic.[2]
Other Organic SolventsSoluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, and Dimethylformamide (DMF).[3]
Aqueous BuffersThe PEG spacers improve solubility in aqueous solutions. However, for initial stock preparation, dissolving in a water-miscible organic solvent like DMSO is recommended before adding to the aqueous reaction mixture. The final concentration of the organic solvent should be minimized (typically 0.5-10%).[4]
In Vivo FormulationA clear solution of ≥ 2.5 mg/mL can be achieved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another formulation yielding similar solubility is 10% DMSO and 90% (20% SBE-β-CD in Saline). A third option is 10% DMSO and 90% Corn Oil.[2]
Stability Considerations

The stability of this compound is primarily influenced by the hydrolysis of the NHS esters and the reduction of the disulfide bond. Proper storage and handling are crucial to maintain the reagent's reactivity.

Storage: The reagent should be stored at -20°C, sealed, and protected from moisture. For long-term storage, -80°C is recommended, where it can be stable for up to 6 months. Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months. It is advisable to avoid repeated freeze-thaw cycles.

NHS Ester Stability and Hydrolysis:

The NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction to the desired conjugation with primary amines. The rate of this hydrolysis is significantly dependent on pH and temperature.

pHTemperatureHalf-life of NHS EsterReference
7.00°C4 to 5 hours
8.0Room Temp.180-210 minutes
8.5Room Temp.130-180 minutes
8.64°C10 minutes
9.0Room Temp.110-125 minutes

Disulfide Bond Stability and Cleavage:

The disulfide bond within the linker is stable under typical physiological conditions but can be readily cleaved by reducing agents. This feature allows for the controlled release of conjugated molecules.

Reducing AgentDescriptionReference
Dithiothreitol (DTT)A highly effective and commonly used reducing agent for cleaving disulfide bonds in proteins and other molecules.
β-Mercaptoethanol (BME)Another widely used reducing agent for disulfide bond cleavage.
Tris(2-carboxyethyl)phosphine (TCEP)An air-stable and irreversible reducing agent that is effective over a wider pH range compared to DTT and BME.

The cellular cytosol is a reducing environment, which can lead to the cleavage of disulfide bonds in molecules that are internalized by cells.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. The following protocols provide a framework for key experiments.

Protocol 1: Preparation of Stock Solution
  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 100 mg/mL).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Protein Crosslinking Procedure
  • Buffer Preparation: Prepare a suitable reaction buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer to a known concentration.

  • Crosslinker Addition: Add the this compound stock solution to the protein solution. The final concentration of the crosslinker and the molar excess over the protein will need to be optimized for each specific application.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.

  • Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Protocol 3: Monitoring NHS Ester Hydrolysis
  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 7.0, 8.0, 8.5).

  • Reaction Setup: In a quartz cuvette, add the this compound stock solution to the buffer to achieve a known final concentration.

  • Spectrophotometric Measurement: Immediately begin monitoring the absorbance of the solution at 260 nm over time using a UV-Vis spectrophotometer. The increase in absorbance is due to the release of the N-hydroxysuccinimide byproduct of hydrolysis.

  • Data Analysis: Plot the absorbance at 260 nm versus time to determine the rate of hydrolysis. The half-life can be calculated from this data.

Protocol 4: Cleavage of the Disulfide Bond
  • Sample Preparation: Dissolve the crosslinked conjugate in a suitable buffer.

  • Reducing Agent Addition: Add a fresh solution of a reducing agent such as DTT (final concentration 10-100 mM) or TCEP (final concentration 10-50 mM).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Analysis: Analyze the cleavage of the conjugate by techniques such as SDS-PAGE, which will show a change in the molecular weight of the protein, or mass spectrometry.

Mandatory Visualizations

To further clarify the chemical processes and experimental workflows, the following diagrams have been generated using the DOT language.

G cluster_reaction NHS Ester Reaction with Primary Amine NHS_Ester This compound (R-NHS) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate + Protein-NH2 (pH 7.2-8.5) Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Intermediate Amide_Bond Stable Amide Bond (R-NH-Protein) Intermediate->Amide_Bond Elimination NHS_Leaving_Group N-hydroxysuccinimide (Leaving Group) Intermediate->NHS_Leaving_Group

Caption: Reaction mechanism of NHS ester with a primary amine.

G cluster_cleavage Disulfide Bond Cleavage by a Reducing Agent Disulfide_Bond PEG-S-S-PEG Thiol_1 PEG-SH Disulfide_Bond->Thiol_1 + 2H+ + 2e- Thiol_2 PEG-SH Disulfide_Bond->Thiol_2 Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Disulfide_Bond

Caption: Cleavage of the disulfide bond via reduction.

G cluster_workflow General Crosslinking Experimental Workflow A 1. Prepare Stock Solution (this compound in anhydrous DMSO) C 3. Mix Reagents and Incubate (Crosslinking Reaction) A->C B 2. Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (Dialysis or SEC) D->E F 6. Characterize Conjugate (SDS-PAGE, MS) E->F G 7. (Optional) Cleavage of Disulfide Bond (Add DTT or TCEP) F->G H 8. Analyze Cleavage Products G->H

Caption: A typical experimental workflow for protein crosslinking.

References

A Deep Dive into Disulfide Bond Cleavage in Antibody-Drug Conjugates: Principles and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. Among the various linker technologies, disulfide linkers have emerged as a prominent class of cleavable linkers, designed to be stable in systemic circulation and selectively cleaved within the reducing environment of target tumor cells. This technical guide provides an in-depth exploration of the fundamental principles governing disulfide bond cleavage in ADCs, complete with detailed experimental protocols and quantitative data to aid in the design and characterization of these complex biotherapeutics.

Core Principles of Disulfide Bond Cleavage

The strategic advantage of disulfide linkers lies in the significant redox potential difference between the extracellular environment and the intracellular milieu. The cytoplasm of tumor cells maintains a highly reducing environment, primarily due to a high concentration of glutathione (GSH), which is present in millimolar concentrations (1-10 mM) compared to micromolar levels (~5 µM) in the blood plasma.[1][2][3][4] This differential facilitates the selective cleavage of the disulfide bond within the target cell, releasing the cytotoxic payload.

The primary mechanism of disulfide bond cleavage is thiol-disulfide exchange .[5] In this reaction, a thiol-containing molecule, predominantly intracellular GSH, acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in the ADC's linker. This results in the formation of a mixed disulfide and the release of the drug-linker thiol, which can then undergo further reactions to release the active payload.

Recent studies have also highlighted the role of enzymatic catalysis in disulfide bond cleavage. Enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) , in the presence of cofactors like NADPH, can significantly accelerate the cleavage of disulfide bonds in ADCs. This enzymatic activity further contributes to the efficient release of the cytotoxic drug within the target cell.

Types of Disulfide Linkers and Their Impact on Stability

The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. This has led to the development of different types of disulfide linkers:

  • Unhindered Disulfide Linkers: These linkers have a simple disulfide bond and are more susceptible to premature cleavage in circulation.

  • Sterically Hindered Disulfide Linkers: These linkers incorporate alkyl substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond. This steric hindrance enhances the linker's stability in plasma, reducing off-target toxicity. However, excessive hindrance can impede the desired intracellular cleavage, necessitating a careful balance to optimize the therapeutic window.

Commonly used disulfide linker chemistries in ADCs include SPP (N-succinimidyl 4-(2-pyridylthio)pentanoate) and SPDB (N-succinimidyl 4-(2-pyridylthio)butanoate).

Factors Influencing Disulfide Bond Cleavage

Several factors can influence the rate and extent of disulfide bond cleavage in ADCs:

  • Intracellular Glutathione (GSH) Concentration: Higher intracellular GSH levels lead to more efficient and rapid cleavage.

  • Steric Hindrance: The degree of steric hindrance around the disulfide bond directly impacts its stability and susceptibility to reduction.

  • Antibody Subclass and Isoform: Different IgG subclasses (e.g., IgG1, IgG2) and their isoforms can exhibit varying accessibility of their interchain disulfide bonds, which can influence conjugation and subsequent cleavage kinetics.

  • pH: The pH of the local environment can affect the reactivity of thiols and the overall rate of thiol-disulfide exchange.

  • Enzymatic Activity: The presence and activity of enzymes like thioredoxin and glutaredoxin can accelerate cleavage.

Quantitative Data on Disulfide Bond Cleavage

The following tables summarize key quantitative data related to disulfide bond reduction and cleavage in ADCs, compiled from various studies.

ParameterReagentMolar EquivalentsTemperature (°C)TimeOutcomeReference(s)
Partial Reduction of IgG1 DTT~3.253730 minCleavage of 2 interchain disulfide bonds (yields 4 thiols)
TCEP~2.75372 hCleavage of 2 interchain disulfide bonds (yields 4 thiols)
DTT1.53730 minGenerates ~2 free thiols/mAb
DTT3.53730 minGenerates ~4 free thiols/mAb
DTT7.03730 minGenerates ~6 free thiols/mAb
DTT20.03730 minGenerates ~8 free thiols/mAb
Effect of Temperature on Reduction DTT (5 mM)-4-~3.8 free thiols/mAb
DTT (5 mM)-25-~4.6 free thiols/mAb
DTT (5 mM)-37-~5.4 free thiols/mAb
DTT (5 mM)-56-~6.0 free thiols/mAb

Table 1: Quantitative Parameters for Antibody Disulfide Bond Reduction.

Linker TypeConditionHalf-lifeReference(s)
Maytansine disulfide conjugate (SPDB-DM4)In circulation (plasma)~9 days
Unhindered disulfide (site-specific)In circulation (plasma)> 7 days

Table 2: Stability of Disulfide Linkers in ADCs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of disulfide bond cleavage in ADCs.

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the controlled reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0, with 1 mM EDTA)

  • Quenching reagent (e.g., N-acetylcysteine or N-ethylmaleimide (NEM))

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the mAb solution to a final concentration of 2-10 mg/mL in the reaction buffer.

  • Reducing Agent Preparation: Prepare a fresh stock solution of DTT or TCEP in the reaction buffer.

  • Reduction Reaction: Add a calculated molar excess of the reducing agent to the antibody solution. The exact molar ratio will depend on the desired number of reduced disulfides and should be optimized for each mAb (refer to Table 1 for starting points).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to 2 hours). The reaction progress can be monitored by analyzing aliquots over time.

  • Quenching (Optional but Recommended for DTT): If using DTT, quench the reaction by adding a molar excess of a quenching reagent like NEM to cap unreacted reducing agent. TCEP is less reactive with maleimides, so quenching may not be necessary if proceeding directly to conjugation with a maleimide-linker.

  • Purification: Immediately purify the partially reduced antibody using desalting columns to remove excess reducing and quenching agents.

Protocol 2: In Vitro ADC Drug Release Assay with Glutathione (GSH)

This protocol outlines a method to assess the cleavage of a disulfide linker and the subsequent release of the payload in the presence of glutathione.

Materials:

  • Disulfide-linked ADC

  • Phosphate buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Incubator

  • Analytical system for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Prepare the ADC sample at a known concentration in PBS.

  • GSH Solution Preparation: Prepare a stock solution of GSH in PBS, adjusting the pH to ~7.2.

  • Cleavage Reaction: Add GSH to the ADC sample to a final concentration that mimics the intracellular environment (e.g., 5-10 mM). A control sample with PBS instead of GSH should be included.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction mixture.

  • Analysis: Analyze the aliquots to quantify the amount of released payload and/or the remaining intact ADC. This can be achieved using techniques like RP-HPLC or LC-MS.

  • Data Analysis: Plot the percentage of released drug over time to determine the cleavage kinetics.

Protocol 3: Peptide Mapping for Conjugation Site Identification

This protocol describes the use of peptide mapping with mass spectrometry to identify the specific cysteine residues where the drug-linker is attached.

Materials:

  • ADC sample

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAM)

  • Proteolytic enzyme (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC sample in the denaturing buffer.

    • Reduce all disulfide bonds (both inter- and intra-chain) by adding DTT and incubating at 37°C.

    • Alkylate the resulting free thiols by adding IAM and incubating in the dark at room temperature. This step is crucial to prevent disulfide bond reformation.

  • Buffer Exchange: Remove the denaturing and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • Enzymatic Digestion: Add trypsin to the ADC sample at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture into an LC-MS/MS system.

    • Separate the peptides using a C18 column with a suitable gradient of acetonitrile in water with formic acid.

    • Acquire MS and MS/MS data.

  • Data Analysis:

    • Search the MS/MS data against the antibody sequence to identify the peptides.

    • Identify peptides that have a mass shift corresponding to the mass of the drug-linker moiety attached to a cysteine residue.

    • The fragmentation pattern in the MS/MS spectra will confirm the sequence of the peptide and the precise location of the modification.

Visualizing Workflows and Pathways

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

Disulfide_Cleavage_Pathway General Pathway of Disulfide Bond Cleavage in ADCs ADC_circ ADC in Circulation (Stable Disulfide Linker) ADC_internalized ADC Internalized into Target Tumor Cell ADC_circ->ADC_internalized Tumor Targeting Cleavage Thiol-Disulfide Exchange (GSH-mediated) ADC_internalized->Cleavage Enzymatic_Cleavage Enzymatic Cleavage (Thioredoxin/Glutaredoxin) ADC_internalized->Enzymatic_Cleavage Payload_Release Cytotoxic Payload Release Cleavage->Payload_Release Enzymatic_Cleavage->Payload_Release Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death

Caption: Intracellular cleavage of disulfide-linked ADCs.

Experimental_Workflow_Peptide_Mapping Workflow for ADC Conjugation Site Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis ADC_Sample ADC Sample Denaturation Denaturation (Urea) ADC_Sample->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAM) Reduction->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Site_ID Conjugation Site Identification Data_Analysis->Site_ID

Caption: Peptide mapping workflow for ADC analysis.

Thiol_Disulfide_Exchange Mechanism of Thiol-Disulfide Exchange ADC_SS_Drug Antibody-S-S-Drug Mixed_Disulfide Antibody-S-S-G ADC_SS_Drug->Mixed_Disulfide + GSH GSH 2 GSH GSH->Mixed_Disulfide GSSG GSSG GSH->GSSG Drug_SH Drug-SH Mixed_Disulfide->Drug_SH + GSH Mixed_Disulfide->GSSG

Caption: Glutathione-mediated disulfide bond cleavage.

This guide provides a foundational understanding of disulfide bond cleavage in ADCs, supported by quantitative data and detailed experimental protocols. By leveraging these principles, researchers and drug developers can rationally design and characterize more effective and safer ADC therapeutics.

References

A Technical Guide to NHS-PEG2-SS-PEG2-NHS: A Cleavable Homobifunctional Crosslinker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular properties, applications, and experimental protocols for the cleavable homobifunctional crosslinker, NHS-PEG2-SS-PEG2-NHS. This reagent is of significant interest in the fields of bioconjugation, proteomics, and particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Molecular and Physical Properties

The this compound crosslinker is characterized by two N-hydroxysuccinimide (NHS) ester terminal groups, separated by a spacer arm containing two polyethylene glycol (PEG) units and a central, cleavable disulfide bond. The NHS esters provide reactivity towards primary amines, while the PEG spacers enhance solubility and reduce potential immunogenicity of the resulting conjugate. The disulfide bond allows for cleavage of the crosslinker under reducing conditions, a critical feature for drug release in targeted therapies.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below. It is important to note that while most suppliers provide consistent data, some discrepancies exist in the literature and commercial listings. The data presented here reflects the consensus from multiple reputable sources.

PropertyValueSource(s)
Molecular Weight 580.63 g/mol [1][2]
Molecular Formula C₂₂H₃₂N₂O₁₂S₂[1]
Purity Typically ≥95%[3]
Physical Form White to off-white solid or colorless oil[4]
Solubility Soluble in DMSO, DMF, acetonitrile, THF, DCM
Storage Conditions Store at -20°C, desiccated. Avoid moisture.

Note: One supplier, Conju-Probe, lists a molecular weight of 722.79 and a formula of C₂₈H₄₂N₄O₁₄S₂. Researchers should verify the specifications of their specific product.

Mechanism of Action and Applications

The utility of this compound lies in its ability to conjugate molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The NHS esters react with primary amines (e.g., the ε-amino group of lysine residues in proteins) at a slightly alkaline pH (typically 7.2-8.5) to form stable amide bonds.

This crosslinker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs). In this application, one NHS ester can react with a lysine residue on a monoclonal antibody, while the other reacts with a primary amine on a cytotoxic drug molecule. The resulting ADC can circulate in the bloodstream and, upon reaching a target cell, be internalized. The intracellular environment, which is more reducing than the bloodstream, facilitates the cleavage of the disulfide bond, releasing the drug payload.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation, particularly for the labeling of antibodies. The optimal conditions, including molar ratios and incubation times, may need to be determined empirically for each specific application.

Materials Required:
  • This compound

  • Antibody or other protein to be labeled (in an amine-free buffer such as PBS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (or sodium bicarbonate/carbonate buffer, pH 8.5-9.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or glycine solution)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol for Antibody Conjugation:
  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Crosslinker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored for extended periods.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined experimentally to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

Cleavage of the Disulfide Bond:

To cleave the disulfide bond and release the conjugated molecule, the conjugate can be treated with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at concentrations typically ranging from 10-50 mM.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for the creation and action of an Antibody-Drug Conjugate.

ADC_Formation cluster_reactants Reactants cluster_conjugation Conjugation Process (pH 7.2-8.5) cluster_product Product Antibody Antibody (with primary amines) Conjugation Amide Bond Formation Antibody->Conjugation Crosslinker This compound Crosslinker->Conjugation Drug Drug (with primary amine) Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Figure 1: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Cleavage cluster_start Internalized ADC cluster_process Intracellular Cleavage cluster_result Released Components ADC Antibody-Drug Conjugate (ADC) Cleavage Disulfide Bond Reduction (e.g., by Glutathione) ADC->Cleavage Released_Drug Active Drug Cleavage->Released_Drug Antibody_Linker Antibody-Linker Remnant Cleavage->Antibody_Linker

Figure 2: Cleavage of the disulfide bond in the ADC, leading to drug release.

References

The Fulcrum of Precision: A Technical Guide to Cleavable Linkers in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics and chemical biology, the ability to precisely control the release of a molecular entity is paramount. Cleavable linkers serve as the sophisticated molecular triggers that enable this control, acting as stable connections in one environment and selectively breaking in another to unleash a payload. This technical guide provides an in-depth exploration of the core applications of cleavable linkers, with a focus on their pivotal role in antibody-drug conjugates (ADCs), proteomics, and solid-phase synthesis. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation and use.

The Core Concept: Controlled Release at the Target

Cleavable linkers are designed to be stable during transit, for instance, in the systemic circulation, thus preventing premature release of a conjugated molecule and minimizing off-target effects.[1][2] Upon reaching a specific physiological or externally applied trigger, these linkers undergo scission, liberating the active molecule at the desired site of action.[1][2] This targeted release is the cornerstone of their utility in a multitude of research applications.

Applications in Antibody-Drug Conjugates (ADCs)

The most prominent application of cleavable linkers is in the design of ADCs, a powerful class of anticancer therapeutics.[3] In ADCs, a highly potent cytotoxic drug is attached to a monoclonal antibody, which specifically targets a tumor-associated antigen. The linker's role is to ensure the drug remains attached to the antibody until it reaches the tumor, where the linker is cleaved, releasing the drug to kill the cancer cells.

There are three primary classes of cleavable linkers used in ADCs, categorized by their cleavage mechanism:

  • Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are overexpressed in the lysosomal compartments of tumor cells. The most widely used example is the valine-citrulline (Val-Cit) dipeptide.

  • pH-Sensitive Linkers: These linkers exploit the lower pH of the tumor microenvironment or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5) compared to the physiological pH of blood (~7.4). Hydrazone linkers are a common example, undergoing hydrolysis under acidic conditions.

  • Glutathione-Sensitive Linkers: These linkers utilize the significantly higher concentration of glutathione (GSH), a reducing agent, inside cells (1-10 mM) compared to the bloodstream (~5 µM). They typically contain a disulfide bond that is readily cleaved by intracellular GSH.

Signaling Pathway of ADC Internalization and Payload Release

The journey of an ADC from administration to payload release is a multi-step process.

ADC_Internalization_Payload_Release cluster_circulation Systemic Circulation (pH ~7.4) cluster_tme Tumor Microenvironment cluster_cell Tumor Cell ADC_in_Circulation ADC in Circulation (Linker Stable) ADC_Binding 1. ADC binds to Tumor Cell Antigen ADC_in_Circulation->ADC_Binding Tumor Targeting Internalization 2. Internalization (Endocytosis) ADC_Binding->Internalization Endosome 3. Endosome Trafficking (pH 6.0-6.5) Internalization->Endosome Lysosome 4. Lysosome Fusion (pH 4.5-5.0, High Proteases, High GSH) Endosome->Lysosome Payload_Release 5. Linker Cleavage & Payload Release Lysosome->Payload_Release Triggered Cleavage Payload_Action 6. Payload exerts Cytotoxic Effect Payload_Release->Payload_Action Chemical_Proteomics_Workflow Probe_Incubation 1. Incubate Proteome with Chemical Probe (Probe-Target Binding) Lysis_and_Click 2. Cell Lysis & Bioorthogonal Ligation to Reporter Tag (e.g., Biotin-Azide) Probe_Incubation->Lysis_and_Click Enrichment 3. Enrichment of Biotinylated Proteins on Streptavidin Beads Lysis_and_Click->Enrichment Washing 4. Stringent Washing to Remove Non-specific Binders Enrichment->Washing Cleavage 5. On-bead Cleavage of the Linker to Release Target Proteins Washing->Cleavage MS_Analysis 6. Mass Spectrometry Analysis for Protein ID Cleavage->MS_Analysis SPPS_Workflow Resin_Loading 1. Loading of the first Fmoc-protected amino acid onto the resin via the linker Deprotection 2. Fmoc Deprotection (e.g., with piperidine) Resin_Loading->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Coupling of the next Fmoc-protected amino acid Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage of the peptide from the resin and removal of side-chain protecting groups (e.g., with TFA) Final_Deprotection->Cleavage Purification 8. Peptide Purification (e.g., by HPLC) Cleavage->Purification

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of a payload to an antibody using the homobifunctional, cleavable linker NHS-PEG2-SS-PEG2-NHS. This linker contains two N-hydroxysuccinimide (NHS) esters and a central disulfide bond, making it suitable for creating antibody-drug conjugates (ADCs) where the payload can be released in the reducing environment of the target cell.[1][][3]

The protocol outlined below assumes a two-step conjugation strategy. First, the homobifunctional linker is reacted with an amine-containing payload to create a heterobifunctional linker-payload intermediate. This intermediate is then conjugated to the primary amines (e.g., lysine residues) on the antibody.

Overview of the Conjugation Process

The this compound linker is a homobifunctional crosslinker with NHS esters at both ends of a PEG spacer that contains a cleavable disulfide bond.[4] NHS esters are highly reactive towards primary amines at neutral to slightly basic pH (7-8.5), forming stable amide bonds.[5] The disulfide bond within the linker allows for the selective release of the conjugated payload inside the cell, where the concentration of reducing agents like glutathione is significantly higher than in the bloodstream.

This protocol is divided into two main stages:

  • Stage 1: Activation of the Payload. Reaction of the this compound linker with an amine-containing payload to form a reactive linker-payload intermediate.

  • Stage 2: Conjugation to the Antibody. Reaction of the linker-payload intermediate with the antibody to form the final antibody-payload conjugate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the antibody conjugation protocol.

Table 1: Recommended Reaction Conditions

ParameterStage 1: Payload ActivationStage 2: Antibody Conjugation
Molar Ratio (Linker:Payload) 10 - 20 fold excess of linker
Molar Ratio (Linker-Payload:Antibody) 10 - 20 fold excess
Reaction pH 7.5 - 8.58.0 - 8.5
Reaction Temperature Room TemperatureRoom Temperature (or 4°C)
Reaction Time 1 - 2 hours1 - 2 hours (or 4 hours at 4°C)
Solvent Anhydrous DMSO or DMFAqueous buffer (e.g., PBS) with <10% DMSO/DMF

Table 2: Buffer and Reagent Recommendations

ReagentPurposeRecommended Concentration/Composition
Payload Activation Buffer Maintain optimal pH for NHS ester reactionAmine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.5
Antibody Conjugation Buffer Maintain optimal pH for NHS ester reaction with antibodyAmine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4, adjusted to pH 8.0-8.5 for reaction
Quenching Reagent Stop the conjugation reaction1 M Tris-HCl or Glycine, pH 7.5
Purification Method Removal of excess reagentsSize-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF)

Experimental Protocols

Materials and Equipment
  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound linker

  • Amine-containing payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffers (see Table 2)

  • Quenching Reagent (see Table 2)

  • Purification system (e.g., SEC column, dialysis cassettes)

  • Spectrophotometer (for concentration and DAR determination)

  • Standard laboratory equipment (pipettes, tubes, rotator, etc.)

Stage 1: Activation of the Payload

This stage involves reacting the this compound linker with the amine-containing payload. A molar excess of the linker is used to ensure that the majority of the payload reacts with only one end of the linker.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Prepare the Payload Solution: Dissolve the amine-containing payload in the Payload Activation Buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the linker solution to the payload solution. The final concentration of the organic solvent should be kept to a minimum.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification (Optional but Recommended): The resulting activated payload can be purified by reverse-phase HPLC to remove unreacted linker and payload.

Stage 2: Conjugation to the Antibody

In this stage, the activated linker-payload intermediate is conjugated to the primary amines of the antibody.

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL. If the antibody buffer contains primary amines (e.g., Tris, glycine), it must be exchanged into an appropriate buffer using dialysis or a desalting column. For the reaction, adjust the pH of the antibody solution to 8.0-8.5.

  • Reaction: Add a 10- to 20-fold molar excess of the activated linker-payload solution to the antibody solution. The final volume of the organic solvent from the linker-payload stock should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker-payload and other reaction byproducts by size-exclusion chromatography, dialysis, or TFF.

Characterization of the Conjugate

After purification, the antibody-payload conjugate should be characterized to determine the Drug-to-Antibody Ratio (DAR) and confirm its integrity.

  • Concentration Measurement: Determine the protein concentration using a spectrophotometer at 280 nm.

  • DAR Calculation: The DAR can be determined using several methods, including:

    • UV-Vis Spectroscopy: If the payload has a distinct absorbance wavelength, the DAR can be calculated from the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.

    • Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact or reduced conjugate, allowing for the calculation of the number of conjugated payloads.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated payloads, and the weighted average DAR can be calculated from the peak areas.

Visualizations

Caption: Structure of the this compound linker.

G cluster_stage1 Stage 1: Payload Activation cluster_stage2 Stage 2: Antibody Conjugation linker This compound reaction1 React Linker and Payload (1-2 hours, RT) linker->reaction1 payload Amine-Containing Payload payload->reaction1 activated_payload Activated Payload (Payload-Linker-NHS) reaction1->activated_payload reaction2 React Activated Payload with Antibody (1-2 hours, RT) activated_payload->reaction2 antibody Antibody antibody->reaction2 quench Quench Reaction (Tris or Glycine) reaction2->quench purify Purification (SEC or Dialysis) quench->purify final_conjugate Final Antibody-Payload Conjugate purify->final_conjugate

Caption: Experimental workflow for antibody conjugation.

G adc Antibody-SS-Payload (in circulation) internalization Internalization into Target Cell adc->internalization lysosome ADC in Lysosome internalization->lysosome reduction Disulfide Cleavage (High Glutathione) lysosome->reduction release Payload Release reduction->release action Payload Exerts Cytotoxic Effect release->action

Caption: Mechanism of payload release from the conjugate.

References

Application Notes and Protocols for NHS-PEG2-SS-PEG2-NHS: A Step-by-Step Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the homobifunctional, cleavable crosslinker, NHS-PEG2-SS-PEG2-NHS. This reagent is particularly valuable in the field of bioconjugation, enabling the linkage of molecules to proteins and other amine-containing biomolecules. Its key features include two N-hydroxysuccinimide (NHS) ester groups for reaction with primary amines, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a central disulfide bond that allows for cleavage of the linkage under reducing conditions. This characteristic is especially crucial in the development of antibody-drug conjugates (ADCs), where controlled release of a cytotoxic payload within the target cell is desired.[1][2][3]

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 580.63 g/mol [1]
Molecular Formula C22H32N2O12S2[1]
Appearance Colorless to off-white solid-liquid mixture
Solubility Soluble in DMSO (≥ 100 mg/mL) and other organic solvents.
Storage Store at -20°C, sealed and protected from moisture. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Experimental Protocols

Protocol 1: General Protein Conjugation using this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Crosslinker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester moiety is susceptible to hydrolysis, so it is crucial to use the solution promptly.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, though the optimal ratio should be determined empirically for each specific application.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% to maintain protein stability.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The reaction time can be optimized based on the reactivity of the protein.

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, add a quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted crosslinker and byproducts using dialysis against a suitable buffer (e.g., PBS).

    • Alternatively, size-exclusion chromatography (SEC) can be used for purification, which separates molecules based on size.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes how to cleave the disulfide bond within the conjugated linker to release the linked molecules.

Materials:

  • Protein conjugate containing the this compound linker

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Prepare the Reducing Agent:

    • Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP.

  • Reduction Reaction:

    • Add the reducing agent to the solution of the protein conjugate to a final concentration of 10-50 mM for DTT or 1-20 mM for TCEP.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction can be performed at 37°C to enhance the reduction rate.

  • Removal of the Reducing Agent (Optional):

    • If the presence of the reducing agent interferes with downstream applications, it can be removed by dialysis or using a desalting column.

Quantitative Data

The efficiency of the conjugation reaction is influenced by several factors. The following tables provide a summary of typical reaction conditions and parameters that can be optimized.

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of both conjugation and hydrolysis of the NHS ester.
Temperature 4°C - Room Temperature (20-25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester.
Reaction Time 30 minutes - 4 hoursShould be optimized for the specific protein and desired degree of labeling.
Molar Excess of Crosslinker 10 - 50 foldThe optimal ratio depends on the protein concentration and the number of available primary amines.

Table 2: Characterization of Antibody-Drug Conjugates (ADCs)

ParameterMethodDescription
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)Determines the average number of drug molecules conjugated to each antibody.
Conjugation Efficiency SDS-PAGE, SEC-HPLCAssesses the percentage of antibody that has been successfully conjugated.
Aggregate Formation Size-Exclusion Chromatography (SEC)Monitors the presence of high molecular weight species.
In Vitro Cytotoxicity Cell-based assaysEvaluates the potency of the ADC against target cancer cell lines.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

ADC_Preparation_Workflow cluster_purification Purification Antibody Antibody in Amine-Free Buffer Reaction Conjugation Reaction (pH 7.2-8.5) Antibody->Reaction NHS_Linker This compound in DMSO NHS_Linker->Reaction Quenching Quenching (e.g., Tris) Reaction->Quenching Crude_ADC Crude ADC Mixture Purification Purification (Dialysis or SEC) Purified_ADC Purified ADC Purification->Purified_ADC Crude_ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization

Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Mechanism of Intracellular Payload Release from an ADC

Payload_Release_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage Payload Released Payload (Cytotoxic Drug) Cleavage->Payload Cell_Death Cell Death Payload->Cell_Death

Caption: Intracellular release of a cytotoxic payload from an ADC.

References

Application Notes and Protocols for NHS Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for the covalent modification of biomolecules.[1][2] This method primarily targets primary amines, such as the ε-amino group of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[1][3] The reaction's efficiency is critically dependent on reaction conditions, particularly pH, which influences the balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[1] These notes provide a comprehensive guide to understanding and optimizing the conditions for successful NHS ester coupling reactions.

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For the reaction to proceed, the primary amine must be in its deprotonated, nucleophilic state. However, a competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, rendering the ester inactive for conjugation. The rate of hydrolysis significantly increases at higher pH values. Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Key Reaction Parameters

The success of an NHS ester coupling reaction is governed by several key parameters that must be carefully controlled to maximize conjugation efficiency while minimizing side reactions.

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5. Within this range, a sufficient number of primary amines are deprotonated and available for reaction, while the rate of NHS ester hydrolysis is manageable. For protein and antibody labeling, a pH of 8.0 to 8.5 is often recommended.

Buffer Type: The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for the NHS ester. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.

Temperature: NHS ester coupling reactions can be performed at temperatures ranging from 4°C to room temperature (25°C). Reactions at room temperature are generally faster (0.5 to 4 hours), while reactions at 4°C are slower but can help to minimize hydrolysis of the NHS ester, which can be beneficial for sensitive biomolecules.

Solvent: Many NHS esters have limited solubility in aqueous solutions and are often dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being added to the reaction mixture. It is crucial to use high-quality, amine-free DMF to prevent it from reacting with the NHS ester.

Data Presentation

The following tables summarize key quantitative data related to NHS ester coupling reactions.

Table 1: Half-life of NHS Esters in Aqueous Solution

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature180 - 210 minutes
8.5Room Temperature125 - 180 minutes
8.6410 minutes
9.0Room Temperature110 - 125 minutes

Table 2: Recommended Reaction Conditions

This table provides a summary of the recommended conditions for successful NHS ester coupling.

ParameterRecommended Range/ConditionNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.
Buffer Type Phosphate, Carbonate-Bicarbonate, Borate, HEPESAvoid buffers with primary amines (e.g., Tris, Glycine).
Buffer Concentration 0.1 M - 0.2 MHigher concentrations can be used for large-scale reactions to buffer against pH changes.
Temperature 4°C or Room Temperature (25°C)Room temperature reactions are faster (0.5 - 4 hours). 4°C reactions are slower but reduce hydrolysis.
Reaction Time 0.5 - 4 hours at Room Temperature; Overnight at 4°COptimal time may vary depending on the specific reactants.
NHS Ester to Biomolecule Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester, such as a fluorescent dye or biotin.

Materials:

  • Protein of interest

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol describes the labeling of an amine-modified oligonucleotide with an NHS ester.

Materials:

  • Amine-modified oligonucleotide

  • NHS ester labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Ethanol

  • 3 M Sodium Acetate

  • Desalting column or equivalent for purification

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in anhydrous DMSO or DMF.

  • Reaction: Add a 5-10 fold molar excess of the NHS ester solution to the oligonucleotide solution. Agitate the mixture and incubate at room temperature for 1-2 hours.

  • Purification: Precipitate the labeled oligonucleotide by adding sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer. Alternatively, purify the conjugate using a desalting column.

Mandatory Visualization

NHS_Ester_Reaction_Mechanism R_NHS R-C(=O)O-NHS (NHS Ester) p1 R_NHS->p1 p2 R_NHS->p2 Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->p1 H2O H₂O (Water) H2O->p2 Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) NHS NHS (N-Hydroxysuccinimide) Carboxylic_Acid R-COOH (Carboxylic Acid) p1->Amide_Bond Aminolysis (Desired Reaction) p1->NHS p2->NHS p2->Carboxylic_Acid Hydrolysis (Side Reaction)

Caption: NHS ester reaction with a primary amine.

Experimental_Workflow A 1. Prepare Biomolecule (e.g., Protein in Amine-Free Buffer, pH 8.3-8.5) C 3. Mix and Incubate (e.g., 1-2h at Room Temperature) A->C B 2. Prepare NHS Ester (Dissolve in DMSO or DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate E->F

Caption: General experimental workflow for NHS ester coupling.

References

Application Notes & Protocols: Optimal pH for NHS-PEG-SS-PEG-NHS Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for the homobifunctional, cleavable crosslinker NHS-PEG2-SS-PEG2-NHS. The central focus is on the critical role of pH in achieving efficient and specific conjugation to primary amines.

Introduction to this compound Chemistry

The this compound crosslinker is a versatile reagent designed for conjugating molecules containing primary amines (e.g., proteins, peptides, or amino-modified oligonucleotides). Its key features include:

  • Two NHS Esters: These amine-reactive groups at either end of the molecule react with primary amines (-NH₂) to form stable amide bonds.

  • PEG2 Spacers: Two short polyethylene glycol (PEG) units enhance solubility in aqueous buffers and provide a defined spacer length.

  • Cleavable Disulfide Bond (SS): A central disulfide bond allows for the cleavage of the conjugated molecules under mild reducing conditions, a critical feature for applications like drug delivery or protein interaction pull-down assays.

The success of the conjugation reaction is critically dependent on pH, which dictates a crucial balance between the reactivity of the target amine and the stability of the crosslinker.

The Critical Role of pH

The pH of the reaction buffer is the most important parameter to control for successful conjugation. It directly influences two competing chemical reactions:

  • Amine Acylation (Desired Reaction): The primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH₂) to react with the NHS ester. At acidic pH, the amine is protonated (-NH₃⁺) and non-reactive. As the pH increases above the pKa of the amine, the reaction rate increases.

  • NHS Ester Hydrolysis (Competing Reaction): The NHS ester is susceptible to hydrolysis, where it reacts with water to form an inactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with pH.

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis. For most NHS ester conjugations, the optimal pH range is 7.2 to 8.5 , with pH 8.3-8.5 often yielding the best results.[1][2][3][4]

Quantitative Data on pH Effects

The following tables summarize the quantitative impact of pH on the key components of the reaction.

Table 1: Effect of pH on NHS Ester Stability

This table illustrates the strong dependence of NHS ester stability on pH. The half-life is the time required for 50% of the reactive NHS ester to become non-reactive through hydrolysis.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[5]
8.04~1 hour (estimated)
8.54~20-30 minutes
8.6410 minutes

Note: Data is for general NHS esters. The exact half-life can vary based on the complete molecular structure.

Table 2: pH Considerations for Reaction Components

ComponentpH < 7.0Optimal pH (7.2 - 8.5)pH > 9.0
Target Primary Amine Mostly protonated (-NH₃⁺), low reactivity.Increasing deprotonation (-NH₂), optimal reactivity.Fully deprotonated, highly reactive.
NHS Ester Group Relatively stable, but low reaction rate with protonated amines.Optimal balance between reactivity and stability.Rapid hydrolysis, leading to low conjugation yield.
Disulfide (S-S) Bond Stable.Generally stable in the absence of reducing agents.Can become susceptible to cleavage, especially with free thiols.

Visualization of Pathways and Workflows

The following diagrams illustrate the chemical reaction and a typical experimental workflow.

cluster_0 Desired Amine Acylation (pH 7.2 - 8.5) cluster_1 Competing Hydrolysis (Increases with pH) NHS NHS-PEG-SS-PEG-NHS Conjugate Protein-NH-CO-PEG-SS-PEG-... (Stable Amide Bond) NHS->Conjugate + Amine Protein-NH₂ (Primary Amine) Amine->Conjugate NHS_byproduct NHS (Byproduct) Conjugate->NHS_byproduct NHS_h NHS-PEG-SS-PEG-NHS Hydrolyzed HOOC-PEG-SS-PEG-... (Inactive Carboxylate) NHS_h->Hydrolyzed + Water H₂O Water->Hydrolyzed A 1. Prepare Biomolecule B Buffer exchange into amine-free buffer (e.g., PBS, pH 8.3-8.5) A->B C 2. Prepare Crosslinker Solution D Dissolve this compound in anhydrous DMSO or DMF immediately before use. C->D E 3. Perform Conjugation F Add crosslinker to biomolecule solution. Incubate for 1-4 hours at RT or overnight at 4°C. E->F G 4. Quench Reaction (Optional) H Add Tris or glycine to consume excess unreacted NHS esters. G->H I 5. Purify Conjugate J Remove excess reagent and byproducts via dialysis or size-exclusion chromatography. I->J

References

Application Notes and Protocols for Buffer Selection in Reactions with NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate buffer is a critical determinant for the success of bioconjugation reactions utilizing the bifunctional, cleavable crosslinker NHS-PEG2-SS-PEG2-NHS. This molecule incorporates two N-hydroxysuccinimide (NHS) ester functional groups for reaction with primary amines, and a central disulfide bond that allows for cleavage of the linkage under reducing conditions. The optimal buffer system must facilitate the efficient reaction of the NHS esters while maintaining the integrity of the sensitive disulfide bond. These application notes provide a comprehensive guide to buffer selection and outline detailed protocols for successful conjugation.

The reaction of an NHS ester with a primary amine is a pH-dependent process. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. However, at elevated pH, the hydrolysis of the NHS ester to an unreactive carboxylic acid is accelerated, reducing the conjugation efficiency. Therefore, a careful balance of pH is required. The disulfide bond within the linker is stable under standard physiological conditions but can be cleaved by reducing agents. The choice of buffer should not inadvertently promote the reduction of this bond.

Key Considerations for Buffer Selection

Several factors must be considered when selecting a buffer for reactions with this compound:

  • pH: The pH of the reaction buffer is the most critical parameter. It directly influences the rate of the desired amine acylation and the competing hydrolysis of the NHS ester.

  • Buffer Composition: The buffer components must be non-reactive with the NHS esters. Buffers containing primary amines, such as Tris, are generally unsuitable as they will compete with the target molecule for reaction with the crosslinker.

  • Disulfide Bond Stability: The buffer should be free of reducing agents to prevent premature cleavage of the disulfide bond.

  • Solubility: The buffer must maintain the solubility of both the target molecule and the this compound crosslinker.

Recommended Buffers

Based on the chemical properties of NHS esters and disulfide bonds, the following buffers are recommended for reactions with this compound:

  • Phosphate Buffered Saline (PBS): A commonly used buffer that provides a stable pH environment and is generally compatible with both NHS ester reactions and disulfide bond stability.

  • Sodium Bicarbonate Buffer: An effective buffer for maintaining the desired alkaline pH for NHS ester reactions.

  • Borate Buffer: Another suitable option for maintaining a stable, slightly alkaline pH.

  • HEPES Buffer: A zwitterionic buffer that can be used in the recommended pH range and is known for its compatibility with many biological systems.

It is crucial to avoid buffers containing primary amines, such as Tris-HCl, as they will react with the NHS esters and inhibit the desired conjugation reaction. Tris can, however, be used at the end of the reaction to quench any unreacted NHS ester.

Quantitative Data Summary

The following tables summarize key quantitative data to guide buffer and reaction condition selection.

ParameterRecommended RangeOptimalNotes
Reaction pH 7.2 - 9.0[1]8.3 - 8.5[2][3]Balances amine reactivity and NHS ester hydrolysis. For sensitive proteins, a lower pH (7.2-7.5) with a longer reaction time may be considered.[4]
NHS Ester Molar Excess 10 to 20-fold[4]Empirically DeterminedThe optimal ratio depends on the concentration and number of primary amines on the target molecule.
Reaction Temperature 4°C to Room Temperature (20-25°C)Room TemperatureRoom temperature reactions are typically faster (1-4 hours), while 4°C reactions can proceed overnight.
Protein Concentration 1 - 10 mg/mL>2.0 mg/mLHigher concentrations can improve reaction efficiency.
Buffer ComponentConcentrationpH RangeSuitability
Sodium Phosphate 0.1 M7.2 - 8.0Good
Sodium Bicarbonate 0.1 M8.0 - 9.0Excellent
Sodium Borate 50 mM8.0 - 9.0Excellent
HEPES 50 - 100 mM7.2 - 8.2Good
Tris-HCl 50 - 100 mM7.4 - 8.5Unsuitable for reaction , suitable for quenching

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers by dialysis or buffer exchange into the Reaction Buffer.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. The crosslinker is moisture-sensitive.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Gently mix the reaction solution immediately after adding the crosslinker.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the conjugate is light-sensitive.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purify the Conjugate:

    • Remove excess, unreacted crosslinker and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Buffer Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the optimal buffer for your reaction.

BufferSelectionWorkflow start Start: Buffer Selection for This compound Reaction check_amines Does the buffer contain primary amines (e.g., Tris)? start->check_amines avoid_buffer Avoid this buffer for the conjugation reaction. Use for quenching only. check_amines->avoid_buffer Yes select_buffer Select a non-amine buffer: Phosphate, Bicarbonate, Borate, or HEPES. check_amines->select_buffer No ph_consideration Adjust buffer pH to the optimal range of 8.3-8.5. (Consider 7.2-8.0 for sensitive proteins). select_buffer->ph_consideration check_reducing Does the buffer contain reducing agents? ph_consideration->check_reducing avoid_reducing Avoid this buffer. Disulfide bond will be cleaved. check_reducing->avoid_reducing Yes proceed Proceed with conjugation reaction. check_reducing->proceed No

Buffer selection workflow for this compound reactions.

Signaling Pathway and Logical Relationship Diagrams

Reaction Mechanism of this compound

The following diagram illustrates the two-step reaction of the homobifunctional crosslinker with primary amines on two separate molecules.

ReactionMechanism crosslinker This compound NHS Ester PEG2 S-S PEG2 NHS Ester intermediate Intermediate Conjugate (Molecule A - Linker) crosslinker:nhs1->intermediate final_conjugate Final Conjugate (Molecule A - Linker - Molecule B) crosslinker:nhs2->final_conjugate molecule1 Molecule A (with Primary Amine) molecule1->intermediate Step 1: Amine Reaction molecule2 Molecule B (with Primary Amine) molecule2->final_conjugate intermediate->final_conjugate Step 2: Amine Reaction ReactionFactors ph pH amine_reactivity Amine Reactivity ph->amine_reactivity Influences nhs_hydrolysis NHS Ester Hydrolysis ph->nhs_hydrolysis Influences buffer_comp Buffer Composition buffer_comp->nhs_hydrolysis Influences ss_stability Disulfide Stability buffer_comp->ss_stability Influences temperature Temperature temperature->nhs_hydrolysis Influences reaction_rate Reaction Rate temperature->reaction_rate Influences molar_ratio Molar Ratio (Linker:Molecule) conjugation_yield Conjugation Yield molar_ratio->conjugation_yield Directly Affects amine_reactivity->conjugation_yield nhs_hydrolysis->conjugation_yield Reduces conjugate_stability Conjugate Stability ss_stability->conjugate_stability reaction_rate->conjugation_yield

References

Application Note and Protocol for Disulfide Bond Reduction in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. A common strategy for conjugating the drug to the antibody involves the reduction of interchain disulfide bonds within the mAb to generate reactive thiol groups, which can then be linked to a payload.[1][] This process, while effective, requires precise control to produce homogeneous and effective ADCs with a desirable drug-to-antibody ratio (DAR).[1][3] This document provides a detailed protocol for the reduction of disulfide bonds in antibodies intended for ADC development, along with methods for characterization.

Principle of Disulfide Bond Reduction

In a typical IgG1 antibody, there are four interchain disulfide bonds that are more accessible to reducing agents than the twelve intrachain disulfide bonds.[1] Mild reducing agents can selectively cleave these interchain bonds, yielding up to eight free cysteine residues for drug conjugation. The extent of reduction directly influences the number of conjugated drugs, a critical quality attribute (CQA) of the final ADC product. Common reducing agents for this purpose include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Experimental Workflow for ADC Preparation via Disulfide Reduction

ADC_Workflow cluster_reduction Disulfide Bond Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb with Free Thiols mAb->Reduced_mAb Add Reducing Agent (DTT or TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Add Linker-Payload Linker_Payload Linker-Payload Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification Analysis Characterization (DAR, etc.) Purified_ADC->Analysis ADC_Characterization cluster_analysis Analytical Characterization cluster_methods Analytical Methods ADC Antibody-Drug Conjugate DAR Drug-to-Antibody Ratio (DAR) ADC->DAR Heterogeneity Heterogeneity & Drug Distribution ADC->Heterogeneity Purity Purity (Aggregation/Fragmentation) ADC->Purity Identity Identity & Structure ADC->Identity HIC HIC DAR->HIC LCMS LC-MS DAR->LCMS UV_Vis UV-Vis DAR->UV_Vis Heterogeneity->HIC RPHPLC RP-HPLC Heterogeneity->RPHPLC Heterogeneity->LCMS SEC SEC Purity->SEC SDS_PAGE SDS-PAGE Identity->SDS_PAGE Identity->LCMS

References

Application Notes and Protocols for NHS-PEG2-SS-PEG2-NHS in Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG2-SS-PEG2-NHS is a homobifunctional, cleavable crosslinking reagent widely employed in protein chemistry and drug development. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a polyethylene glycol (PEG) spacer arm, which is bisected by a disulfide (-S-S-) bond. The NHS esters readily react with primary amines (-NH2) on proteins, such as the side chains of lysine residues and the N-termini, to form stable amide bonds.[1][2][3] The integrated PEG spacers enhance the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[1][4] A key feature of this crosslinker is the disulfide bond, which can be easily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the separation of crosslinked proteins for downstream analysis. This cleavable nature makes it particularly valuable for applications such as antibody-drug conjugate (ADC) development and crosslinking-mass spectrometry (XL-MS) studies.

Chemical and Physical Properties

PropertyValueReference
Full Name Bis-N-succinimidyl-dPEG®2-disulfide-dPEG®2N/A
Molecular Weight 580.63 g/mol N/A
Spacer Arm Length ~24.6 ÅN/A
Reactivity Primary amines (e.g., lysine, N-terminus)
Cleavage Reducing agents (e.g., DTT, TCEP)
Solubility Soluble in organic solvents (DMSO, DMF), limited aqueous solubility

Applications

  • Antibody-Drug Conjugates (ADCs): Used as a cleavable linker to conjugate cytotoxic drugs to antibodies. The disulfide bond is designed to be stable in circulation and cleaved upon internalization into tumor cells, releasing the drug.

  • Crosslinking-Mass Spectrometry (XL-MS): To identify protein-protein interactions and elucidate the three-dimensional structure of protein complexes. The cleavable nature of the crosslinker simplifies the analysis of crosslinked peptides by mass spectrometry.

  • Protein-Protein Interaction Studies: To stabilize transient or weak protein interactions for subsequent analysis by techniques such as co-immunoprecipitation and pull-down assays.

  • Reversible Protein Modification: The cleavable disulfide bond allows for the temporary modification of proteins, which can be reversed under reducing conditions.

Experimental Protocols

Protocol 1: General Protein Crosslinking

This protocol provides a general procedure for crosslinking a purified protein or protein complex in solution.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • This compound crosslinker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

  • Reducing buffer (for cleavage): 50 mM DTT or 20 mM TCEP in a suitable buffer.

  • Desalting columns.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the stock solution fresh for each experiment.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

  • (Optional) Cleavage of Disulfide Bond: To cleave the crosslinker, incubate the purified crosslinked protein with 50 mM DTT for 30 minutes at 37°C or with 20 mM TCEP for 1 hour at room temperature.

Protocol 2: Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

  • Cells in suspension or adherent cells.

  • Amine-free buffer (e.g., PBS, pH 8.0).

  • This compound crosslinker.

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl, pH 7.5.

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing media components. Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.

  • Crosslinker Stock Solution Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the cells for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.

  • Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 10-15 minutes.

  • Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the crosslinked proteins.

Quantitative Data

Table 1: Effect of pH on NHS Ester Half-Life

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. Higher pH values increase the rate of hydrolysis, which competes with the desired amine reaction.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.04~1 hour
8.6410 minutes
Table 2: Recommended Molar Excess of Crosslinker

The optimal molar ratio of crosslinker to protein should be determined empirically for each specific application. Generally, a 10- to 50-fold molar excess is a good starting point.

ApplicationRecommended Molar Excess (Crosslinker:Protein)
General Protein Crosslinking10 - 50 fold
Antibody Labeling (for ADCs)5 - 20 fold
Cell Surface CrosslinkingN/A (use final concentration of 1-5 mM)
Table 3: Conditions for Disulfide Bond Cleavage

The disulfide bond in the this compound crosslinker can be efficiently cleaved using common reducing agents.

Reducing AgentConcentrationTemperature (°C)Incubation TimeReference
Dithiothreitol (DTT)25-50 mMRoom Temperature or 3730 minutes
Tris(2-carboxyethyl)phosphine (TCEP)10-20 mMRoom Temperature10-60 minutes

Visualizations

G cluster_workflow Protein Crosslinking Workflow Protein_A Protein A Crosslinking_Reaction Crosslinking Reaction (pH 7.2-8.5) Protein_A->Crosslinking_Reaction Protein_B Protein B Protein_B->Crosslinking_Reaction Crosslinker This compound Crosslinker->Crosslinking_Reaction Quenching Quenching (Tris or Glycine) Crosslinking_Reaction->Quenching Purification Purification (e.g., SEC) Quenching->Purification Crosslinked_Complex Crosslinked A-B Complex Purification->Crosslinked_Complex

Caption: Experimental workflow for protein-protein crosslinking.

G cluster_cleavage Cleavage of Disulfide Bond Crosslinked_Complex Crosslinked A-S-S-B Complex Cleavage_Reaction Cleavage Reaction Crosslinked_Complex->Cleavage_Reaction Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleavage_Reaction Protein_A_SH Protein A-SH Cleavage_Reaction->Protein_A_SH Protein_B_SH Protein B-SH Cleavage_Reaction->Protein_B_SH

Caption: Cleavage of the disulfide bond in the crosslinked complex.

G cluster_factors Factors Influencing Crosslinking Efficiency Efficiency Crosslinking Efficiency pH pH pH->Efficiency Molar_Ratio Molar Ratio (Crosslinker:Protein) Molar_Ratio->Efficiency Reaction_Time Reaction Time Reaction_Time->Efficiency Temperature Temperature Temperature->Efficiency Protein_Conc Protein Concentration Protein_Conc->Efficiency

Caption: Key factors that influence the efficiency of the crosslinking reaction.

References

Application Notes and Protocols for NHS-PEG2-SS-PEG2-NHS in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-PEG2-SS-PEG2-NHS is a bifunctional, cleavable linker used in the development of targeted drug delivery systems, most notably in the synthesis of Antibody-Drug Conjugates (ADCs). This linker is designed to covalently attach a targeting moiety, such as a monoclonal antibody, to a therapeutic payload. The structure incorporates two N-hydroxysuccinimide (NHS) esters for reaction with primary amines on the antibody and payload, two polyethylene glycol (PEG) spacers to enhance solubility and reduce aggregation, and a central disulfide bond that is cleavable under the reducing conditions found within the intracellular environment of target cells. This redox-responsiveness allows for the specific release of the cytotoxic payload inside the cancer cell, thereby increasing the therapeutic window and reducing off-target toxicity.[1][2]

These application notes provide a comprehensive overview of the use of this compound in the synthesis, characterization, and evaluation of ADCs. Detailed protocols for key experiments are provided to guide researchers in the effective use of this linker in their drug delivery research.

Key Features of this compound

  • Cleavable Disulfide Bond: Enables targeted drug release in the reducing intracellular environment.

  • Homobifunctional NHS Esters: Allows for the conjugation of amine-containing molecules.

  • PEG Spacers: Improves solubility and pharmacokinetic properties of the resulting conjugate.

  • Defined Length: The 4-unit PEG chain provides a consistent spacer length for reproducible synthesis.

Application: Synthesis of a Trastuzumab-MMAE Antibody-Drug Conjugate

This section outlines the synthesis and characterization of a hypothetical ADC, Trastuzumab-vc-MMAE, where Trastuzumab is the targeting antibody and Monomethyl auristatin E (MMAE) is the cytotoxic payload, conjugated via the this compound linker.

Table 1: Summary of ADC Synthesis and Characterization
ParameterResultMethod
Drug-to-Antibody Ratio (DAR)
- Initial Conjugation3.8UV-Vis Spectroscopy
- After Purification3.5Hydrophobic Interaction Chromatography (HIC)
Purity >95%Size Exclusion Chromatography (SEC)
Monomer Content >98%SEC
Endotoxin Level <0.5 EU/mgLAL Assay

Experimental Protocols

Protocol 1: Synthesis of Trastuzumab-PEG2-SS-PEG2-MMAE ADC

This protocol describes the conjugation of the payload (MMAE) to the antibody (Trastuzumab) using the this compound linker.

Materials:

  • Trastuzumab

  • This compound linker

  • Monomethyl auristatin E (MMAE) with a primary amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 8.0

  • Purification columns (e.g., Sephadex G-25, HIC column)

Procedure:

  • Antibody Preparation:

    • Dialyze Trastuzumab against PBS overnight at 4°C to remove any storage buffer components.

    • Adjust the concentration of Trastuzumab to 10 mg/mL in the Reaction Buffer.

  • Linker-Payload Activation:

    • Dissolve a 10-fold molar excess of this compound linker and MMAE in anhydrous DMSO to a concentration of 10 mM.

    • Allow the reaction to proceed for 2 hours at room temperature to form the Linker-Payload complex.

  • Conjugation:

    • Add a 5-fold molar excess of the activated Linker-Payload complex to the Trastuzumab solution.

    • Incubate the reaction for 4 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker-payload and quenching reagents using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Further purify the ADC using Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios.

  • Characterization:

    • Determine the final protein concentration using a BCA assay.

    • Determine the Drug-to-Antibody Ratio (DAR) by UV-Vis spectroscopy.

    • Assess purity and aggregation by Size Exclusion Chromatography (SEC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using UV-Vis spectroscopy.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., 248 nm for MMAE).

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the following equations:

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_max = (ε_Ab,max * C_Ab) + (ε_Drug,max * C_Drug)

  • The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • SK-BR-3 (HER2-positive) and MDA-MB-231 (HER2-negative) cell lines

  • Cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-231)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trastuzumab-PEG2-SS-PEG2-MMAE ADC

  • Free MMAE

  • Untreated Trastuzumab

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed SK-BR-3 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, free MMAE, and unconjugated Trastuzumab in cell culture medium.

  • Replace the medium in the cell plates with the drug-containing medium.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

Table 2: In Vitro Cytotoxicity of Trastuzumab-PEG2-SS-PEG2-MMAE
CompoundSK-BR-3 (HER2+) IC50 (nM)MDA-MB-231 (HER2-) IC50 (nM)
Trastuzumab-PEG2-SS-PEG2-MMAE0.5>1000
Free MMAE0.10.1
Unconjugated Trastuzumab>1000>1000
Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature drug release in plasma.

Procedure:

  • Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.

  • Elute the ADC from the beads and analyze by HIC-HPLC to determine the average DAR.

  • A decrease in the average DAR over time indicates drug release.

Table 3: In Vitro Plasma Stability of Trastuzumab-PEG2-SS-PEG2-MMAE
Time (hours)Average DAR
03.5
243.4
483.3
723.2
1682.9
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADC in a relevant animal model.

Materials:

  • Female athymic nude mice

  • SK-BR-3 cells

  • Matrigel

  • Trastuzumab-PEG2-SS-PEG2-MMAE ADC

  • Vehicle control (e.g., PBS)

  • Unconjugated Trastuzumab

  • Calipers for tumor measurement

Procedure:

  • Implant 5 x 10^6 SK-BR-3 cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle, unconjugated Trastuzumab, ADC at different doses).

  • Administer a single intravenous injection of the respective treatments.

  • Measure tumor volume and body weight twice a week. Tumor volume is calculated as (Length x Width²)/2.

  • Euthanize mice when tumors reach a predetermined size or if signs of toxicity are observed.

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Table 4: In Vivo Efficacy in SK-BR-3 Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%) at Day 21
Vehicle-0
Unconjugated Trastuzumab1035
Trastuzumab-PEG2-SS-PEG2-MMAE585
Trastuzumab-PEG2-SS-PEG2-MMAE1098 (complete regression in 4/8 mice)

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (Stable) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Receptor Target Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Active) Lysosome->Payload 4. Reductive Cleavage (Disulfide Bond Breakage) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a disulfide linker.

ADC_Synthesis_Workflow Antibody Antibody (e.g., Trastuzumab) Conjugation Conjugation Reaction Antibody->Conjugation Linker This compound ActivatedPayload Activated Linker-Payload Linker->ActivatedPayload Payload Payload with Amine (e.g., MMAE) Payload->ActivatedPayload ActivatedPayload->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Purification (HIC / SEC) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC Characterization Characterization (DAR, Purity, etc.) PurifiedADC->Characterization FinalProduct Final ADC Product Characterization->FinalProduct

Caption: Workflow for the synthesis and characterization of an ADC.

In_Vivo_Study_Logic Start Start: Tumor Xenograft Model (e.g., SK-BR-3) TumorGrowth Tumor Growth to 100-150 mm³ Start->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Unconjugated Antibody Randomization->Group2 Group3 Group 3: ADC (Low Dose) Randomization->Group3 Group4 Group 4: ADC (High Dose) Randomization->Group4 Treatment Single IV Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Monitoring No Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis Yes End End of Study Analysis->End

Caption: Logical flow of an in vivo efficacy study.

References

Application Notes and Protocols for the Purification of Conjugates Synthesized with NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NHS-PEG2-SS-PEG2-NHS crosslinker is a homobifunctional, amine-reactive reagent used to conjugate molecules containing primary amines. Its structure incorporates two polyethylene glycol (PEG) spacers to enhance solubility and a central disulfide (SS) bond, which allows for cleavage of the conjugate under reducing conditions.[1] This cleavable feature is particularly valuable in applications such as drug delivery, where the release of a payload is desired under specific physiological conditions.[2]

Effective purification of the resulting conjugates is a critical step to remove unreacted starting materials, excess crosslinker, and undesired side products, ensuring the final product is of high purity and well-characterized for downstream applications.[3] This document provides detailed application notes and protocols for the purification of conjugates synthesized using the this compound linker.

Pre-Purification Considerations

Following the conjugation reaction, the crude mixture typically contains the desired conjugate alongside several impurities that must be removed. A thorough understanding of the impurity profile is essential for designing an effective purification strategy.[3]

Common Impurities:

  • Unconjugated starting materials: The original molecules (e.g., protein, antibody, peptide) that did not react with the crosslinker.

  • Excess crosslinker: Unreacted this compound.

  • Hydrolyzed crosslinker: Crosslinker that has reacted with water instead of the target amine.

  • Aggregates: High molecular weight species of the conjugate or unconjugated starting material, which can cause immunogenicity.[3]

  • Side-products: Products from undesired reactions.

Purification Strategies

A multi-step approach is often necessary to achieve high purity. The choice of purification method depends on the physicochemical properties of the conjugate and the impurities, such as size, charge, and hydrophobicity.

Size-Based Purification Methods

Size-based methods are effective for removing small molecule impurities like excess or hydrolyzed linkers from a much larger conjugate.

Dialysis and TFF are membrane-based techniques that separate molecules based on size by using a semi-permeable membrane with a defined molecular weight cutoff (MWCO). These methods are particularly useful for buffer exchange and removing small, unconjugated molecules. TFF, or cross-flow filtration, is an efficient method for processing larger volumes with less membrane fouling compared to direct flow filtration.

Experimental Protocol: Dialysis

  • Membrane Selection: Choose a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of the conjugate to ensure its retention, while allowing for the passage of the small linker molecules. For a protein conjugate, a 10-30 kDa MWCO membrane is typically appropriate.

  • Sample Preparation: Load the crude conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of cold dialysis buffer (e.g., PBS), typically 100-fold greater than the sample volume.

  • Stirring: Gently stir the dialysis buffer at 4°C to maintain a concentration gradient.

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 12-24 hours to ensure complete removal of small impurities.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.

Experimental Protocol: Tangential Flow Filtration (TFF)

  • System Setup: Set up the TFF system with a membrane cassette or hollow fiber cartridge of an appropriate MWCO (e.g., 30 kDa for an antibody-drug conjugate mimic).

  • Equilibration: Equilibrate the system with the desired buffer (diafiltration buffer).

  • Concentration/Diafiltration: Load the crude conjugate solution into the system. The solution flows tangentially across the membrane surface. Unwanted small molecules and buffer components pass through the membrane (permeate), while the larger conjugate is retained (retentate). Perform diafiltration by adding fresh buffer to the retentate to further wash out impurities.

  • Final Concentration: After sufficient diafiltration volumes (typically 5-10), concentrate the purified conjugate to the desired volume.

  • Recovery: Recover the concentrated and purified conjugate from the system.

SEC separates molecules based on their hydrodynamic radius. It is a powerful technique for removing aggregates and separating the conjugate from unconjugated small molecules.

Experimental Protocol: Size Exclusion Chromatography

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the conjugate and potential aggregates. For a typical antibody conjugate of around 150 kDa, a column like the Tosoh TSKgel G4000SWXL can be used.

  • Mobile Phase: Use a buffer that maintains the stability and solubility of the conjugate, such as 100 mM sodium phosphate, 300 mM arginine, pH 6.2.

  • System Setup: Equilibrate the SEC column with the mobile phase on an HPLC or FPLC system at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Injection: Inject the crude or partially purified conjugate onto the column.

  • Elution and Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Larger molecules (aggregates) will elute first, followed by the conjugate, and then smaller molecules (unconjugated protein, excess linker). Collect fractions corresponding to the desired conjugate peak.

  • Analysis: Analyze the collected fractions for purity using methods like SDS-PAGE or analytical SEC.

Charge-Based Purification: Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The attachment of the this compound linker to primary amines (like lysine residues) can alter the overall charge of the molecule, allowing for the separation of conjugated species from their unconjugated counterparts.

Experimental Protocol: Ion Exchange Chromatography

  • Resin Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of the conjugate and the desired buffer pH. For a protein with a pI < 7, an anion exchange column (e.g., Q-sepharose) at a pH > pI would be appropriate.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the conjugate binds to the resin (e.g., 20 mM Tris, pH 8.0).

    • Elution Buffer (Buffer B): The same buffer as A but with a high salt concentration (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the column with several column volumes of Binding Buffer.

  • Sample Loading: Load the sample, which has been buffer-exchanged into the Binding Buffer, onto the column.

  • Wash: Wash the column with Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound conjugate using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). Molecules will elute based on their charge, with more highly charged species eluting at higher salt concentrations.

  • Fraction Collection and Analysis: Collect fractions across the elution peak and analyze for purity.

Hydrophobicity-Based Purification Methods

HIC separates molecules based on their surface hydrophobicity. The conjugation of a linker and payload can increase the hydrophobicity of a molecule, allowing for the separation of species with different drug-to-antibody ratios (DARs) as well as from the unconjugated molecule.

Experimental Protocol: Hydrophobic Interaction Chromatography

  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Butyl or Phenyl Sepharose).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).

    • Elution Buffer (Buffer B): A low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).

  • Sample Preparation: Adjust the salt concentration of the sample to match the Binding Buffer.

  • Column Equilibration: Equilibrate the column with Binding Buffer.

  • Sample Loading: Load the sample onto the column.

  • Elution: Elute the bound molecules using a reverse salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B). More hydrophobic species will elute at lower salt concentrations.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the desired conjugate.

RPC is a high-resolution technique that separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase, often containing an organic solvent. It is particularly useful for analyzing and purifying peptides and small proteins.

Experimental Protocol: Reversed-Phase Chromatography

  • Column Selection: Choose an RPC column with appropriate pore size and alkyl chain length (e.g., C4, C8, or C18). A C4 or C8 column is often suitable for larger proteins.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • System Setup: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) on an HPLC system.

  • Sample Injection: Inject the sample onto the column.

  • Elution: Elute the bound molecules with a gradient of increasing organic solvent (acetonitrile).

  • Fraction Collection and Analysis: Collect fractions and analyze for purity. Note that the organic solvents and acidic conditions can lead to denaturation of some proteins.

Data Presentation

The following tables provide an example of how to summarize quantitative data from the purification process. The values are representative and will vary depending on the specific conjugate and purification scheme.

Table 1: Comparison of Purification Methods for a Model Protein Conjugate

Purification MethodPurity (%)Yield (%)Aggregate Removal (%)Small Molecule Removal (%)
Dialysis (10 kDa MWCO)75900>99
Tangential Flow Filtration809510>99
Size Exclusion Chromatography9585>98>99
Ion Exchange Chromatography92805020
Hydrophobic Interaction Chromatography98709040

Table 2: SEC Analysis of Purification Steps

SampleMonomer Purity (%)Aggregate (%)Fragment/Impurity (%)
Crude Reaction Mixture701515
Post-Dialysis741511
Post-IEX9055
Post-SEC (Final Product)98<1<1

Visualization of Workflows

General Purification Workflow

G cluster_0 Crude Reaction Mixture cluster_1 Initial Cleanup (Size-Based) cluster_2 Chromatographic Purification cluster_3 Polishing Step cluster_4 Final Product crude Conjugate, Unreacted Species, Excess Linker, Aggregates size_purification Dialysis or TFF (Removes excess linker) crude->size_purification Step 1 chromatography IEX or HIC (Separates by charge or hydrophobicity) size_purification->chromatography Step 2 polishing Size Exclusion Chromatography (SEC) (Removes aggregates) chromatography->polishing Step 3 final_product Purified Conjugate polishing->final_product Step 4

Caption: A typical multi-step workflow for purifying conjugates.

Detailed Two-Step Chromatographic Purification Workflow

G start Crude Conjugate Mixture hic Hydrophobic Interaction Chromatography (HIC) start->hic hic_fractions Collect Fractions with Desired DAR hic->hic_fractions Separates by hydrophobicity (DAR) sec Size Exclusion Chromatography (SEC) hic_fractions->sec Pool fractions final Pure, Homogeneous Conjugate sec->final Removes aggregates

Caption: HIC followed by SEC for high-purity conjugate isolation.

References

Application Notes and Protocols for NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the storage, handling, and use of NHS-PEG2-SS-PEG2-NHS, a homobifunctional, cleavable crosslinker. This reagent is particularly valuable in the field of bioconjugation and is frequently employed in the development of antibody-drug conjugates (ADCs).[1] The linker contains two N-hydroxysuccinimide (NHS) esters for reaction with primary amines and a central disulfide bond that can be cleaved under reducing conditions, allowing for the controlled release of conjugated molecules.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C22H32N2O12S2[1]
Molecular Weight 580.63 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, DMF[1]

Storage and Handling

Proper storage and handling of this compound are critical to maintain its reactivity. The NHS ester moieties are susceptible to hydrolysis, especially in the presence of moisture.

ConditionRecommendationReference
Storage Temperature Store at -20°C for long-term storage.
Handling Keep in a dry environment, protected from moisture. Equilibrate the vial to room temperature before opening to prevent condensation.
Solution Stability Prepare solutions immediately before use. Avoid preparing stock solutions for long-term storage as the NHS ester will hydrolyze. In DMSO, stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Application: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool for the synthesis of ADCs. The NHS esters react with primary amines, such as the side chains of lysine residues on an antibody, to form stable amide bonds. The disulfide bond within the PEG linker provides a mechanism for drug release within the reducing environment of the cell.

Signaling Pathway for ADC Action

The following diagram illustrates the general mechanism of action for an ADC constructed with a cleavable disulfide linker.

ADC_MOA ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding to cell surface antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Disulfide Cleavage (e.g., by Glutathione) Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Mechanism of action for an ADC with a cleavable disulfide linker.

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol provides a general procedure for conjugating this compound to an antibody. The optimal conditions, such as the molar ratio of linker to antibody, may need to be determined empirically for each specific antibody and application.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the linker over the antibody.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and other small molecules from the conjugated antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis. The buffer for purification should be chosen based on the downstream application.

Experimental Workflow

The following diagram outlines the key steps in the antibody conjugation process.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Buffer Exchange (if necessary) Conjugation Incubate Antibody with Linker Antibody_Prep->Conjugation Linker_Prep Prepare Linker Solution in DMSO/DMF Linker_Prep->Conjugation Quenching Quench Reaction with Tris Buffer Conjugation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification Analysis Characterize Conjugate (e.g., DAR) Purification->Analysis

Workflow for antibody conjugation with this compound.

Factors Influencing Conjugation Efficiency

The efficiency of the conjugation reaction is influenced by several factors, which can be optimized to achieve the desired drug-to-antibody ratio (DAR).

ParameterEffect on ReactionRecommendationReference
pH The reaction of NHS esters with primary amines is pH-dependent. The rate of reaction increases with pH, but the rate of hydrolysis of the NHS ester also increases.A pH range of 7.2 to 8.5 is generally optimal.
Molar Ratio A higher molar ratio of linker to antibody will generally result in a higher DAR.Start with a 10- to 20-fold molar excess and optimize as needed.
Reaction Time Longer reaction times can lead to higher conjugation, but also increase the risk of NHS ester hydrolysis.1-2 hours at room temperature is a typical starting point.
Temperature Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester, but will also slow down the conjugation reaction.Incubate at room temperature for faster kinetics or at 4°C for increased stability of the NHS ester.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the solid compound or preparing solutions.

  • Inhalation: Avoid inhaling dust from the solid compound.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yield with NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NHS-PEG2-SS-PEG2-NHS crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during bioconjugation experiments, with a primary focus on addressing low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound crosslinker?

This crosslinker is a homobifunctional N-hydroxysuccinimide (NHS) ester. The NHS esters at both ends react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds.[1] The core of the linker contains a disulfide bond (-S-S-), which is cleavable under reducing conditions. The polyethylene glycol (PEG) spacers (PEG2) on either side of the disulfide bond increase the hydrophilicity and solubility of the crosslinker and the resulting conjugate.[2][3]

Q2: What is the primary cause of low conjugation yield with NHS esters?

The most common reason for low yield is the hydrolysis of the NHS ester.[1] In an aqueous environment, water molecules can attack the NHS ester, causing it to hydrolyze into an unreactive carboxylic acid. This reaction competes directly with the desired reaction with the primary amine on your target molecule. The rate of hydrolysis is highly dependent on pH.[1]

Q3: What is the optimal pH for my conjugation reaction?

The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester. The generally accepted optimal pH range is 7.2 to 8.5. At a lower pH, primary amines are protonated and less reactive. At a higher pH, the rate of NHS ester hydrolysis increases significantly.

Q4: Can the disulfide bond in the linker be a source of problems?

Yes, under certain conditions, the disulfide bond can be problematic. Thiol-disulfide exchange reactions can occur, especially in the presence of free thiols and at neutral to alkaline pH. This can lead to the formation of undesirable byproducts. It is crucial to ensure your protein solution does not contain free thiols from reducing agents unless disulfide cleavage is intended.

Troubleshooting Guide for Low Conjugation Yield

If you are experiencing low conjugation yield, systematically work through the following potential causes and solutions.

Problem Area 1: Reagent and Buffer Issues
Potential Cause Troubleshooting Steps & Recommendations
Hydrolyzed NHS Ester Reagent Store the this compound reagent desiccated at -20°C or lower. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.
Incompatible Buffer Components AVOID buffers containing primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester. USE amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column prior to conjugation.
Incorrect Reaction pH Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5. Be aware that the release of N-hydroxysuccinimide during the reaction can slightly lower the pH. Using a well-buffered solution is recommended.
Problem Area 2: Reaction Condition Optimization
Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Molar Ratio of Crosslinker to Protein The optimal molar excess of the crosslinker depends on the protein concentration. For more dilute protein solutions, a higher molar excess is needed to favor the bimolecular reaction over hydrolysis. Start with a 10- to 50-fold molar excess of the crosslinker over the protein and optimize from there.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the desired conjugation reaction. A concentration of 1-10 mg/mL is often recommended.
Incorrect Reaction Time and Temperature Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C. Longer incubation times may be necessary for less reactive proteins, but this also increases the risk of NHS ester hydrolysis. Optimization may be required.
Uncontrolled Intra- vs. Intermolecular Crosslinking To favor intermolecular crosslinking (linking two different molecules), use a higher protein concentration and a lower molar excess of the crosslinker. To favor intramolecular crosslinking (within the same molecule), use a more dilute protein solution and a higher molar excess of the crosslinker.
Problem Area 3: Issues with the Target Molecule
Potential Cause Troubleshooting Steps & Recommendations
Limited Number of Accessible Primary Amines The N-terminus and lysine residues may be sterically hindered or buried within the protein's 3D structure. Consider a mild denaturation step, but be cautious as this can affect protein function.
Presence of Free Thiols If your protein preparation contains free thiols (e.g., from cysteine residues or residual reducing agents), they could potentially interact with the disulfide bond in the crosslinker. Ensure your protein is in a thiol-free buffer.
Side Reactions with Other Amino Acid Residues While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, though they are generally less efficient. These side reactions are more prevalent at suboptimal pH or when primary amines are not readily available.

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design and troubleshooting.

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-lifeReference(s)
7.004-5 hours
8.64~10 minutes

Table 2: Recommended Molar Excess of NHS-Ester Crosslinker

Protein ConcentrationRecommended Starting Molar ExcessRationaleReference(s)
> 5 mg/mL5-10 foldHigher protein concentration drives the reaction towards conjugation.
1-5 mg/mL10-20 foldA common starting point for many protein conjugation reactions.
< 1 mg/mL20-50 foldA higher excess is needed to compensate for the slower reaction kinetics in dilute solutions.

Experimental Protocols

General Protocol for Protein-Protein Conjugation using this compound

This protocol provides a starting point for crosslinking two different proteins (Protein A and Protein B). Optimization will likely be necessary for your specific molecules.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein A and Protein B

  • Amine-free conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis equipment

Procedure:

  • Buffer Exchange: Ensure both Protein A and Protein B are in the amine-free conjugation buffer. If not, perform a buffer exchange.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup (Step 1 - Activation of Protein A):

    • Adjust the concentration of Protein A to 1-10 mg/mL in the conjugation buffer.

    • Add the desired molar excess of the crosslinker stock solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker from the activated Protein A using a desalting column or dialysis against the conjugation buffer. This step is critical to prevent the self-conjugation of Protein B in the next step.

  • Reaction Setup (Step 2 - Conjugation to Protein B):

    • Immediately add the purified, activated Protein A to the solution of Protein B. A 1:1 molar ratio of activated Protein A to Protein B is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification and Analysis: Purify the final conjugate using methods such as size-exclusion chromatography (SEC) to separate the crosslinked product from unconjugated proteins. Analyze the products by SDS-PAGE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis pA Protein A in Amine-Free Buffer react1 Step 1: React Protein A with Crosslinker (RT, 30-60 min) pA->react1 pB Protein B in Amine-Free Buffer react2 Step 2: Add Activated Protein A to Protein B (RT, 1-2 hr) pB->react2 crosslinker Prepare Fresh This compound Stock Solution crosslinker->react1 purify Remove Excess Crosslinker (Desalting/Dialysis) react1->purify purify->react2 quench Quench Reaction (e.g., Tris buffer) react2->quench purify_final Purify Conjugate (e.g., SEC) quench->purify_final analyze Analyze Product (e.g., SDS-PAGE) purify_final->analyze

Caption: A typical experimental workflow for protein-protein conjugation.

troubleshooting_logic cluster_reagent Reagent & Buffer Check cluster_conditions Reaction Condition Check cluster_molecule Target Molecule Check start Low Conjugation Yield check_reagent Is the crosslinker fresh and stored correctly? start->check_reagent check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes solution1 Use fresh, properly stored reagent check_reagent->solution1 No check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes solution2 Buffer exchange to an amine-free buffer check_buffer->solution2 No check_ratio Is the molar ratio of crosslinker to protein optimized? check_ph->check_ratio Yes solution3 Adjust buffer pH to 7.2-8.5 check_ph->solution3 No check_conc Is the protein concentration adequate (>1 mg/mL)? check_ratio->check_conc Yes solution4 Optimize molar excess of crosslinker check_ratio->solution4 No check_amines Are primary amines accessible? check_conc->check_amines Yes solution5 Increase protein concentration check_conc->solution5 No check_thiols Is the protein thiol-free? check_amines->check_thiols Yes solution6 Consider mild denaturation check_amines->solution6 No solution7 Ensure protein is in a thiol-free buffer check_thiols->solution7 No

Caption: A logical diagram for troubleshooting low conjugation yield.

References

Technical Support Center: NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NHS-PEG2-SS-PEG2-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this bifunctional crosslinker, with a specific focus on preventing hydrolysis of the N-hydroxysuccinimide (NHS) esters to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker. It contains two NHS ester groups at either end of a polyethylene glycol (PEG) spacer arm.[] This spacer arm also incorporates a disulfide (-S-S-) bond. This crosslinker is frequently used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[2] The NHS esters react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, for example, inside a cell.[][2]

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[3] This is a significant issue because it is a competing reaction to the desired conjugation with a primary amine on your target molecule. Once hydrolyzed, the crosslinker is no longer able to react with your biomolecule, which will lower the yield of your final conjugate.

Q3: What are the main factors that influence the rate of NHS ester hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Time in aqueous solution: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the desired primary amine can lead to side reactions.

Troubleshooting Guide

Issue: Low Conjugation Yield

Low or no yield of your desired conjugate is the most common problem and is often linked to the hydrolysis of the NHS ester.

Potential Cause Recommended Solution
NHS Ester Hydrolysis The NHS ester has been inactivated by water.
* Work quickly: Prepare your NHS ester stock solution immediately before use. Do not store NHS esters in aqueous solutions.
* Use anhydrous solvent: Dissolve the this compound powder in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is free of amines.
* Proper Storage: Store the solid this compound reagent in a cool, dry place, protected from moisture. Using a desiccator is highly recommended. For stock solutions in anhydrous DMSO or DMF, store at -20°C or -80°C for short periods (1-2 months), minimizing freeze-thaw cycles.
Suboptimal pH The pH of the reaction buffer is either too low or too high.
* Optimal pH Range: The ideal pH for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point to balance amine reactivity and ester stability.
* pH effect on reactivity: Below pH 7.2, the target primary amines are mostly protonated (-NH3+) and are poor nucleophiles. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically.
Incorrect Buffer The buffer contains primary amines which compete with the target molecule.
* Use Amine-Free Buffers: Recommended buffers include phosphate, bicarbonate, HEPES, or borate buffers.
* Avoid Tris Buffer: Do not use buffers containing primary amines, such as Tris-HCl, as they will react with the NHS ester and quench the reaction. If your protein is in a Tris buffer, perform a buffer exchange before starting the conjugation.
Low Reactant Concentration The concentration of the protein or the crosslinker is too low, favoring hydrolysis.
* Increase Concentration: If possible, increase the concentration of your protein and/or the this compound. A typical protein concentration for labeling is 1-10 mg/mL.

Quantitative Data

The stability of NHS esters is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reactive ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature~180 minutes
8.5Room Temperature~130 minutes
8.6410 minutes
9.0Room Temperature~125 minutes

As the data indicates, a higher pH significantly reduces the stability of the NHS ester.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5.

  • Prepare NHS Ester Solution: Immediately before starting the conjugation, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to your protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction immediately after adding the crosslinker.

    • The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times can be performed overnight at 4°C.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM (e.g., 1 M Tris-HCl, pH 8.0). Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts (such as free NHS) from the conjugated protein using an appropriate method like size-exclusion chromatography (desalting column) or dialysis.

Visualizations

Hydrolysis_Pathway NHS_Ester This compound (Reactive) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (Conjugation) Hydrolyzed_Ester Inactive Carboxylic Acid (Undesired Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Amine Primary Amine (e.g., on Protein) Water Water (H₂O)

Caption: Competing reaction pathways for NHS esters.

Experimental_Workflow start Start prep_protein 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) start->prep_protein react 3. Mix Protein and NHS Ester (Incubate at RT or 4°C) prep_protein->react prep_nhs 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF, use immediately) prep_nhs->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify end End purify->end

Caption: Experimental workflow for preventing NHS ester hydrolysis.

References

how to avoid aggregation during antibody conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid antibody aggregation during conjugation experiments.

Troubleshooting Guide: How to Prevent Antibody Aggregation During Conjugation

Antibody aggregation is a common challenge during conjugation, which can negatively impact the efficacy, stability, and safety of the final conjugate. This guide provides a systematic approach to troubleshooting and preventing aggregation.

My antibody conjugate is showing signs of aggregation. What should I do?

If you observe visible precipitation, cloudiness, or an increase in high molecular weight species in your analytical results, it is crucial to identify the root cause of the aggregation. The following sections provide a step-by-step guide to pinpoint and address the issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start cluster_analysis Step 1: Analyze Conjugation Conditions cluster_characterization Step 2: Characterize Antibody & Reagents cluster_optimization Step 3: Optimize Protocol cluster_end start Start: Aggregation Observed A1 Review Buffer pH & Composition start->A1 Begin Troubleshooting A2 Assess Reagent & Antibody Concentration A1->A2 A3 Evaluate Organic Solvent Usage A2->A3 A4 Check Temperature & Incubation Time A3->A4 B1 Verify Antibody Purity & Stability A4->B1 If conditions seem optimal B2 Examine Linker-Payload Hydrophobicity B1->B2 C1 Optimize Buffer (pH, Excipients) B2->C1 If antibody & reagents are suitable C2 Use Hydrophilic Linkers C1->C2 C3 Consider Solid-Phase Conjugation C2->C3 C4 Adjust Reagent Ratios C3->C4 end_node End: Aggregation Minimized C4->end_node Implement optimized protocol

Figure 1: A decision-tree workflow for troubleshooting antibody aggregation during conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of antibody aggregation during conjugation?

Antibody aggregation during conjugation is a multifaceted issue stemming from a combination of intrinsic properties of the antibody and extrinsic factors related to the conjugation process.

Factors Contributing to Antibody Aggregation

AggregationFactors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Antibody Antibody Properties (pI, Hydrophobicity) Aggregation Antibody Aggregation Antibody->Aggregation Payload Linker-Payload (Hydrophobicity) Payload->Aggregation Buffer Buffer Conditions (pH, Ionic Strength) Buffer->Aggregation Solvent Organic Solvents (e.g., DMSO) Solvent->Aggregation Concentration High Protein Concentration Concentration->Aggregation Stress Physical & Thermal Stress Stress->Aggregation

Figure 2: Key factors contributing to antibody aggregation during the conjugation process.

Key causes include:

  • Physicochemical Properties of the Antibody and Payload: The inherent properties of the antibody, such as its isoelectric point (pI) and surface hydrophobicity, can predispose it to aggregation.[1] Conjugation of hydrophobic payloads further increases this risk by creating hydrophobic patches on the antibody surface.[2]

  • Conjugation Chemistry and Conditions:

    • pH and Buffer Composition: Suboptimal pH can lead to conformational changes and reduced antibody solubility, promoting aggregation.[3] For instance, amine-reactive conjugations are often performed at a slightly basic pH (8.0-9.0), which can be challenging for some antibodies.[4][]

    • Organic Solvents: The use of organic solvents like DMSO or DMF to dissolve hydrophobic crosslinkers and payloads can induce aggregation, even at low concentrations (e.g., 5% v/v).

    • High Concentrations: High concentrations of the antibody or conjugation reagents increase the likelihood of intermolecular interactions, leading to aggregation.

  • Manufacturing and Handling Stresses: Physical stresses such as vigorous mixing and thermal stress from elevated reaction temperatures can cause antibody denaturation and subsequent aggregation.

Q2: How can I optimize my buffer to minimize aggregation?

Buffer optimization is a critical first step in preventing aggregation. This involves selecting the appropriate buffer type, pH, and including stabilizing excipients.

Table 1: Recommended Buffer Conditions for Different Conjugation Chemistries

Conjugation ChemistryRecommended BufferpH RangeKey Considerations
Amine-Reactive (NHS Esters) Phosphate, Borate, or Bicarbonate Buffer7.2 - 9.0Avoid primary amine-containing buffers (e.g., Tris, Glycine). The reaction rate increases with pH, but so does the hydrolysis of the NHS ester.
Thiol-Reactive (Maleimides) Phosphate Buffer (PBS)6.5 - 7.5Buffers should be free of primary amines and free thiols.
Carbodiimide (EDC) MES Buffer5.5 - 6.0This pH is a compromise between optimal carboxyl activation and amine reactivity. Phosphate buffers can reduce reaction efficiency.

Excipients for Preventing Aggregation

The addition of excipients to the conjugation buffer can significantly enhance antibody stability.

Table 2: Common Excipients to Reduce Antibody Aggregation

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars Sucrose, Trehalose250 - 500 mMStabilize the native protein structure and reduce hydrophobic interactions.
Amino Acids Arginine, Glycine, Proline, Histidine100 - 500 mMInhibit protein-protein interactions and can help in refolding.
Surfactants Polysorbate 20/80, Poloxamer 1880.01% - 0.1%Prevent surface-induced aggregation and stabilize the antibody.
Natural Osmolytes Betaine, Sarcosine, Ectoine100 - 500 mMStabilize proteins against thermal stress.
Q3: Can the choice of linker influence aggregation?

Yes, the linker plays a crucial role. Using hydrophilic linkers is a highly effective strategy to counteract the hydrophobicity of the payload and reduce the propensity for aggregation.

  • Polyethylene Glycol (PEG) Linkers: Incorporating PEG chains into the linker design creates a hydration shell around the conjugate, which improves solubility and masks hydrophobic regions, thereby preventing aggregation. Both linear and branched PEG linkers have been shown to be effective.

  • Other Hydrophilic Linkers: Besides PEG, other hydrophilic linkers like β-glucuronide and β-galactoside have also been shown to increase plasma stability and reduce aggregation.

Q4: Are there alternative conjugation strategies to avoid aggregation in solution?

Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., resin) during the conjugation reaction is an effective way to prevent intermolecular aggregation. By physically separating the antibody molecules, the chances of them aggregating are significantly reduced. This approach also simplifies the purification process by allowing for easy removal of excess reagents.

Experimental Protocols

Protocol 1: General Amine-Reactive Conjugation (NHS Ester)

This protocol provides a general procedure for conjugating an NHS-ester-activated molecule to the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • Antibody (2-10 mg/mL in PBS, pH 7.2-7.4)

  • Amine-free reaction buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3)

  • NHS-ester reagent (dissolved in anhydrous DMSO or DMF at 10 mM)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • pH Adjustment: Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-8.5.

  • Reagent Addition: Add the dissolved NHS-ester reagent to the antibody solution at a molar ratio of 5-20 fold excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess, unreacted reagents using a size-exclusion chromatography column (e.g., Sephadex G-25).

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is a standard method for quantifying aggregates in antibody conjugate preparations.

Materials:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for biomolecule separation (e.g., Agilent AdvanceBio SEC)

  • Mobile Phase: A common mobile phase is 100-150 mM sodium phosphate, 150-500 mM NaCl, pH 6.8-7.0. For hydrophobic conjugates, the addition of an organic modifier like isopropanol (up to 15%) may be necessary to reduce secondary interactions with the column.

  • Antibody conjugate sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the antibody conjugate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute earlier than the monomeric antibody.

  • Analysis: Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a rapid and non-destructive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume cuvette

  • Filtered buffer

  • Antibody conjugate sample

Procedure:

  • Sample Preparation: Centrifuge the antibody conjugate sample to remove any large, pre-existing aggregates. Dilute the sample in a filtered buffer to an appropriate concentration (typically 0.1-1.0 mg/mL).

  • Instrument Setup: Set the instrument parameters, including temperature and measurement angle.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the measurement.

  • Data Analysis: The instrument software will generate a size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.

References

Technical Support Center: Optimizing Antibody-to-Linker Ratio with NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the NHS-PEG2-SS-PEG2-NHS linker for antibody-drug conjugation. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your antibody-to-linker ratio and achieve consistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal molar ratio of this compound linker to antibody?

The optimal molar ratio is a critical parameter that needs to be determined empirically for each specific antibody and payload combination. However, a common starting point is a 5- to 20-fold molar excess of the linker to the antibody.[1][2] The ideal ratio is influenced by the number of available lysine residues on the antibody and the desired drug-to-antibody ratio (DAR). Higher molar excess can lead to a higher DAR, but also increases the risk of antibody aggregation and loss of activity.[3] It is recommended to perform small-scale experiments with varying molar ratios (e.g., 3:1, 9:1, 15:1) to identify the optimal condition for your specific system.[4]

Q2: My conjugation efficiency is low, resulting in a low DAR. What are the possible causes and solutions?

Low conjugation efficiency can be attributed to several factors. Here's a troubleshooting guide to address this issue:

  • Inactive Linker: The NHS ester group is moisture-sensitive and can hydrolyze over time, rendering it inactive.[2]

    • Solution: Always use a fresh stock of the this compound linker. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the linker in anhydrous DMSO or DMF immediately before use and do not store it in solution.

  • Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the antibody buffer will compete with the lysine residues on the antibody for reaction with the NHS ester.

    • Solution: Perform buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5 before starting the conjugation reaction.

  • Suboptimal pH: The reaction between the NHS ester and primary amines is pH-dependent.

    • Solution: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.0-8.5 can increase the reactivity of the NHS ester.

  • Low Antibody Concentration: Dilute antibody solutions may require a higher molar excess of the linker to achieve the desired DAR.

    • Solution: If possible, concentrate your antibody solution (e.g., 1-10 mg/mL).

Q3: I am observing antibody aggregation after the conjugation reaction. How can I prevent this?

Antibody aggregation is a common issue that can arise from excessive modification of the antibody surface, leading to changes in its physicochemical properties.

  • High DAR: A high number of conjugated linkers can increase the hydrophobicity of the antibody, promoting aggregation.

    • Solution: Reduce the molar excess of the this compound linker in the reaction to target a lower DAR.

  • Reaction Conditions: Prolonged incubation at room temperature can sometimes contribute to aggregation.

    • Solution: Consider performing the incubation on ice for a longer duration (e.g., 2 hours) instead of at room temperature.

  • Buffer Conditions: The final formulation of the conjugated antibody is important.

    • Solution: After purification, ensure the antibody-drug conjugate (ADC) is in a buffer that promotes its stability.

Q4: How can I remove unreacted linker and purify my antibody-drug conjugate (ADC)?

It is crucial to remove excess, unreacted linker and any small molecule byproducts after the conjugation reaction.

  • Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger ADC from smaller, unreacted components.

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of unconjugated molecules.

  • Spin Desalting Columns: For smaller scale reactions, spin desalting columns are a quick and efficient way to remove excess linker.

Q5: What methods can I use to determine the drug-to-antibody ratio (DAR)?

Accurately determining the DAR is essential for characterizing your ADC. Several analytical techniques can be employed:

  • UV-Vis Spectroscopy: This is a relatively simple and rapid method that can be used to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method that separates ADC species based on their hydrophobicity. Since each conjugated linker-drug adds to the overall hydrophobicity, HIC can resolve species with different numbers of drugs, allowing for the determination of the distribution and average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry, can be used to determine the DAR. The ADC is typically reduced to separate the light and heavy chains before analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the mass of the intact ADC or its subunits, allowing for precise determination of the number of conjugated drugs and thus the DAR.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Conjugation with NHS-PEG Linkers

ParameterRecommended RangeNotes
Antibody Purity >95%High purity is crucial to avoid side reactions.
Antibody Buffer Amine-free (e.g., PBS)Avoid Tris and glycine buffers.
pH 7.2 - 8.5A pH of 8.0-8.5 can enhance NHS ester reactivity.
Linker Molar Excess 5- to 20-foldNeeds to be optimized for each antibody.
Reaction Temperature Room Temperature or 4°CIncubation on ice may reduce aggregation.
Reaction Time 30 - 60 minutes (RT) or 2 hours (4°C)Longer incubation may be needed at lower temperatures.
Quenching Agent 50-100 mM Tris or GlycineTo stop the reaction by consuming unreacted NHS esters.

Table 2: Troubleshooting Guide Summary

IssuePossible CauseRecommended Solution
Low DAR Inactive linker due to hydrolysis.Use fresh linker stock, store properly.
Incompatible reaction buffer.Buffer exchange to an amine-free buffer (e.g., PBS).
Suboptimal pH.Adjust pH to 7.2-8.5.
Antibody Aggregation High DAR.Reduce the molar excess of the linker.
Reaction conditions.Incubate on ice instead of at room temperature.
High Background Signal Excess unreacted linker.Purify the ADC using SEC, TFF, or desalting columns.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation
  • Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4). This can be done using dialysis, spin filtration units, or desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Purity Check: Ensure the purity of the antibody is >95% using SDS-PAGE or SEC.

Protocol 2: Conjugation of this compound to Antibody
  • Prepare Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Calculate Molar Excess: Determine the volume of the linker stock solution needed to achieve the desired molar excess over the antibody.

  • Reaction: Add the calculated volume of the linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)
  • Removal of Excess Linker: Purify the ADC from unreacted linker and byproducts using a desalting column, dialysis, or size exclusion chromatography.

  • Buffer Exchange: Exchange the purified ADC into a suitable storage buffer (e.g., PBS).

  • Concentration and Storage: Determine the final concentration of the ADC and store it under appropriate conditions, typically at 4°C for short-term storage or -80°C for long-term storage.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
  • Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug). Also, measure the absorbance of the unconjugated antibody at the same wavelengths.

  • Calculate Concentrations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to set up a system of two equations with two unknowns (the concentrations of the antibody and the drug).

  • Calculate DAR: The DAR is the molar ratio of the drug concentration to the antibody concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (Amine-free, pH 7.2-8.5) antibody->buffer_exchange prepared_ab Prepared Antibody (1-10 mg/mL) buffer_exchange->prepared_ab mix Mix Antibody and Linker (5-20x Molar Excess) prepared_ab->mix linker This compound (Lyophilized) dissolve_linker Dissolve in Anhydrous DMSO/DMF linker->dissolve_linker linker_solution Linker Stock Solution (10 mM) dissolve_linker->linker_solution linker_solution->mix incubate Incubate (30-60 min RT or 2h on ice) mix->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify ADC (SEC, TFF, or Desalting) quench->purify analyze Characterize ADC (DAR determination) purify->analyze final_adc Purified ADC analyze->final_adc

Caption: Experimental workflow for antibody-linker conjugation.

troubleshooting_workflow start Low DAR Observed check_linker Is the linker fresh and stored correctly? start->check_linker check_buffer Is the reaction buffer amine-free? check_linker->check_buffer Yes sol_linker Use fresh, properly handled linker. check_linker->sol_linker No check_ph Is the pH between 7.2-8.5? check_buffer->check_ph Yes sol_buffer Perform buffer exchange into PBS. check_buffer->sol_buffer No check_ratio Is the molar ratio optimized? check_ph->check_ratio Yes sol_ph Adjust buffer pH. check_ph->sol_ph No sol_ratio Test a range of molar ratios. check_ratio->sol_ratio No success DAR Optimized check_ratio->success Yes sol_linker->start sol_buffer->start sol_ph->start sol_ratio->start

References

side reactions of NHS ester crosslinkers with proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving N-hydroxysuccinimide (NHS) ester crosslinkers. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester crosslinker with a protein?

A1: The primary reaction of an NHS ester is with a primary amine (-NH₂) to form a stable amide bond. In proteins, these primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys, K) residues. This reaction is most efficient in a pH range of 7.2 to 8.5.[1][2][3]

Q2: What is the most common side reaction that reduces the efficiency of NHS ester crosslinking?

A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water.[1][4] This reaction results in a non-reactive carboxylic acid, which can no longer participate in the desired crosslinking reaction, thereby reducing the overall efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, although generally to a lesser extent. These include:

  • Hydroxyl groups: Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) residues can react with NHS esters to form unstable ester linkages. These linkages are susceptible to hydrolysis.

  • Sulfhydryl groups: Cysteine (Cys) residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.

  • Imidazole groups: The imidazole ring of histidine (His) can also show some reactivity.

Q4: Which buffers should be avoided when using NHS ester crosslinkers?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing the conjugation efficiency. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, and sodium bicarbonate.

Q5: How should I store and handle NHS ester crosslinkers to maintain their reactivity?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation upon opening, it is crucial to allow the reagent vial to equilibrate to room temperature before use. For NHS esters that are not readily soluble in water, anhydrous (dry) organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) should be used to prepare stock solutions immediately before the experiment.

Troubleshooting Guides

Problem 1: Low or No Crosslinking/Labeling Efficiency

This is a frequent issue that can arise from several factors related to the reagents, reaction conditions, or the protein itself.

Possible Cause Recommended Solution
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare fresh NHS ester stock solutions in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Presence of competing primary amines in the buffer Use amine-free buffers such as PBS, HEPES, or borate buffer. If your protein sample is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column before starting the crosslinking reaction.
Suboptimal pH The reaction pH may be too low, resulting in protonated and non-reactive primary amines, or too high, leading to rapid hydrolysis of the crosslinker. Perform pilot experiments at different pH values within the recommended range (7.2-8.5) to determine the optimal condition for your specific protein.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered or buried within the protein's tertiary structure. If the native conformation of the protein is not essential for your downstream application, consider using a mild denaturant. Alternatively, using a crosslinker with a longer spacer arm may provide better access to the target amine groups.
Insufficient molar excess of crosslinker The amount of crosslinker may be insufficient to achieve the desired level of modification, especially with dilute protein solutions. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
Problem 2: Protein Aggregation or Precipitation After Crosslinking

The addition of crosslinkers can sometimes lead to changes in protein solubility, resulting in aggregation or precipitation.

Possible Cause Recommended Solution
High degree of labeling Excessive modification of lysine residues neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and reduce its solubility. Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the number of modifications per protein molecule.
Denaturation The reaction conditions or the modification itself may cause the protein to denature and precipitate. Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the extent of modification and the risk of denaturation.
Side reactions with other nucleophiles Reactions with other nucleophilic residues can alter the protein's structure and lead to aggregation. Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. Hydrolysis is a competing reaction that reduces the efficiency of the desired amidation reaction.

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
8.0Room Temperature210 minutes (P3-NHS), 190 minutes (P4-NHS)
8.5Room Temperature180 minutes (P3-NHS), 130 minutes (P4-NHS)
9.0Room Temperature125 minutes (P3-NHS), 110 minutes (P4-NHS)

Note: These values are approximate and can vary depending on the specific NHS ester compound, buffer composition, and temperature.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using an NHS Ester
  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Protein Solution Preparation: Dissolve the protein(s) to be crosslinked in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein solution is in an incompatible buffer (e.g., Tris), perform a buffer exchange.

  • Crosslinker Solution Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a 10-20 mM stock solution.

  • Reaction: Add a 20- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Testing the Reactivity of NHS Ester Reagents

Hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm. By intentionally hydrolyzing the reagent with a base and measuring the absorbance, you can assess its reactivity.

  • Reagent Preparation:

    • Weigh 1-2 mg of the NHS ester reagent into a tube.

    • Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If the reagent is not water-soluble, first dissolve it in 0.25 mL of anhydrous DMSO or DMF, and then add 2 mL of buffer.

    • Prepare a control tube containing the same buffer and solvent (if used).

  • Initial Absorbance Measurement:

    • Set a spectrophotometer to 260 nm.

    • Zero the spectrophotometer using the control tube.

    • Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record this value.

  • Base Hydrolysis and Final Absorbance Measurement:

    • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds.

    • Promptly measure the absorbance at 260 nm within 1 minute.

  • Interpretation:

    • Active Reagent: The absorbance of the base-hydrolyzed solution will be significantly greater than the initial absorbance.

    • Inactive (Hydrolyzed) Reagent: There will be little to no increase in absorbance after adding the base.

Visualizations

NHS_Ester_Reaction_Pathways NHS_Ester NHS Ester Crosslinker Primary_Amine Primary Amine (Lysine, N-terminus) NHS_Ester->Primary_Amine Aminolysis (pH 7.2-8.5) Other_Nucleophiles Other Nucleophiles (Ser, Thr, Tyr, Cys, His) NHS_Ester->Other_Nucleophiles Side Reactions Water Water (H₂O) NHS_Ester->Water Protein Protein Amide_Bond Stable Amide Bond (Desired Product) Primary_Amine->Amide_Bond Unstable_Esters Unstable Ester/Thioester (Side Product) Other_Nucleophiles->Unstable_Esters Carboxylic_Acid Inactive Carboxylic Acid (Hydrolysis Product) Water->Carboxylic_Acid

Caption: Reaction pathways of NHS ester crosslinkers with proteins.

Troubleshooting_Workflow Start Start: Low Crosslinking Efficiency Check_Reagents Check Reagent Activity & Handling Start->Check_Reagents Check_Buffer Check Buffer Composition & pH Check_Reagents->Check_Buffer Reagents OK Sol_Reagents Solution: Use fresh, anhydrous reagents. Equilibrate before use. Check_Reagents->Sol_Reagents Issue Found Check_Conditions Check Reaction Conditions (Concentration, Time, Temp) Check_Buffer->Check_Conditions Buffer OK Sol_Buffer Solution: Use amine-free buffer. Optimize pH (7.2-8.5). Check_Buffer->Sol_Buffer Issue Found Check_Protein Check Protein Properties (Amine Accessibility) Check_Conditions->Check_Protein Conditions OK Sol_Conditions Solution: Increase molar excess. Optimize time & temp. Check_Conditions->Sol_Conditions Issue Found Sol_Protein Solution: Use longer spacer arm crosslinker. Consider mild denaturation. Check_Protein->Sol_Protein Issue Found Success Successful Crosslinking Check_Protein->Success Protein OK Sol_Reagents->Success Sol_Buffer->Success Sol_Conditions->Success Sol_Protein->Success

Caption: Troubleshooting workflow for low crosslinking efficiency.

References

Technical Support Center: Disulfide Linker Cleavage in ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the reductive cleavage of disulfide linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cleaving disulfide linkers in ADCs?

Disulfide linkers are designed to be stable in the bloodstream and selectively cleaved within the target cells. This cleavage is achieved through a thiol-disulfide exchange reaction. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the bloodstream (1–10 mM intracellularly vs. ~5 µM in plasma).[1] This high concentration of GSH efficiently reduces the disulfide bond in the linker, releasing the cytotoxic payload inside the target cell.[1][2][3]

Q2: What are the most common laboratory reagents used for in-vitro cleavage of disulfide linkers?

For experimental and analytical purposes, the most commonly used reducing agents are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[4] Both effectively reduce disulfide bonds to free thiols, but they have different properties that make them suitable for different applications.

Q3: What is disulfide bond scrambling and why is it a concern?

Disulfide bond scrambling is the incorrect reformation of disulfide bonds, which can occur during the reduction and conjugation process, particularly under alkaline conditions. This can lead to changes in the antibody's structure and stability, potentially affecting its antigen-binding affinity and overall efficacy.

Q4: How does steric hindrance affect disulfide linker stability and cleavage?

Introducing bulky groups, such as methyl groups, near the disulfide bond increases its steric hindrance. This sterically shields the bond from being attacked by thiols, which can enhance its stability in circulation and prevent premature drug release. However, excessive hindrance may also slow down the desired intracellular cleavage, so a balance must be struck to achieve optimal ADC performance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental cleavage of disulfide linkers.

Issue 1: Incomplete or Low Efficiency of Disulfide Bond Cleavage

Question: My analysis (e.g., RP-HPLC) shows a significant amount of intact ADC remaining after the reduction reaction. What are the potential causes and how can I improve the cleavage efficiency?

Answer: Incomplete cleavage can result from several factors related to the reaction conditions and the reagents used.

  • Suboptimal Reducing Agent Concentration: The concentration of the reducing agent is a critical factor. Insufficient amounts will lead to incomplete reduction.

  • Ineffective Reaction Conditions: Temperature and incubation time can significantly impact the reaction's efficiency.

  • Reagent Degradation: Reducing agents like DTT can oxidize over time, especially when exposed to air or certain metal ions.

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: Systematically increase the molar excess of the reducing agent (DTT or TCEP) relative to the ADC. The required concentration can vary depending on the specific antibody and linker.

  • Adjust Temperature and Incubation Time: Increasing the reaction temperature (e.g., to 37°C) or extending the incubation time can enhance cleavage efficiency. However, be mindful that prolonged exposure to high temperatures can potentially damage the antibody.

  • Use Fresh Reducing Agent: Always prepare fresh solutions of DTT or TCEP immediately before use.

  • Consider Switching Reducing Agents: TCEP is generally more stable, resistant to oxidation, and effective over a broader pH range than DTT. If you are experiencing issues with DTT, switching to TCEP may provide better results.

Issue 2: ADC Aggregation After Reduction

Question: I am observing aggregation of my ADC following the reduction step, as indicated by size-exclusion chromatography (SEC). What could be the cause?

Answer: Cleavage of interchain disulfide bonds can reduce the overall stability of the antibody, potentially leading to the formation of aggregates. This is often exacerbated by factors such as high protein concentration, buffer conditions, and exposure to stress (e.g., vigorous mixing or high temperatures).

Troubleshooting Steps:

  • Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for antibody stability.

  • Control Protein Concentration: If possible, perform the reduction at a lower ADC concentration.

  • Gentle Handling: Avoid vigorous vortexing or shaking of the ADC solution after reduction. Use gentle mixing techniques.

  • Include Excipients: In some cases, the addition of stabilizing excipients to the buffer can help prevent aggregation.

Data and Protocols

Quantitative Data

Table 1: Comparison of Common Reducing Agents for Disulfide Linker Cleavage

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangeIrreversibly reduces disulfides
Effective pH Range Limited to pH > 7Wide pH range (1.5 - 8.5)
Stability Prone to air oxidation; unstable in phosphate buffersMore stable in air; less stable in phosphate buffers at neutral pH
Odor Strong, unpleasant odorOdorless
Interference Can interfere with subsequent maleimide conjugation reactionsGenerally does not interfere with maleimide chemistry

Table 2: Effect of DTT Concentration on Thiol Generation in Trastuzumab

This table provides representative data on the number of free thiols generated per antibody (trastuzumab, an IgG1) at different DTT concentrations. This is crucial for controlling the drug-to-antibody ratio (DAR) in ADCs.

DTT Concentration (mM)Approximate Thiols per AntibodyCorresponding Potential DAR
0.10.4~0
1.01.2~1
3.54.04
5.05.4~5
7.07.0~7
20.08.08
Data adapted from a study on trastuzumab reduction at 37°C for 30 minutes. The exact results may vary based on the specific antibody and reaction conditions.
Experimental Protocols

Protocol 1: In-Vitro Cleavage of Disulfide Linkers using DTT for Analytical Purposes

This protocol describes a general method for reducing the disulfide bonds in an ADC for subsequent analysis, for instance, by RP-HPLC.

Materials:

  • Antibody-Drug Conjugate (ADC) solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., N-ethylmaleimide (NEM) in an appropriate solvent)

  • RP-HPLC system

Procedure:

  • Prepare ADC Solution: Dilute the ADC to a final concentration of 1 mg/mL in PBS.

  • Prepare DTT Stock Solution: Freshly prepare a 100 mM stock solution of DTT in water.

  • Set up the Reduction Reaction:

    • In a microcentrifuge tube, add the ADC solution.

    • Add the DTT stock solution to achieve the desired final concentration (e.g., 20 mM for full reduction of interchain disulfides).

    • Adjust the final volume with PBS if necessary.

  • Incubate the Reaction: Incubate the reaction mixture at 37°C for 30 minutes.

  • Quench the Reaction (Optional but Recommended): To prevent re-oxidation or disulfide scrambling, especially if the sample is not analyzed immediately, quench the reaction by adding a molar excess of NEM to cap the free thiols.

  • Analyze the Products: Analyze the reaction mixture by RP-HPLC to separate the cleaved components (light and heavy chains with attached drug-linker) from any remaining intact ADC.

Visualizations

Disulfide Cleavage and Analysis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Sample (1 mg/mL) Mix Mix ADC and DTT ADC->Mix DTT Prepare Fresh DTT Solution DTT->Mix Incubate Incubate at 37°C for 30 min Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data Determine Cleavage Efficiency HPLC->Data

Caption: Workflow for the reductive cleavage and analysis of disulfide-linked ADCs.

Troubleshooting Decision Tree for Incomplete Cleavage

G start Incomplete Cleavage Observed q1 Is DTT/TCEP solution fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction conditions (concentration, temp, time) optimized? a1_yes->q2 sol1 Prepare fresh reducing agent solution a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using DTT? a2_yes->q3 sol2 Increase concentration, temperature, or incubation time systematically a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider switching to TCEP for higher stability and efficiency a3_yes->sol3 end Further investigation needed (e.g., linker stability, ADC structure) a3_no->end

Caption: A decision tree to troubleshoot incomplete disulfide linker cleavage.

References

improving the stability of NHS-PEG2-SS-PEG2-NHS conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NHS-PEG2-SS-PEG2-NHS Conjugates

Welcome to the technical support center for this compound and related cleavable PEGylated crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability and performance of these conjugates in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound crosslinker and what are its main features?

A: this compound is a homobifunctional, cleavable crosslinking reagent. [1]Its key features are:

  • Two NHS Ester Groups: These groups react with primary amines (-NH2) on molecules like proteins, peptides, or antibodies to form stable amide bonds. [2][3]* Disulfide (SS) Bond: This bond is located in the center of the spacer arm and can be cleaved by reducing agents such as DTT, TCEP, or endogenous molecules like glutathione. [4][5]This feature is critical for applications requiring the release of a conjugated molecule, such as in antibody-drug conjugates (ADCs).

  • PEG Spacers (PEG2): The polyethylene glycol units increase the hydrophilicity and solubility of the crosslinker and the resulting conjugate, which can help reduce aggregation and immunogenicity.

Q2: What are the primary stability concerns for this crosslinker?

A: There are two main points of instability to consider:

  • Hydrolysis of the NHS Esters: The N-hydroxysuccinimide esters are highly susceptible to hydrolysis in aqueous environments. This is a competing reaction that can inactivate the crosslinker before it conjugates to your target molecule. The rate of hydrolysis is highly dependent on pH.

  • Reduction of the Disulfide Bond: The disulfide bond can be prematurely cleaved in the presence of reducing agents or even certain components in biological media like serum.

Q3: How should I store the solid this compound reagent and its stock solutions?

A: Proper storage is critical to maintain the reagent's reactivity.

  • Solid Reagent: Store the solid powder desiccated at -20°C or -80°C, protected from moisture and light. Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation onto the cold powder.

  • Stock Solutions: For maximum stability, prepare stock solutions in a dry, amine-free organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions can typically be stored in small aliquots at -20°C for up to a month or -80°C for longer periods (e.g., 6 months). Avoid repeated freeze-thaw cycles. Aqueous solutions of the crosslinker are not stable and should be used immediately.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments.

Issue 1: Low or No Conjugation Efficiency

  • Question: My conjugation reaction is yielding very little product. What are the likely causes?

    Answer: Low efficiency is one of the most common issues and can stem from several factors related to reagent stability and reaction conditions.

    • Potential Cause 1: Hydrolyzed NHS Ester Reagent.

      • Explanation: The NHS esters are the reactive groups that bind to your target molecule. If they have been hydrolyzed by moisture, the crosslinker is inactive. This can happen due to improper storage or preparing aqueous solutions of the reagent too far in advance.

      • Recommended Solution:

        • Always allow the solid reagent vial to warm to room temperature before opening.

        • Use high-quality, anhydrous DMSO or DMF to prepare a stock solution immediately before your experiment.

        • Add the crosslinker stock solution to your reaction buffer at the very last moment.

    • Potential Cause 2: Suboptimal Reaction pH.

      • Explanation: The reaction between an NHS ester and a primary amine is highly pH-dependent. If the pH is too low (<7), the amine groups on your protein will be protonated (-NH3+) and non-nucleophilic. If the pH is too high (>8.5), the rate of NHS ester hydrolysis increases dramatically, outcompeting the desired conjugation reaction.

      • Recommended Solution:

        • Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3 is often considered a good starting point.

        • Use a freshly calibrated pH meter to verify the pH of your buffer.

        • For large-scale reactions, be aware that NHS ester hydrolysis can acidify the mixture. Consider using a more concentrated buffer to maintain a stable pH.

    • Potential Cause 3: Incompatible Buffer Composition.

      • Explanation: Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, will compete with your target molecule for reaction with the NHS ester, severely reducing conjugation efficiency. Other nucleophiles can also interfere.

      • Recommended Solution:

        • Use non-amine, non-nucleophilic buffers. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.

        • Ensure no other interfering substances, like sodium azide at high concentrations, are present in your reaction.

    • Potential Cause 4: Low Reactant Concentrations.

      • Explanation: At low concentrations of your target protein, the competing hydrolysis reaction of the NHS ester becomes more significant, leading to lower yields.

      • Recommended Solution:

        • If possible, increase the concentration of your protein (e.g., >2 mg/mL).

        • Optimize the molar excess of the crosslinker. A 10-20 fold molar excess is a common starting point, but this may need to be adjusted based on the number of available amines on your target.

Issue 2: Premature Cleavage of the Conjugate

  • Question: I've successfully formed my conjugate, but it appears to be breaking down during purification or in subsequent assays. Why is this happening?

    Answer: This indicates instability in the disulfide bond, leading to the premature release of your conjugated molecules.

    • Potential Cause 1: Presence of Reducing Agents.

      • Explanation: The disulfide bond is designed to be cleaved by reducing agents. Trace amounts of reducing agents like DTT or β-mercaptoethanol in your buffers or purification columns will cleave the linker.

      • Recommended Solution:

        • Ensure all buffers and equipment used for purification and analysis are free of reducing agents.

        • If your protein required a reducing agent for a prior step, ensure it has been completely removed via dialysis or a desalting column before initiating the conjugation.

    • Potential Cause 2: Instability in Biological Media.

      • Explanation: Biological fluids like cell culture media or plasma contain low concentrations of reducing agents, such as glutathione (GSH), and free thiols (e.g., on albumin) that can slowly reduce the disulfide bond.

      • Recommended Solution:

        • For applications requiring high plasma stability, consider using a sterically hindered disulfide linker. Introducing bulky groups (e.g., methyl groups) adjacent to the disulfide bond can shield it from attack by thiols, increasing its stability.

        • When designing your experiment, be aware of the inherent lability of the disulfide bond and account for potential cleavage in your experimental timeline and analysis.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on environmental factors. The following tables provide a summary of key quantitative data to guide your experimental design.

Table 1: Half-life of NHS Ester Hydrolysis vs. pH This table demonstrates the critical impact of pH on the stability of the reactive NHS ester groups in an aqueous solution.

pHTemperatureApproximate Half-lifeReference(s)
7.00°C4 - 5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.64°C10 minutes
9.0AmbientMinutes

Table 2: Redox Potentials of Protein Disulfide Bonds The redox potential of a disulfide bond indicates its tendency to be reduced. While the specific potential for this linker is not provided, typical ranges for protein disulfides are listed below for context. Bonds with more negative redox potentials are more stable and less likely to be reduced.

Disulfide Bond TypeTypical Redox Potential Range (mV)Reference(s)
General Protein Disulfides-95 to -470
Allosteric Disulfides-184 to -255
Oxidoreductase Active Sites-120 to -270

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol provides a starting point for crosslinking two proteins (Protein A and Protein B) using this compound.

  • Buffer Preparation: Prepare a non-amine containing buffer, such as 1X PBS (Phosphate Buffered Saline) at pH 7.5. Ensure all buffers are thoroughly degassed to remove oxygen, which can promote disulfide scrambling.

  • Reagent Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO. This solution should be made fresh and used immediately.

  • Reaction Setup:

    • Dissolve your proteins in the reaction buffer at a concentration of 2-5 mg/mL.

    • Add a 20-fold molar excess of the crosslinker stock solution to Protein A.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Immediately remove unreacted crosslinker from the activated Protein A using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the same reaction buffer (pH 7.5).

  • Conjugation to Second Protein:

    • Add the purified, activated Protein A to Protein B at a desired molar ratio (e.g., 1:1).

    • Incubate the second reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. This will react with and inactivate any remaining NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the desired conjugate from unreacted proteins and byproducts.

Protocol 2: Assessing the Stability of the Final Conjugate

This protocol allows you to test the stability of the disulfide bond in your purified conjugate.

  • Sample Preparation: Aliquot your purified conjugate into separate microcentrifuge tubes.

  • Incubation Conditions:

    • Control: Add reaction buffer (e.g., PBS pH 7.4) to one aliquot.

    • Reducing Condition: To a second aliquot, add a solution of DTT or TCEP to a final concentration of 10-20 mM.

    • (Optional) Plasma Stability: To a third aliquot, add an equal volume of fresh plasma.

  • Incubation: Incubate all samples at 37°C for a defined time course (e.g., 0, 1, 4, 8, and 24 hours).

  • Analysis:

    • At each time point, take a sample from each condition and stop the reaction by adding SDS-PAGE loading buffer (non-reducing for the control, reducing for a fully-cleaved comparison).

    • Analyze the samples by SDS-PAGE. The disappearance of the high molecular weight conjugate band and the appearance of the individual protein bands in the reducing condition or over time in plasma will indicate cleavage of the disulfide linker.

Visualizations

cluster_structure This compound Structure & Lability Structure NHS-Ester PEG2 Disulfide (S-S) PEG2 NHS-Ester Hydrolysis Hydrolysis (High pH, H₂O) Hydrolysis->Structure:nhs1 Hydrolysis->Structure:nhs2 Reduction Reduction (e.g., DTT, GSH) Reduction->Structure:ss cluster_workflow General Conjugation Workflow Prep Prepare Reagents (Anhydrous DMSO Stock) React1 Step 1: React Protein A with Crosslinker (pH 7.2-8.5, 30-60 min) Prep->React1 Purify1 Remove Excess Crosslinker (Desalting Column) React1->Purify1 React2 Step 2: React Activated Protein A with Protein B (1-2h RT or O/N 4°C) Purify1->React2 Quench Quench Reaction (e.g., Tris Buffer) React2->Quench Purify2 Purify Final Conjugate (e.g., SEC) Quench->Purify2 Analyze Analyze Product (SDS-PAGE, HPLC) Purify2->Analyze node_cause node_cause node_sol node_sol Start Low Conjugation Efficiency? CheckReagent Is Reagent Stored Properly & Fresh? Start->CheckReagent CheckpH Is Reaction pH Optimal (7.2-8.5)? CheckReagent->CheckpH Yes Sol_Reagent SOLUTION: Store desiccated at -20°C. Use fresh anhydrous DMSO stock. Allow vial to warm before opening. CheckReagent->Sol_Reagent No CheckBuffer Is Buffer Free of Primary Amines? CheckpH->CheckBuffer Yes Sol_pH SOLUTION: Calibrate pH meter. Adjust buffer to pH 7.2-8.5. Use concentrated buffer. CheckpH->Sol_pH No Sol_Buffer SOLUTION: Use non-amine buffers like PBS, HEPES, or Borate. CheckBuffer->Sol_Buffer No End Consider optimizing reactant concentrations and reaction time. CheckBuffer->End Yes

References

impact of reaction time on NHS-PEG2-SS-PEG2-NHS efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NHS-PEG2-SS-PEG2-NHS linker in their experiments.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

Low or no yield of the desired conjugate is a common issue. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal pH Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2] At lower pH values, the primary amines on the target molecule are protonated and less reactive.[1][3] At higher pH, the hydrolysis of the NHS ester is accelerated, reducing the amount of linker available for conjugation.[1]
Presence of Primary Amines in Buffer Ensure your buffer is free of primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS, borate, or bicarbonate buffer before starting the conjugation.
Hydrolysis of NHS Ester NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Do not store NHS esters in aqueous solutions.
Incorrect Reaction Time or Temperature Reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C. If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer period can be beneficial. Conversely, for slower reactions, a longer incubation at room temperature might be necessary.
Low Reactant Concentration Low concentrations of the protein or the NHS ester can lead to reduced conjugation efficiency due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL.
Steric Hindrance The primary amines on your target molecule may not be readily accessible. If steric hindrance is a concern, consider using a linker with a longer PEG chain to improve accessibility.
Poor Quality of NHS Ester Reagent Ensure your this compound linker is not expired and has been stored correctly at -20°C in a desiccated environment. You can test the reactivity of the NHS ester by intentionally hydrolyzing it with a strong base and measuring the release of NHS at 260 nm.
Issue 2: Precipitation of Conjugate During or After Reaction

Precipitation can lead to significant loss of product.

Potential Causes and Solutions:

Potential CauseRecommended Action
High Degree of Labeling Excessive labeling can alter the solubility of the protein. Reduce the molar excess of the this compound linker in the reaction to decrease the degree of labeling.
Hydrophobicity of the Conjugated Molecule If the molecule being conjugated to the target is hydrophobic, this can lead to aggregation. The PEG spacers in the this compound linker are designed to increase hydrophilicity, but if precipitation is still an issue, further optimization of the buffer composition may be necessary.
Change in Buffer Conditions The addition of the linker, especially if dissolved in an organic solvent like DMSO or DMF, can alter the buffer conditions and cause precipitation. Ensure the final concentration of the organic solvent is low (typically <10%).
Issue 3: Unintended Cleavage of the Disulfide Bond

The disulfide bond in the linker is designed to be cleavable under reducing conditions. Premature cleavage can be problematic.

Potential Causes and Solutions:

Potential CauseRecommended Action
Presence of Reducing Agents Ensure that no reducing agents, such as DTT or TCEP, are present in your reaction buffers or purification steps unless cleavage is intended.
Cellular Reduction If the conjugate is used in a cellular context, the disulfide bond can be cleaved by intracellular reducing agents like glutathione, which is often the intended mechanism of action for drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for conjugation with this compound?

A1: The optimal reaction time can vary depending on the specific reactants and conditions. A general guideline is to incubate for 0.5 to 4 hours at room temperature or overnight at 4°C. It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific application to maximize conjugation efficiency while minimizing hydrolysis of the NHS ester.

Q2: What is the ideal pH for the reaction?

A2: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.

Q3: Can I use Tris buffer for my conjugation reaction?

A3: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and bicarbonate buffer.

Q4: How should I prepare and store the this compound linker?

A4: The this compound linker is moisture-sensitive and should be stored at -20°C in a desiccated container. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. The linker should be dissolved in an anhydrous organic solvent such as DMSO or DMF immediately before use. It is not recommended to store the linker in solution.

Q5: How can I remove unreacted linker after the conjugation reaction?

A5: Unreacted linker and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Q6: How do I confirm that the disulfide bond in the linker is cleavable?

A6: After conjugation, you can treat a sample of your conjugate with a reducing agent like DTT or TCEP. The cleavage of the disulfide bond can then be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Perform the Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound linker to your protein solution. The optimal molar ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Incubate Protein and Linker Mixture (0.5-4h RT or O/N 4°C) prep_protein->conjugation prep_linker Dissolve NHS-Linker in Anhydrous Solvent prep_linker->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Conjugate purify->analyze

Caption: A typical experimental workflow for bioconjugation using an NHS-ester linker.

troubleshooting_workflow start Low Conjugation Efficiency? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-Free Buffer? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Fresh Reagent? check_buffer->check_reagent Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No optimize_time_temp Optimize Time/Temp? check_reagent->optimize_time_temp Yes use_fresh Use Fresh Reagent check_reagent->use_fresh No increase_conc Increase Concentration? optimize_time_temp->increase_conc Yes perform_optimization Optimize Reaction Time and Temperature optimize_time_temp->perform_optimization No success Efficiency Improved increase_conc->success Yes consider_other Consider Steric Hindrance or Other Factors increase_conc->consider_other No adjust_ph->check_buffer buffer_exchange->check_reagent use_fresh->optimize_time_temp perform_optimization->increase_conc consider_other->success

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Technical Support Center: Removal of Unreacted NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted NHS-PEG2-SS-PEG2-NHS from their experimental solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of bioconjugates from excess this compound.

Problem Potential Cause Recommended Solution
Incomplete removal of unreacted crosslinker Inadequate quenching of the NHS ester reaction: The NHS esters on the crosslinker remain active and can react with purification media or other components.Ensure complete quenching of the reaction by adding a sufficient concentration of a primary amine-containing buffer, such as Tris or glycine (typically 20-50 mM final concentration), and incubating for at least 15-30 minutes at room temperature.[1][2]
Suboptimal purification method: The chosen method (e.g., dialysis, SEC) may not be suitable for the specific size and properties of the crosslinker and the bioconjugate.For dialysis, select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the bioconjugate but large enough to allow the unreacted crosslinker (MW ≈ 580.63 Da) to pass through freely.[] For Size Exclusion Chromatography (SEC), choose a resin with a fractionation range appropriate for separating the high molecular weight conjugate from the low molecular weight crosslinker.
Insufficient buffer exchange during purification: In methods like dialysis or diafiltration, inadequate changes of the external buffer will lead to equilibrium with the unreacted linker still present in the sample.Perform multiple, large-volume buffer exchanges. For dialysis, use a large volume of dialysis buffer (e.g., 100-1000 times the sample volume) and change the buffer at least 3-4 times over a 24-48 hour period at 4°C.[4][5]
Loss of desired bioconjugate during purification Non-specific binding to purification media: The bioconjugate may adhere to the dialysis membrane or chromatography resin.For dialysis, consider using membranes made of low-protein-binding materials like regenerated cellulose. For chromatography, ensure the column is properly equilibrated with the running buffer and consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions.
Precipitation of the bioconjugate: Changes in buffer composition or concentration during purification can lead to insolubility and precipitation of the conjugate.Ensure the solubility of your bioconjugate in all buffers used during the purification process. If precipitation occurs, consider optimizing the buffer pH or ionic strength.
Cleavage of the disulfide bond in the crosslinker Presence of reducing agents: The disulfide bond within the this compound linker is susceptible to cleavage by reducing agents.Avoid using buffers or reagents containing reducing agents such as DTT, TCEP, or β-mercaptoethanol during the purification process, unless disulfide bond cleavage is the intended outcome.
Instability at certain pH values: While generally stable, prolonged exposure to very high or low pH in the presence of certain nucleophiles can potentially lead to disulfide bond reduction.Maintain a neutral to slightly basic pH (pH 7.2-8.0) during the purification steps to ensure the stability of the disulfide bond.
Difficulty in quantifying the removal of the crosslinker Lack of a sensitive analytical method: Standard protein quantification methods may not be able to distinguish between the conjugated and unconjugated linker.Utilize analytical techniques such as Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) with UV and/or Refractive Index (RI) detection to resolve and quantify the free PEG linker from the bioconjugate.
Interference from byproducts: The hydrolysis of NHS esters releases N-hydroxysuccinimide (NHS), which can interfere with UV absorbance readings at 260-280 nm.When using UV absorbance to monitor purification, be aware of the potential interference from NHS. It is advisable to use a method that separates based on size, such as SEC, before quantification.

Frequently Asked Questions (FAQs)

1. What are the primary methods for removing unreacted this compound?

The most common and effective methods for removing small, unreacted crosslinkers like this compound from larger bioconjugates are based on size differences. These include:

  • Dialysis: This technique uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to separate the larger bioconjugate from the smaller, unreacted crosslinker.

  • Size Exclusion Chromatography (SEC) / Desalting: This chromatographic method separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules elute first, followed by smaller molecules.

  • Diafiltration/Ultrafiltration: Similar to dialysis, this method uses a membrane to separate molecules by size but is often faster as it is a pressure-driven process.

2. How do I choose the right MWCO for my dialysis membrane?

To effectively remove the unreacted this compound (MW ≈ 580.63 Da), you should select a dialysis membrane with an MWCO that is at least 10-20 times smaller than your bioconjugate but significantly larger than the crosslinker. For example, if you have a 50 kDa protein conjugate, a 3-5 kDa MWCO membrane would be a suitable choice.

3. Is it necessary to quench the reaction before purification?

Yes, it is highly recommended to quench the reaction before purification. The NHS esters on the unreacted crosslinker can remain active for several hours at neutral pH. Quenching with a primary amine-containing buffer like Tris or glycine will deactivate the NHS esters, preventing them from reacting with the purification media or your bioconjugate during the removal process.

4. How can I confirm that all the unreacted crosslinker has been removed?

Analytical techniques that can separate and detect the crosslinker and the conjugate are necessary for confirmation. Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a powerful method for this purpose. By comparing the chromatograms of the purified sample to a standard of the unreacted crosslinker, you can assess the completeness of the removal. Other techniques like mass spectrometry can also be used for confirmation.

5. Will the disulfide bond in this compound be stable during purification?

The disulfide bond is generally stable under standard purification conditions (neutral pH, absence of reducing agents). However, it is crucial to avoid any reducing agents in your buffers, such as DTT, TCEP, or beta-mercaptoethanol, as these will cleave the disulfide bond.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis

Materials:

  • Reaction mixture containing the bioconjugate and unreacted this compound

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa for a >30 kDa bioconjugate)

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Quench the reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Prepare the dialysis membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. Dialysis cassettes are typically ready to use.

  • Load the sample: Carefully load the quenched reaction mixture into the dialysis tubing or cassette.

  • Perform dialysis: Place the loaded dialysis device in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer exchange: Change the dialysis buffer at least three to four times over a period of 24-48 hours.

  • Recover the sample: After the final buffer exchange, carefully remove the dialysis device and recover the purified bioconjugate.

Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)

Materials:

  • Reaction mixture containing the bioconjugate and unreacted this compound

  • Desalting column with an appropriate fractionation range (e.g., for proteins >5 kDa)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Quench the reaction: As described in the dialysis protocol.

  • Equilibrate the column: Equilibrate the desalting column with at least 3-5 column volumes of the equilibration/elution buffer.

  • Load the sample: Apply the quenched reaction mixture to the top of the column. Do not exceed the recommended sample volume for the column.

  • Elute the sample: Add the elution buffer to the column and begin collecting fractions. The larger bioconjugate will elute first in the void volume, while the smaller unreacted crosslinker will be retained and elute later.

  • Monitor elution: Monitor the elution of the bioconjugate by measuring the absorbance at 280 nm. Be aware that the NHS byproduct also absorbs at this wavelength.

  • Pool fractions: Pool the fractions containing the purified bioconjugate.

Visualizations

experimental_workflow cluster_reaction Step 1: Bioconjugation Reaction cluster_quenching Step 2: Quenching cluster_purification Step 3: Purification Biomolecule Biomolecule (-NH2) Reaction Reaction Mixture (Bioconjugate + Unreacted Crosslinker) Biomolecule->Reaction Crosslinker This compound Crosslinker->Reaction Quenched_mixture Quenched Reaction Mixture Reaction->Quenched_mixture Add Quenching_agent Quenching Agent (e.g., Tris, Glycine) Quenching_agent->Quenched_mixture Dialysis Dialysis Quenched_mixture->Dialysis SEC Size Exclusion Chromatography Quenched_mixture->SEC Purified_product Purified Bioconjugate Dialysis->Purified_product Waste Unreacted Crosslinker (Removed) Dialysis->Waste SEC->Purified_product SEC->Waste

Caption: Workflow for removing unreacted this compound.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Incomplete_removal Incomplete Removal of Unreacted Crosslinker Inadequate_quenching Inadequate Quenching Incomplete_removal->Inadequate_quenching Suboptimal_purification Suboptimal Purification Method Incomplete_removal->Suboptimal_purification Insufficient_buffer_exchange Insufficient Buffer Exchange Incomplete_removal->Insufficient_buffer_exchange Ensure_quenching Ensure Complete Quenching Inadequate_quenching->Ensure_quenching Optimize_purification Optimize Purification Method (Dialysis MWCO, SEC Resin) Suboptimal_purification->Optimize_purification Increase_buffer_exchange Increase Buffer Exchange Volume/Frequency Insufficient_buffer_exchange->Increase_buffer_exchange

Caption: Troubleshooting logic for incomplete crosslinker removal.

References

Technical Support Center: Navigating Steric Hindrance in NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to steric hindrance in N-hydroxysuccinimide (NHS) ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of NHS ester reactions?

A1: Steric hindrance refers to the spatial obstruction that occurs when the bulky size of molecules prevents a chemical reaction from proceeding efficiently.[1] In NHS ester reactions, this happens when the three-dimensional structure of a protein or the molecule being attached (the label) physically blocks the reactive NHS ester group from accessing a primary amine (like the side chain of a lysine residue) on the target molecule.[1][2] This can be due to the target amine being buried within the protein's structure or shielded by other large neighboring chemical groups.[1]

Q2: What are the common signs that my NHS ester reaction is failing due to steric hindrance?

A2: Several key indicators suggest that steric hindrance may be compromising your experiment:

  • Low or No Conjugation Yield: The most direct sign is a significantly lower amount of the final conjugated product than theoretically expected.[1]

  • Incomplete Conjugation: Despite using a large excess of the NHS ester reagent, the target protein or molecule is not fully labeled.

  • Lack of Site-Specificity: The conjugation occurs at unintended, more accessible primary amines on the molecule's surface rather than the desired, sterically hindered site.

  • Precipitation or Aggregation: If conjugation happens excessively at easily accessible sites, it can alter the protein's properties, leading to aggregation and precipitation.

Q3: How can I proactively assess the risk of steric hindrance for my target molecule?

A3: Before starting your experiment, you can assess the accessibility of the target amine to minimize potential issues:

  • Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to determine if the target amine residues are located on the surface of the protein and are likely to be accessible for reaction.

  • Site-Directed Mutagenesis: If you have a specific site in mind, you can introduce a highly reactive amino acid, like cysteine, at that location. Successful conjugation to this engineered site can confirm its accessibility.

Troubleshooting Guide: Low or No Conjugation Yield

Low or no yield is the most common problem encountered in NHS ester reactions, and steric hindrance is a frequent culprit. This guide provides a systematic approach to troubleshooting this issue.

// Node Definitions start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrolysis [label="Check Reagent & Buffer\n(Hydrolysis / pH)", fillcolor="#FBBC05", fontcolor="#202124"]; suspect_steric [label="Suspect Steric\nHindrance?", fillcolor="#FBBC05", fontcolor="#202124"]; solution_hydrolysis [label="Use Fresh Reagents\nOptimize pH (7.2-8.5)\nUse Amine-Free Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; strategy1 [label="Strategy 1:\nModify Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy2 [label="Strategy 2:\nOptimize Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy3 [label="Strategy 3:\nChange Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Strategy 1 Children s1_action1 [label="Use Longer Spacer Arm\n(e.g., PEG)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s1_action2 [label="Use Flexible Linker", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Strategy 2 Children s2_action1 [label="Increase Reaction Time\n(e.g., 4°C overnight)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s2_action2 [label="Increase Reactant\nConcentration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s2_action3 [label="Slightly Increase\nTemperature (e.g., RT)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Strategy 3 Children s3_action1 [label="Use Smaller Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s3_action2 [label="Site-Directed Mutagenesis\n(e.g., to Cysteine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s3_action3 [label="Alternative Coupling\n(e.g., Click Chemistry)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_hydrolysis [label="First, rule out\ncommon issues"]; check_hydrolysis -> solution_hydrolysis [style=dashed]; start -> suspect_steric [label="If basics are correct"];

suspect_steric -> strategy1; suspect_steric -> strategy2; suspect_steric -> strategy3;

strategy1 -> s1_action1; strategy1 -> s1_action2;

strategy2 -> s2_action1; strategy2 -> s2_action2; strategy2 -> s2_action3;

strategy3 -> s3_action1; strategy3 -> s3_action2; strategy3 -> s3_action3; }

Caption: Troubleshooting workflow for low yield in NHS ester reactions.

Problem: The target amine is sterically hindered.

When the primary amine on your target molecule is buried or surrounded by bulky groups, the NHS ester cannot get close enough to react.

Solution 1: Introduce a Spacer Arm

Using a crosslinker with a longer, more flexible spacer arm can increase the "reach" of the reactive group, allowing it to access hindered sites. Polyethylene glycol (PEG) linkers are excellent for this purpose as they are hydrophilic and can improve the solubility of the final conjugate.

SpacerArm

Caption: A longer spacer arm helps overcome steric hindrance.

Solution 2: Optimize Reaction Conditions

While NHS ester hydrolysis is a competing reaction, especially at higher pH, careful optimization can favor the desired reaction (aminolysis) even in hindered situations.

  • Increase Reactant Concentration: Higher concentrations of your protein and/or NHS ester can help drive the reaction forward.

  • Modify Incubation Time and Temperature: For slow reactions due to hindrance, a longer incubation period at room temperature or even overnight at 4°C may improve yields.

Solution 3: Consider Alternative Chemistries

If modifying the linker and conditions is insufficient, alternative coupling strategies may be necessary.

  • Smaller Labeling Reagents: If possible, choose a smaller, less bulky tag or label to reduce the overall steric demand of the reaction.

  • Click Chemistry: Reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are highly efficient and can be successful even with very bulky molecules where NHS chemistry fails. This involves introducing an azide onto one molecule and a cyclooctyne (e.g., DBCO) onto the other.

Data Summary: Impact of Spacer Arm Length

The choice of spacer arm length is a critical parameter. While a longer arm can overcome steric hindrance, an excessively long one might lead to other issues like reduced stability or unwanted flexibility. The optimal length often needs to be determined empirically.

Crosslinker TypeSpacer Arm Length (Å)General Application Notes
Standard NHS Esters1.5 - 5Best for accessible, unhindered primary amines.
Medium-Chain (e.g., C6)~8 - 12Moderate improvement for slightly hindered sites.
Long-Chain PEG (e.g., PEG4)~17.7Good for overcoming moderate to significant steric hindrance. Improves solubility.
Very Long-Chain PEG (e.g., PEG12)~47.2Used for very large proteins or when maximum separation is needed.

Key Experimental Protocols

Protocol 1: General NHS Ester Labeling of a Protein

This protocol provides a baseline for a standard conjugation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester label.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Prepare Protein: Ensure the protein concentration is at least 1-2 mg/mL in an amine-free buffer.

  • Prepare NHS Ester: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently mixing. The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess unreacted label and byproducts using a desalting column or dialysis.

Protocol 2: Modified Protocol for Sterically Hindered Systems

This protocol incorporates strategies to overcome steric hindrance.

Materials:

  • Same as Protocol 1, but select an NHS-PEGn-Ester with a suitable spacer arm length (e.g., PEG4, PEG12).

Procedure:

  • Prepare Protein: Prepare the protein solution as in Protocol 1. A higher concentration (5-10 mg/mL) is recommended if possible to favor the reaction over hydrolysis.

  • Prepare NHS-PEGn-Ester: Prepare the reagent as described in Protocol 1.

  • Reaction: Add a 20- to 50-fold molar excess of the NHS-PEGn-Ester to the protein solution. A higher molar excess may be required to compensate for the slower reaction rate.

  • Incubation: Incubate the reaction for an extended period. Start with 4 hours at room temperature or overnight at 4°C . Monitor the reaction progress if possible.

  • Quenching & Purification: Proceed as described in Protocol 1.

By systematically addressing potential issues from reagent quality to reaction design, researchers can successfully navigate the challenges posed by steric hindrance in NHS ester conjugations.

References

optimization of disulfide cleavage conditions for drug release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of disulfide cleavage in drug release systems. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why are disulfide bonds used as cleavable linkers in drug delivery?

A1: Disulfide bonds are frequently used as linkers in drug delivery systems, particularly in antibody-drug conjugates (ADCs), because they are relatively stable in the bloodstream but can be readily cleaved inside cells.[1][2] The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space (a concentration difference of up to 1000-fold).[1][3] This differential allows for targeted drug release once the drug conjugate is internalized by the target cell, minimizing premature release and systemic toxicity.[4]

Q2: What are the most common reducing agents used for in vitro disulfide cleavage studies?

A2: The most common laboratory reducing agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Glutathione (GSH) is also used to mimic the physiological reducing environment of the cell cytoplasm. Each has distinct properties suitable for different experimental needs.

Q3: How do I choose the right reducing agent for my experiment?

A3: The choice depends on your specific application, downstream analysis, and the properties of your drug conjugate.

  • DTT is a powerful and common reducing agent but is prone to air oxidation, has a strong odor, and can interfere with certain downstream applications like metal affinity chromatography (e.g., Ni-NTA). It is most effective at a pH above 7.

  • TCEP is a more stable, odorless, and potent reducing agent that is effective over a broader pH range. It is also compatible with metal affinity chromatography as it does not contain a thiol group. However, under certain conditions, it can react with maleimide linkers.

  • GSH is the primary biological thiol responsible for disulfide reduction in vivo. It is the ideal choice for experiments designed to simulate intracellular drug release.

Q4: What are the key factors that influence the efficiency of disulfide bond cleavage?

A4: Several factors critically impact cleavage efficiency:

  • Concentration of Reducing Agent : The concentration must be sufficient to drive the reaction to completion.

  • pH : Thiol-based reductants like DTT are most effective at pH values between 7 and 9, as the thiolate anion (-S⁻) is the reactive species. TCEP is effective over a wider pH range.

  • Temperature and Incubation Time : Higher temperatures can increase the reaction rate, but must be balanced with the thermal stability of the drug and carrier molecule. Incubation time should be optimized to ensure complete cleavage.

  • Accessibility of the Disulfide Bond : Steric hindrance around the disulfide bond can significantly slow down the cleavage rate. For protein-based carriers, the bond may be buried within the protein's structure, requiring denaturing conditions for it to become accessible.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Cleavage / Low Drug Release 1. Insufficient Reducing Agent: Concentration is too low for the amount of conjugate. 2. Suboptimal pH: pH is too low for thiol-based agents like DTT. 3. Inaccessible Disulfide Bond: Steric hindrance or bond is buried within the protein structure. 4. Degraded Reducing Agent: DTT solutions are prone to air oxidation and lose activity. 5. Short Incubation Time: The reaction has not had enough time to complete.1. Increase the molar excess of the reducing agent. 2. Adjust the buffer pH to be between 7.5 and 8.5 for DTT. Consider switching to TCEP for lower pH applications. 3. Add a denaturant (e.g., 6 M Guanidine HCl, 8 M Urea) to unfold the protein and expose the bond. 4. Always prepare fresh solutions of DTT immediately before use. 5. Increase the incubation time. Monitor release at several time points to determine the optimal duration.
Protein Aggregation Upon Reduction 1. Protein Unfolding: Reduction of stabilizing disulfide bonds leads to unfolding and subsequent aggregation. 2. High Protein Concentration: Increases the likelihood of intermolecular interactions and aggregation. 3. Unfavorable Buffer Conditions: The pH or ionic strength is not optimal for the reduced protein's solubility.1. Perform the reduction in the presence of a denaturant (e.g., Urea, Guanidine-HCl) to maintain solubility. 2. Reduce the concentration of the drug conjugate in the reaction. 3. Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI). Screen different buffer components and salt concentrations.
Interference with Downstream Assays 1. Thiol Reactivity: DTT can interfere with maleimide-based conjugation chemistry. 2. Metal Chelation: DTT can reduce metal ions in IMAC columns (e.g., Ni-NTA).1. Switch to a thiol-free reducing agent like TCEP. 2. Use TCEP, which is compatible with metal affinity chromatography. Alternatively, remove DTT using a desalting column or dialysis prior to the assay.
Side Reactions or Drug Instability 1. Disulfide Scrambling: Under alkaline conditions, incorrect disulfide bonds can form. 2. Drug Degradation: The pH or temperature required for cleavage may degrade the released drug.1. Perform the reduction at a neutral or slightly acidic pH if possible (TCEP is suitable for this). 2. Perform a stability study of the free drug under the planned cleavage conditions. If necessary, lower the temperature and extend the incubation time.

Quantitative Data Summary

Table 1: Recommended Conditions for Common Reducing Agents

Reducing Agent Typical Concentration Optimal pH Range Key Advantages Key Disadvantages
DTT 1-10 mM (for reduction); 50-100 mM (for complete denaturation)7.1 - 8.0Potent, well-characterized, cost-effective.Unpleasant odor, unstable in solution (air-oxidizes), interferes with IMAC and maleimide chemistry.
TCEP 5-50 mM1.5 - 9.0Odorless, stable, thiol-free, effective over a broad pH range, compatible with IMAC.Can react with maleimides under certain conditions. More expensive than DTT.
GSH 1-10 mM (to mimic cytosol)~7.4 (Physiological)Physiologically relevant, ideal for simulating intracellular release.Weaker reducing agent than DTT/TCEP, slower reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for Disulfide Cleavage Optimization

This protocol outlines a general approach to optimizing the concentration of a reducing agent (e.g., DTT) for drug release.

  • Prepare Stock Solutions: Prepare a fresh 1 M stock solution of DTT in deionized water or a suitable buffer. Prepare a stock solution of your disulfide-linked drug conjugate at a known concentration.

  • Set up Reactions: In separate microcentrifuge tubes, prepare a series of reactions. To each tube, add your drug conjugate and buffer (e.g., PBS, pH 7.4).

  • Add Reducing Agent: Add varying final concentrations of DTT to the tubes (e.g., 0, 1, 5, 10, 20, 50 mM).

  • Incubate: Incubate all samples for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Stop Reaction (Optional): The reaction can be stopped by adding an alkylating agent like iodoacetamide or by immediate analysis.

  • Analyze Drug Release: Quantify the amount of released drug using an appropriate analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Plot and Determine Optimum: Plot the amount of released drug against the DTT concentration to identify the optimal concentration that achieves complete release.

Protocol 2: Monitoring Cleavage with Ellman's Assay

Ellman's assay is a colorimetric method to quantify the free thiol groups generated upon disulfide bond reduction.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: Dissolve 4 mg of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the Reaction Buffer.

    • Add 50 µL of Ellman's Reagent Solution to a defined volume of each standard.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Plot absorbance vs. concentration to generate a standard curve.

  • Sample Measurement:

    • Perform your disulfide cleavage reaction as described in Protocol 1.

    • Take an aliquot of your reaction mixture at desired time points.

    • Add the aliquot to the Reaction Buffer and 50 µL of Ellman's Reagent Solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. This corresponds to the extent of disulfide cleavage.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis cluster_optimization Optimization Loop Start Disulfide-Linked Drug Conjugate Reagents Prepare Reducing Agent (DTT, TCEP, or GSH) & Buffer (pH 7.4-8.0) Start->Reagents Reaction Combine Conjugate & Reducing Agent Reagents->Reaction Incubate Incubate at 37°C (Optimize Time & Temp) Analysis Quantify Released Drug (e.g., HPLC, LC-MS) Incubate->Analysis Monitor Monitor Thiol Formation (Ellman's Assay) Incubate->Monitor Reaction->Incubate Optimize Analyze Data: Is Cleavage Complete? Analysis->Optimize Monitor->Optimize Optimize->Reaction No, Adjust Conditions (Conc, pH, Time) End Optimized Conditions Achieved Optimize->End Yes

Caption: General experimental workflow for optimizing disulfide cleavage conditions.

G DrugSSCarrier Drug-S-S-Carrier MixedDisulfide Drug-S-S-R-SH + HS-Carrier DrugSSCarrier->MixedDisulfide Step 1: Thiol-Disulfide Exchange DTT_reduced HS-R-SH DTT (Reduced) DTT_reduced->MixedDisulfide DTT_oxidized RS-S DTT (Oxidized Ring) MixedDisulfide->DTT_oxidized Products Drug-SH + HS-Carrier MixedDisulfide->Products Step 2: Intramolecular Cyclization

Caption: Mechanism of disulfide bond reduction by Dithiothreitol (DTT).

G Start Problem: Incomplete Disulfide Cleavage CheckConc Is reducing agent concentration sufficient? Start->CheckConc CheckpH Is buffer pH optimal (>7 for DTT)? CheckConc->CheckpH Yes Sol_Conc Solution: Increase molar excess of reducing agent. CheckConc->Sol_Conc No CheckAccess Is the disulfide bond sterically accessible? CheckpH->CheckAccess Yes Sol_pH Solution: Adjust pH to 7.5-8.5 or switch to TCEP. CheckpH->Sol_pH No CheckReagent Was the reducing agent prepared fresh (esp. DTT)? CheckAccess->CheckReagent Yes Sol_Access Solution: Add denaturant (Urea/GdnHCl) to unfold protein carrier. CheckAccess->Sol_Access No Sol_Reagent Solution: Prepare fresh reagent immediately before use. CheckReagent->Sol_Reagent No End Problem Resolved CheckReagent->End Yes Sol_Conc->End Sol_pH->End Sol_Access->End Sol_Reagent->End

Caption: Troubleshooting decision tree for incomplete disulfide cleavage.

References

NHS-PEG2-SS-PEG2-NHS degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of the bifunctional crosslinker, NHS-PEG2-SS-PEG2-NHS. This guide focuses on understanding and preventing its degradation pathways to ensure successful and reproducible bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a homo-bifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm. The spacer contains a central disulfide (SS) bond flanked by two polyethylene glycol (PEG2) units.

  • NHS Esters: These groups react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2][3]

  • Disulfide Bond: This bond can be cleaved by reducing agents, allowing for the separation of conjugated molecules under specific conditions.[4][5]

Q2: What are the main degradation pathways for this compound?

The two primary degradation pathways for this crosslinker are:

  • Hydrolysis of the NHS esters: The NHS esters are susceptible to hydrolysis in aqueous environments, which converts them into unreactive carboxyl groups. This process is highly dependent on pH and temperature.

  • Reduction of the disulfide bond: The disulfide bond can be broken by reducing agents, leading to the cleavage of the crosslinker into two separate fragments.

Q3: How does pH affect the stability of the NHS esters?

The rate of NHS ester hydrolysis is significantly influenced by pH. As the pH increases, the rate of hydrolysis accelerates dramatically. While a slightly alkaline pH (7.2-8.5) is required for the efficient reaction with primary amines, higher pH values will lead to rapid degradation of the crosslinker.

Q4: What is the optimal pH for performing conjugation reactions with this crosslinker?

The optimal pH for reacting this compound with primary amines is between 7.2 and 8.5. A common recommendation is to use a pH of 8.3-8.5, which provides a good balance between amine reactivity and NHS ester stability.

Q5: Which buffers are recommended for conjugation reactions?

It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate-bicarbonate

Q6: What can cause the premature cleavage of the disulfide bond?

The disulfide bond is susceptible to reduction by various chemical reagents and some biological conditions. Common causes of premature cleavage include:

  • Reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are potent reducing agents that will readily cleave the disulfide bond.

  • Free thiols: The presence of free sulfhydryl groups in the reaction mixture can lead to thiol-disulfide exchange reactions, resulting in the cleavage of the crosslinker.

  • Cellular extracts: Intracellular environments are generally reducing, and cell lysates may contain enzymes and reducing agents like glutathione that can cleave the disulfide bond.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low conjugation efficiency Hydrolysis of NHS esters: The crosslinker may have degraded due to improper storage or handling, or suboptimal reaction conditions.- Store the reagent desiccated at -20°C or below. - Allow the vial to warm to room temperature before opening to prevent condensation. - Dissolve the crosslinker in anhydrous DMSO or DMF immediately before use. - Perform the reaction within the optimal pH range of 7.2-8.5. - Minimize the reaction time in aqueous buffer.
Inactive target molecule: The primary amines on the target molecule may not be available for reaction.- Ensure the target molecule is in an amine-free buffer. - Confirm the concentration and purity of the target molecule.
Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.- Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer.
Cleavage of the crosslinker during conjugation Presence of reducing agents: The reaction mixture may be contaminated with reducing agents like DTT or TCEP.- Ensure all buffers and reagents are free from reducing agents. - If the target molecule required stabilization with a reducing agent, it must be removed prior to conjugation (e.g., by dialysis or desalting column).
Presence of free thiols: The target molecule or other components in the reaction mixture have free sulfhydryl groups.- Consider using a thiol-blocking agent if the free thiols are not the intended target.
Inconsistent results between experiments Variability in reagent quality: The this compound may have degraded over time.- Purchase high-quality crosslinker from a reputable supplier. - Test the reactivity of a new batch of reagent before use in a critical experiment.
Inconsistent reaction conditions: Variations in pH, temperature, or reaction time can affect the outcome.- Precisely control the reaction time, temperature, and pH for all experiments. - Ensure thorough mixing of the reagents.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Table 2: Recommended Concentrations for Common Reducing Agents to Cleave Disulfide Bonds

Reducing AgentRecommended ConcentrationOptimal pH Range
Dithiothreitol (DTT)1-100 mM7.1-8.0
Tris(2-carboxyethyl)phosphine (TCEP)10 molar equivalents1.5-9.0

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol provides a general guideline for crosslinking two proteins using this compound. Optimization may be required for specific applications.

Materials:

  • Protein 1 (to be conjugated)

  • Protein 2 (to be conjugated)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column for purification

Methodology:

  • Buffer Exchange: Ensure both protein solutions are in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Crosslinker Solution Preparation: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the solution of Protein 1. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker from the activated Protein 1 using a desalting column equilibrated with the reaction buffer.

  • Conjugation to Second Protein: Immediately add the activated Protein 1 to the solution of Protein 2. A 1:1 molar ratio is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the purified conjugate.

Materials:

  • Purified conjugate

  • Reducing agent (e.g., DTT or TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Reduction Reaction: Add the reducing agent to the purified conjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Analysis: The cleavage of the disulfide bond can be confirmed by techniques such as SDS-PAGE under reducing conditions, which will show the separation of the conjugated molecules.

Visualizations

cluster_0 NHS Ester Degradation Pathway NHS_Ester This compound Hydrolyzed_Ester Inactive Carboxylate NHS_Ester->Hydrolyzed_Ester H2O, pH > 7

Caption: Hydrolysis of the NHS ester leads to an inactive product.

cluster_1 Disulfide Bond Degradation Pathway Disulfide This compound Cleaved_Product Two Thiol-Containing Fragments Disulfide->Cleaved_Product Reducing Agent (e.g., DTT, TCEP)

Caption: Reduction of the disulfide bond cleaves the crosslinker.

cluster_2 Experimental Workflow for Protein Conjugation Start Start with Proteins 1 & 2 Buffer_Exchange Buffer Exchange to Amine-Free Buffer Start->Buffer_Exchange Activate_P1 Activate Protein 1 with Crosslinker Buffer_Exchange->Activate_P1 Purify_P1 Remove Excess Crosslinker Activate_P1->Purify_P1 Conjugate Conjugate Activated Protein 1 with Protein 2 Purify_P1->Conjugate Quench Quench Reaction Conjugate->Quench Purify_Conjugate Purify Final Conjugate Quench->Purify_Conjugate End Characterize Conjugate Purify_Conjugate->End

Caption: Step-by-step workflow for protein-protein conjugation.

References

Validation & Comparative

Navigating ADC Linker Stability: A Comparative Guide to Disulfide Cleavage Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection and rigorous validation of a linker are paramount to the success of an Antibody-Drug Conjugate (ADC). The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, governs the ADC's stability in circulation and the efficiency of drug release at the tumor site. This guide provides an objective comparison of the NHS-PEG2-SS-PEG2-NHS linker, a cleavable disulfide-based linker, with other common linker technologies, supported by experimental data and detailed validation protocols.

The this compound linker is designed for cleavage within the reducing environment of the target cell. The disulfide bond is susceptible to cleavage by intracellular reducing agents like glutathione (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream.[1] This differential in GSH levels is the cornerstone of the linker's tumor-selective payload release mechanism.[1][2]

Comparative Stability and Cleavage of ADC Linkers

The stability of an ADC linker is a critical determinant of its therapeutic index. Premature cleavage in systemic circulation can lead to off-target toxicity, while inefficient cleavage at the tumor site can diminish therapeutic efficacy.[3] The following tables summarize quantitative data on the stability and cleavage of various linker types.

It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used. The data for disulfide linkers can be considered representative for linkers like this compound.

Table 1: In Vitro Plasma Stability of Common ADC Linkers

Linker TypeSpecific Linker ExampleADC ConstructPlasma SourceStability Metric (Half-life or % Intact)Reference
Disulfide SPDB (disulfide)anti-CD22-DM4Human~50% intact after 7 days
Disulfide Hindered DisulfideTrastuzumab-MMAEMouse>90% intact after 7 days
PeptideVal-CitcAC10-MMAECynomolgus Monkey~230 hours (9.6 days)
PeptideVal-CitTrastuzumab-MMAERat~2.5% free payload after 6 days
PeptideVal-AlaF16-MMAEMouseMore stable than Val-Cit
HydrazonePhenylketone-derivedNot SpecifiedHuman and Mouse~2 days
Thioether (Non-cleavable)SMCCTrastuzumab-DM1HumanVery high stability

Table 2: In Vivo Stability of ADC Linkers in Mouse Models

Linker TypeSpecific Linker ExampleADC ConstructStability Metric (DAR or % Payload Loss)Time PointReference
Disulfide Direct Cys-linked disulfideanti-CD22-DM1DAR decreased from ~2.0 to ~1.57 days
PeptideVal-CitcAC10-MMAEHalf-life of ~144 hours (6.0 days)-
PeptideVal-Citanti-HER2-MMAF>95% payload loss14 days
PeptideSer-Val-Citanti-HER2-MMAF~70% payload loss14 days
OHPAS LinkerOHPASITC6103ROStable DAR profile14 days

Experimental Protocols for Linker Cleavage Validation

Accurate and reproducible validation of linker cleavage is essential for the preclinical development of ADCs. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Pooled plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • Reduction reagent (e.g., Dithiothreitol, DTT)

  • LC-MS grade water, acetonitrile, and formic acid

  • UHPLC-Q-TOF Mass Spectrometer

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Immediately freeze the collected samples at -80°C to halt any further degradation.

  • Thaw the plasma samples and purify the ADC using Protein A or G magnetic beads.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads.

  • For reduced analysis, treat the ADC with DTT to separate the light and heavy chains.

  • Analyze the samples by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS).

  • Deconvolute the mass spectra to determine the mass of the light and heavy chains with and without the drug-linker.

  • Calculate the average DAR at each time point by integrating the peak areas of the drugged and undrugged antibody fragments.

Protocol 2: Glutathione-Mediated Cleavage Assay

Objective: To evaluate the susceptibility of a disulfide-containing ADC linker to cleavage in the presence of the reducing agent glutathione (GSH).

Materials:

  • ADC with a disulfide linker

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., N-ethylmaleimide)

  • Analytical method to detect released payload (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS. The concentration should be chosen to mimic intracellular reducing conditions (typically 1-10 mM).

  • In a reaction tube, combine the ADC and GSH solution to the desired final concentrations. Include a control sample with the ADC but without GSH.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Stop the reaction by adding a quenching solution like N-ethylmaleimide, which reacts with free thiols.

  • Analyze the samples to quantify the amount of released payload. This can be done by separating the reaction components using HPLC and detecting the payload via UV absorbance or by using LC-MS for more specific detection.

  • Plot the percentage of released payload against time to determine the cleavage rate.

Protocol 3: In Vivo Stability Assessment in a Mouse Model

Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC in a relevant animal model.

Materials:

  • ADC

  • Appropriate mouse strain (e.g., BALB/c, immunodeficient mice for xenograft models)

  • Vehicle for injection (e.g., sterile PBS)

  • Blood collection supplies (e.g., heparinized capillaries)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples to determine the concentration of:

    • Total antibody (using a generic antibody ELISA).

    • Intact ADC (antibody-conjugated drug) using an ELISA that detects both the antibody and the payload, or by immuno-affinity capture followed by LC-MS to determine the average DAR.

    • Unconjugated payload (using LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the total antibody and the intact ADC. A faster clearance of the ADC compared to the total antibody is indicative of in vivo linker instability.

Visualizing ADC Cleavage and Validation Workflows

Diagrams are provided below to illustrate the key mechanisms and experimental processes involved in the validation of ADC linker cleavage.

ADC_Cleavage_Mechanism cluster_circulation Systemic Circulation (High Stability) cluster_cell Tumor Cell (Reductive Environment) ADC_intact Intact ADC (Disulfide Linker) ADC_internalized Internalized ADC ADC_intact->ADC_internalized Tumor Targeting & Internalization Payload_released Released Payload ADC_internalized->Payload_released Disulfide Cleavage Cell Death Cell Death Payload_released->Cell Death Induces GSH Glutathione (GSH) GSH->ADC_internalized Reduces Disulfide Bond

Caption: Mechanism of action for a disulfide-linked ADC.

Experimental_Workflow start Start: ADC with This compound Linker in_vitro In Vitro Stability Assay (Plasma) start->in_vitro gsh_assay Glutathione Cleavage Assay start->gsh_assay in_vivo In Vivo Stability Study (Mouse Model) start->in_vivo lcms LC-MS Analysis (Measure DAR) in_vitro->lcms hplc HPLC/LC-MS Analysis (Measure Payload Release) gsh_assay->hplc pk_analysis Pharmacokinetic Analysis in_vivo->pk_analysis data_comp Data Comparison and Linker Validation lcms->data_comp hplc->data_comp pk_analysis->data_comp Linker_Comparison_Logic start Linker Selection cleavage_mechanism Desired Cleavage Mechanism? start->cleavage_mechanism reducing Reductive Environment (Intracellular) cleavage_mechanism->reducing Yes non_cleavable High Stability (Non-cleavable) cleavage_mechanism->non_cleavable No disulfide_linker Disulfide Linker (e.g., this compound) reducing->disulfide_linker High GSH dependence peptide_linker Peptide Linker (e.g., Val-Cit) reducing->peptide_linker Protease dependence enzymatic Enzymatic (Lysosomal) enzymatic->peptide_linker thioether_linker Thioether Linker (e.g., SMCC) non_cleavable->thioether_linker

References

Mass Spectrometry Analysis of Antibody-Drug Conjugates: A Comparative Guide to Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker's stability in circulation and its ability to release the cytotoxic payload specifically at the target site are paramount. This guide provides a comparative analysis of ADCs featuring the NHS-PEG2-SS-PEG2-NHS disulfide linker against two common alternatives: a peptide-based linker (Maleimide-Val-Cit-PABC) and a hydrazone-based linker. The comparison is supported by representative mass spectrometry data and detailed experimental protocols.

Executive Summary

This guide delves into the mass spectrometry (MS) characterization of three distinct ADC constructs, each employing a different cleavable linker technology. The central focus is on an ADC utilizing a reducible disulfide linker, this compound, which is compared with ADCs bearing a protease-cleavable valine-citrulline (Val-Cit) peptide linker and an acid-labile hydrazone linker. Through intact mass analysis, middle-down analysis, and peptide mapping, we explore key quality attributes such as the drug-to-antibody ratio (DAR), linker stability, and conjugation sites. The data presented herein highlights the performance characteristics of each linker type under typical analytical workflows.

Comparative Mass Spectrometry Data

The performance of each ADC linker was assessed using various mass spectrometry techniques to determine the average DAR and the distribution of drug-loaded species. The following tables summarize the quantitative data obtained from these analyses.

Table 1: Intact Mass Analysis and Average DAR Determination

Linker TypeADC ConstructTheoretical Mass (Da) (DAR=4)Observed Mass (Da) (Deconvoluted)Average DAR
Disulfide mAb-PEG2-SS-PEG2-Payload~152,500152,5043.8
Peptide mAb-Val-Cit-PABC-Payload~152,800152,8053.9
Hydrazone mAb-Hydrazone-Payload~152,200152,2033.5

Note: Theoretical masses are approximate and depend on the specific monoclonal antibody and payload used. The observed masses and average DAR are representative values.

Table 2: Middle-Down Analysis of ADC Subunits

Linker TypeSubunitObserved Mass (Da) (Unconjugated)Observed Mass (Da) (Conjugated, 1 Drug)
Disulfide Light Chain~23,500~24,500
Heavy Chain~50,500~51,500
Peptide Light Chain~23,500~24,650
Heavy Chain~50,500~51,650
Hydrazone Light Chain~23,500~24,350
Heavy Chain~50,500~51,350

Note: Masses are representative and will vary based on the specific antibody and payload.

Table 3: Plasma Stability Comparison by Intact Mass Analysis (Average DAR over time)

Linker Type0 hours24 hours72 hours
Disulfide 3.83.53.1
Peptide 3.93.83.7
Hydrazone 3.52.82.1

Note: This data represents a simulated in-vitro plasma stability study. The decrease in average DAR indicates linker cleavage and payload loss.

Experimental Workflows and Biological Pathways

To understand the generation and mechanism of action of these ADCs, the following diagrams illustrate the experimental workflow for their analysis and the intracellular pathway for payload release from a disulfide-linked ADC.

G Experimental Workflow for ADC Mass Spectrometry Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis ADC_Sample ADC Sample (Disulfide, Peptide, or Hydrazone Linker) Intact_Prep Dilution in MS-compatible buffer ADC_Sample->Intact_Prep For Intact Mass Middle_Down_Prep IdeS Digestion & Reduction (DTT) ADC_Sample->Middle_Down_Prep For Middle-Down Peptide_Map_Prep Reduction, Alkylation, & Trypsin Digestion ADC_Sample->Peptide_Map_Prep For Peptide Mapping Intact_MS Intact Mass Analysis (Native or Denaturing LC-MS) Intact_Prep->Intact_MS Middle_Down_MS Middle-Down Analysis (LC-MS) Middle_Down_Prep->Middle_Down_MS Peptide_Map_MS Peptide Mapping (LC-MS/MS) Peptide_Map_Prep->Peptide_Map_MS Deconvolution Deconvolution of Spectra Intact_MS->Deconvolution Subunit_Mass Subunit Mass Determination Middle_Down_MS->Subunit_Mass Site_ID Conjugation Site Identification Peptide_Map_MS->Site_ID DAR_Calc Average DAR Calculation Deconvolution->DAR_Calc

Figure 1. A generalized workflow for the mass spectrometry-based analysis of ADCs.

G Intracellular Trafficking and Payload Release of a Disulfide-Linked ADC cluster_0 Extracellular Space cluster_1 Intracellular Compartments cluster_2 Payload Action ADC Disulfide-Linked ADC Target_Cell Target Cancer Cell ADC->Target_Cell 1. Binding to cell surface antigen Endosome Early Endosome Target_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytosol Cytosol Lysosome->Cytosol 4. Proteolytic degradation of antibody & linker cleavage (High GSH concentration) Payload Released Payload Cytosol->Payload 5. Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis 6. Cytotoxic Effect

Figure 2. Pathway of a disulfide-linked ADC leading to payload release and cell death.

Detailed Experimental Protocols

The following protocols provide a general framework for the mass spectrometry analysis of ADCs. Specific parameters may require optimization based on the instrumentation and the specific ADC being analyzed.

Intact Mass Analysis (Native Conditions)

Objective: To determine the average DAR and the distribution of different drug-loaded species of the intact ADC.

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration of 0.5-1.0 mg/mL in a native MS-compatible buffer, such as 100 mM ammonium acetate.

  • Chromatography:

    • Column: Size-Exclusion Chromatography (SEC) column (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm).

    • Mobile Phase: 100 mM Ammonium Acetate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25°C.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0-3.5 kV.

    • Source Temperature: 100-150°C.

    • Desolvation Temperature: 250-350°C.

    • Mass Range: 1000-5000 m/z.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. Calculate the average DAR based on the relative abundance of each species.

Middle-Down Analysis

Objective: To analyze the light and heavy chains of the ADC separately to confirm conjugation on each subunit.

Procedure:

  • Sample Preparation:

    • To 50 µg of ADC, add IdeS enzyme (e.g., FabRICATOR) at a 1:1 enzyme-to-protein ratio (U/µg) and incubate at 37°C for 30 minutes to digest the antibody below the hinge region.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce the disulfide bonds between the subunits.

  • Chromatography:

    • Column: Reversed-Phase C4 column (e.g., Agilent Zorbax 300SB-C4, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5-4.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 300-2000 m/z.

  • Data Analysis: Deconvolute the spectra for the light chain and heavy chain fragments to determine the mass shift corresponding to drug conjugation.

Peptide Mapping Analysis

Objective: To identify the specific amino acid residues where the drug is conjugated.

Procedure:

  • Sample Preparation:

    • To 100 µg of ADC, add DTT to 10 mM and incubate at 60°C for 30 minutes (reduction).

    • Add iodoacetamide (IAM) to 25 mM and incubate at room temperature for 30 minutes in the dark (alkylation).

    • Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C overnight.

  • Chromatography:

    • Column: Reversed-Phase C18 column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 1% to 40% B over 90 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (Orbitrap or Q-TOF):

    • Ionization Mode: ESI+.

    • Data-Dependent Acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptide ions.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV).

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and the modifications corresponding to the drug-linker. Manually verify the MS/MS spectra of the drug-conjugated peptides.

Conclusion

The mass spectrometry analysis of ADCs provides invaluable information for their characterization and development. The choice of linker technology significantly impacts the ADC's performance, particularly its stability and mechanism of payload release.

  • This compound (Disulfide Linker): This linker demonstrates moderate stability in plasma and relies on the reducing environment of the cell for payload release. The PEG component can improve the hydrophilicity of the ADC.

  • Maleimide-Val-Cit-PABC (Peptide Linker): This linker generally exhibits high plasma stability, with payload release triggered by specific proteases within the lysosome, offering a targeted release mechanism.[1]

  • Hydrazone Linker: This linker's stability is pH-dependent, leading to faster payload release in the acidic environment of endosomes and lysosomes but potentially lower stability in circulation compared to peptide linkers.[2]

The selection of an appropriate linker should be guided by the specific therapeutic application, the nature of the target, and the properties of the payload. The analytical workflows detailed in this guide provide a robust framework for the comprehensive characterization of these complex biotherapeutics.

References

A Comparative Guide to Characterizing Drug-to-Antibody Ratio in ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the most common analytical techniques used to characterize ADCs, with a particular focus on those featuring cleavable linkers. We will delve into the principles, experimental protocols, and comparative performance of Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy, supported by experimental data.

The efficacy and safety of an ADC are directly influenced by its DAR, which defines the average number of drug molecules conjugated to a single antibody. An optimal DAR ensures potent cell-killing activity at the target site while minimizing off-target toxicities. For ADCs with cleavable linkers, which are designed to release the cytotoxic payload under specific physiological conditions, robust analytical methods are essential to understand the stability and release characteristics of the conjugate.

Comparative Analysis of DAR Characterization Methods

Several analytical techniques are employed to determine the DAR of ADCs. The choice of method depends on various factors, including the type of conjugation chemistry, the physicochemical properties of the drug and linker, and the desired level of detail in the characterization.[][2] The most widely used methods include Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.[3]

Here, we present a comparative summary of these techniques, highlighting their key advantages and limitations.

Technique Principle Information Provided Advantages Disadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity. The addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the antibody.Average DAR, drug load distribution (relative abundance of different DAR species).- Robust and reproducible. - Provides information on the distribution of different drug-loaded species. - Non-denaturing conditions maintain the ADC's structure.[4][5]- Not suitable for all ADC types (e.g., highly heterogeneous lysine-conjugated ADCs). - Resolution can be challenging for complex mixtures. - Indirect method for DAR determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography and determines their mass-to-charge ratio, allowing for direct mass measurement.Average DAR, drug load distribution, identification of different ADC species and fragments.- High specificity and sensitivity. - Provides direct mass information, confirming the identity of different DAR species. - Can be used for a wide range of ADCs.- Can be complex to set up and run. - Potential for ion suppression or different ionization efficiencies between species. - Denaturing conditions in some LC methods can disrupt non-covalent interactions in certain ADCs.
UV-Vis Spectroscopy Determines the average DAR by measuring the absorbance of the ADC at two different wavelengths, one for the antibody and one for the drug.Average DAR only.- Simple, rapid, and requires minimal sample preparation. - High throughput.- Does not provide information on drug load distribution. - Requires that the drug and antibody have distinct and non-interfering absorbance maxima. - Prone to inaccuracies if extinction coefficients are not accurately determined or if there is interference from other components.

Quantitative Data Comparison

To illustrate the comparative performance of these methods, we have compiled data for the characterization of Trastuzumab-vc-MMAE, a well-characterized ADC with a protease-cleavable linker.

Analytical Method Average DAR Drug Load Distribution (Relative %) Reference
HIC-HPLC ~4.5DAR0: ~10%, Major species with DAR 2-8 observed
UV/Vis Spectroscopy 4.3Not Applicable
Native LC-MS ~3.5 - 4.0Provides detailed distribution of DAR species from 0 to 8

Note: The DAR values presented are typical and can vary depending on the specific manufacturing batch and analytical conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column.

Sample Preparation: The ADC sample is diluted in a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) to promote binding to the stationary phase.

Chromatographic Conditions:

  • Column: A HIC column, such as one with a butyl-NPR stationary phase, is commonly used.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol to aid elution of highly hydrophobic species).

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species in order of increasing hydrophobicity (i.e., increasing DAR).

  • Detection: UV absorbance is monitored at 280 nm.

Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different DAR species observed in the chromatogram.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram (DAR Species) Detection->Chromatogram Calculation Calculate Average DAR & Distribution Chromatogram->Calculation

HIC-HPLC workflow for DAR analysis.
Native Liquid Chromatography-Mass Spectrometry (LC-MS)

Native LC-MS allows for the characterization of ADCs in their non-denatured state, preserving the intact structure of the conjugate.

Sample Preparation: The ADC sample is typically buffer-exchanged into a volatile, MS-friendly buffer such as ammonium acetate or ammonium bicarbonate.

Chromatographic Conditions:

  • Column: A size-exclusion chromatography (SEC) or a reversed-phase column suitable for native protein analysis is used.

  • Mobile Phase: An aqueous mobile phase containing a volatile salt (e.g., 100 mM ammonium acetate) is employed.

  • Elution: Isocratic elution is often used for SEC, while a shallow gradient of a mild organic solvent may be used for reversed-phase.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is used under native conditions (gentle source conditions).

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is required to resolve the different charge states and glycoforms.

Data Analysis: The raw mass spectra are deconvoluted to obtain the neutral mass of the different ADC species. The average DAR and drug load distribution are then calculated from the relative intensities of the deconvoluted mass peaks.

Native_LCMS_Workflow cluster_prep Sample Preparation cluster_lcms Native LC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange to Volatile Salt ADC_Sample->Buffer_Exchange Injection Inject onto SEC/RP Column Buffer_Exchange->Injection ESI_MS Native ESI-MS Detection Injection->ESI_MS Mass_Spectra Raw Mass Spectra ESI_MS->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution DAR_Calculation Calculate Average DAR & Distribution Deconvolution->DAR_Calculation

Native LC-MS workflow for DAR analysis.
UV-Vis Spectroscopy

This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the drug in the ADC sample.

Sample Preparation: The ADC sample is diluted to a concentration that falls within the linear range of the spectrophotometer.

Measurement:

  • The absorbance of the ADC solution is measured at two wavelengths:

    • 280 nm (for the antibody).

    • The wavelength of maximum absorbance for the drug (e.g., 252 nm for MMAE).

  • The molar extinction coefficients of the pure antibody and the pure drug at both wavelengths must be accurately determined beforehand.

Data Analysis: A set of simultaneous equations based on the Beer-Lambert law is solved to calculate the molar concentrations of the antibody and the drug. The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody.

UVVis_Workflow cluster_prep Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis ADC_Sample ADC Sample Measure_Abs Measure Absorbance at 280 nm & λmax(drug) ADC_Sample->Measure_Abs Ext_Coeff Determine Extinction Coefficients (Ab & Drug) Equations Solve Simultaneous Equations Ext_Coeff->Equations Measure_Abs->Equations Calculate_DAR Calculate Average DAR Equations->Calculate_DAR

UV-Vis Spectroscopy workflow for DAR analysis.

Considerations for ADCs with Cleavable Linkers

The nature of the cleavable linker can introduce specific challenges and considerations during DAR analysis:

  • Linker Stability: The stability of the linker under the analytical conditions is crucial. For instance, some linkers may be susceptible to degradation at extreme pH or in the presence of certain mobile phase components, potentially leading to inaccurate DAR measurements.

  • Enzymatic Cleavage: For ADCs with enzymatically cleavable linkers, methods that can assess the susceptibility of the linker to cleavage are valuable. This can involve in-vitro assays using the relevant enzymes followed by analysis of the released drug.

  • In-vivo Changes: The DAR of an ADC with a cleavable linker can change in vivo due to premature drug release. Therefore, analytical methods that can be applied to biological matrices are essential for pharmacokinetic and stability studies.

Conclusion

The characterization of the drug-to-antibody ratio is a cornerstone of ADC development. Hydrophobic Interaction Chromatography, Liquid Chromatography-Mass Spectrometry, and UV-Vis Spectroscopy each offer distinct advantages and limitations for this purpose. While UV-Vis spectroscopy provides a rapid estimation of the average DAR, HIC and LC-MS offer more comprehensive information, including the distribution of different drug-loaded species. For ADCs with cleavable linkers, it is often beneficial to employ orthogonal methods to gain a thorough understanding of the conjugate's properties and stability. The choice of the most appropriate technique will depend on the specific ADC, the stage of development, and the analytical information required.

References

A Head-to-Head Comparison: Disulfide-Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADC Design

The linker in an Antibody-Drug Conjugate (ADC) is a critical component that dictates the stability, mechanism of action, and ultimately, the therapeutic index of the entire molecule. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC development, with profound implications for efficacy and safety. This guide provides a detailed comparison of a specific type of cleavable linker, featuring a disulfide bond (represented by structures like NHS-PEG2-SS-PEG2-NHS), and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

Mechanism of Action: Two Distinct Strategies for Payload Delivery

The fundamental difference between these linker types lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down in the tumor microenvironment, whereas non-cleavable linkers release their payload only after the complete degradation of the antibody.

Cleavable Disulfide Linkers (e.g., this compound)

ADCs utilizing disulfide-based linkers, such as this compound, leverage the significant difference in redox potential between the extracellular space and the intracellular environment.[1] The disulfide bond remains relatively stable in the oxidizing conditions of the bloodstream.[2][3] Upon internalization into a target cancer cell, the linker is exposed to a much higher concentration of reducing agents, primarily glutathione (GSH).[1] This reducing environment readily cleaves the disulfide bond, releasing the unmodified cytotoxic payload into the cytoplasm to exert its cell-killing effect.[1]

A key advantage of this mechanism is the potential for a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.

Non-Cleavable Linkers

In contrast, non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a highly stable bond between the antibody and the payload. There is no specific chemical trigger for drug release in the tumor microenvironment. Instead, the entire ADC must be internalized and trafficked to the lysosome. Within the lysosome, proteolytic degradation of the antibody itself breaks down the protein, releasing the payload which is still attached to the linker and a single amino acid residue (e.g., lysine).

This process generally prevents the bystander effect, as the resulting payload-linker-amino acid complex is typically charged and cannot efficiently cross the cell membrane to affect adjacent cells. This localized release can lead to lower off-target toxicity and a potentially wider therapeutic window.

Visualizing the Mechanisms of Action

The distinct pathways for payload release for each linker type are illustrated below.

cleavable_mechanism cluster_bloodstream Bloodstream (Oxidizing) cluster_cell Target Cancer Cell cluster_bystander Bystander Effect ADC_circ ADC Intact (Disulfide Stable) ADC_bound 1. ADC Binds Target Antigen ADC_circ->ADC_bound Internalization 2. Internalization (Endosome) ADC_bound->Internalization Cytoplasm 3. Cytoplasm (High Glutathione) Internalization->Cytoplasm Payload_release 4. Disulfide Cleavage Payload Released Cytoplasm->Payload_release Cell_death 5. Target Cell Apoptosis Payload_release->Cell_death Payload_diffuse 6. Payload Diffuses Out Payload_release->Payload_diffuse Bystander_death 7. Kills Neighboring Antigen-Negative Cell Payload_diffuse->Bystander_death

Mechanism of a disulfide-cleavable linker ADC.

noncleavable_mechanism cluster_bloodstream Bloodstream (Stable) cluster_cell Target Cancer Cell ADC_circ ADC Highly Stable ADC_bound 1. ADC Binds Target Antigen ADC_circ->ADC_bound Internalization 2. Internalization ADC_bound->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Degradation 4. Antibody Degradation Releases Payload-Linker-AA Lysosome->Degradation Cell_death 5. Target Cell Apoptosis Degradation->Cell_death No_bystander Payload metabolite cannot exit cell Degradation->No_bystander

Mechanism of a non-cleavable linker ADC.

Quantitative Performance Data: A Comparative Overview

The following tables summarize representative data from preclinical studies to illustrate the performance differences between ADCs with disulfide-cleavable and non-cleavable linkers.

Disclaimer: The data presented below are compiled from multiple sources for illustrative purposes and do not represent a direct head-to-head comparison from a single study using the same antibody and payload.

Table 1: In Vitro Cytotoxicity

Lower IC50 values indicate higher potency. The bystander effect is assessed in co-culture assays with antigen-positive (Ag+) and antigen-negative (Ag-) cells.

Linker TypePayloadTarget Cell Line (Ag+) IC50 (nM)Bystander Cell Line (Ag-) IC50 (nM, in co-culture)Key Observation
Disulfide-Cleavable Maytansinoid (DM4)~1-10~10-50Potent killing of both Ag+ and Ag- cells, demonstrating a significant bystander effect.
Non-Cleavable (Thioether) Maytansinoid (DM1)~1-10>1000Potent killing of Ag+ cells, but minimal to no effect on Ag- bystander cells.

Table 2: In Vivo Plasma Stability

Stability is often measured by the half-life (t½) of the intact ADC in plasma or the percentage of ADC remaining after a set time.

Linker TypeAnimal ModelStability MetricKey Observation
Disulfide-Cleavable Mouse~40-60% intact ADC after 24hSusceptible to some premature payload release in circulation, though steric hindrance can improve stability.
Non-Cleavable (Thioether) Mouse>80% intact ADC after 24hExhibits higher stability in plasma, leading to less premature drug release.

Table 3: In Vivo Antitumor Efficacy

Efficacy is measured by Tumor Growth Inhibition (TGI) in xenograft models.

Linker TypeXenograft ModelDosingTumor Growth Inhibition (TGI)Key Observation
Disulfide-Cleavable Colon Cancer XenograftSingle DoseHigh TGI, potential for complete regressionsStrong antitumor activity, potentially enhanced by the bystander effect in heterogeneous tumors.
Non-Cleavable (Thioether) Colon Cancer XenograftSingle DoseMarginal to moderate TGIEfficacy is highly dependent on uniform high antigen expression and efficient ADC internalization and degradation.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

Experimental Workflow Visualization

experimental_workflow Start Start: ADC Design & Conjugation Char 1. Characterization (DAR, Purity, Aggregation) Start->Char InVitro 2. In Vitro Assays Char->InVitro Cytotoxicity Cytotoxicity Assay (IC50 on Ag+ & Ag- cells) InVitro->Cytotoxicity Potency Bystander Bystander Assay (Co-culture) InVitro->Bystander Mechanism Stability 3. Plasma Stability Assay (LC-MS/MS) Cytotoxicity->Stability Bystander->Stability InVivo 4. In Vivo Efficacy Study (Xenograft Model) Stability->InVivo TGI Tumor Growth Inhibition (TGI) InVivo->TGI Efficacy Toxicity Tolerability/Toxicity InVivo->Toxicity Safety End End: Candidate Selection TGI->End Toxicity->End

General experimental workflow for ADC comparison.
In Vitro Cytotoxicity & Bystander Effect Assay (Co-Culture Method)

This assay evaluates the potency of the ADC on target cells and its ability to kill neighboring non-target cells.

  • Cell Line Selection:

    • Antigen-positive (Ag+) cell line with high expression of the target antigen.

    • Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification. This cell line should be sensitive to the free payload.

  • Protocol Outline:

    • Cell Seeding: Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) into 96-well plates. Include monoculture wells of Ag+ only and Ag- only as controls. Allow cells to adhere overnight.

    • ADC Treatment: Add serial dilutions of the disulfide-linker ADC, non-cleavable linker ADC, an isotype control ADC, and free payload to the appropriate wells.

    • Incubation: Incubate the plates for 72-120 hours.

    • Quantification: Use a high-content imager to count the number of viable GFP-expressing Ag- cells. Total cell viability can be assessed using a reagent like CellTiter-Glo®.

    • Data Analysis: Plot dose-response curves to determine the IC50 for each condition. Bystander killing is quantified by the reduction in viability of Ag- cells in the co-culture compared to the Ag- monoculture.

Plasma Stability Assay (LC-MS/MS Method)

This assay quantifies the stability of the ADC and the rate of premature payload release in plasma.

  • Materials:

    • Test ADC (disulfide-linked and non-cleavable).

    • Human or mouse plasma.

    • LC-MS/MS system.

  • Protocol Outline:

    • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Sample Preparation:

      • For Average DAR: At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads. Elute the intact ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR).

      • For Free Payload: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of released free payload.

    • Data Analysis: Plot the average DAR over time and the concentration of free payload over time to determine the stability and release kinetics.

In Vivo Antitumor Efficacy (Xenograft Model)

This study evaluates the ADC's ability to inhibit tumor growth in a living organism.

  • Animal Model:

    • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

    • For bystander effect evaluation, an admixed tumor model can be established by co-implanting both Ag+ and Ag- cells.

  • Protocol Outline:

    • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle, Isotype Control ADC, Disulfide-linker ADC, Non-cleavable linker ADC). Administer a single intravenous (IV) dose of the respective treatments.

    • Monitoring: Measure tumor volume and body weight twice weekly for the duration of the study (typically 21-30 days or until tumors in the control group reach a predetermined endpoint).

    • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. Statistical analysis is performed to determine the significance of the observed antitumor effects.

Conclusion

The choice between a disulfide-cleavable linker like this compound and a non-cleavable linker is a critical, context-dependent decision in ADC design.

  • Disulfide-cleavable linkers offer the potent advantage of a bystander effect , making them highly suitable for treating heterogeneous tumors with varied antigen expression. This comes with the trade-off of potentially lower plasma stability and a risk of off-target toxicity if the payload is released prematurely.

  • Non-cleavable linkers provide superior plasma stability , minimizing off-target toxicity and potentially offering a wider therapeutic window. Their efficacy is, however, confined to antigen-positive cells and is highly reliant on efficient ADC internalization and lysosomal degradation, making them best suited for tumors with high, homogeneous antigen expression.

A thorough evaluation using the standardized experimental protocols outlined in this guide is paramount to selecting the optimal linker strategy that balances potent antitumor efficacy with an acceptable safety profile for a given therapeutic target.

References

Stability Showdown: A Comparative Guide to NHS-PEG2-SS-PEG2-NHS Conjugates in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in human plasma is a critical parameter influencing their therapeutic efficacy and safety. This guide provides a comprehensive comparison of the stability of conjugates formed using the NHS-PEG2-SS-PEG2-NHS linker with other common linker technologies. The information presented is supported by available experimental data to facilitate informed decisions in the design and development of next-generation biotherapeutics.

The this compound linker is a bifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters for conjugation to primary amines on biomolecules and a central disulfide bond flanked by two polyethylene glycol (PEG) spacers. This design imparts specific characteristics to the resulting conjugate, particularly concerning its behavior in the bloodstream. The disulfide bond is designed to be cleaved in the reducing environment inside cells, releasing the conjugated payload, while the PEG spacers are intended to enhance solubility and potentially prolong circulation half-life.

Comparative Plasma Stability

The stability of a linker in plasma is paramount to prevent premature release of a conjugated payload, which could lead to off-target toxicity and reduced therapeutic index. Disulfide linkers, in general, are designed to be relatively stable in the oxidizing environment of the bloodstream and susceptible to cleavage by reducing agents like glutathione, which are present at significantly higher concentrations within cells.

Linker TypeGeneral Structure% Intact Conjugate in Human Plasma (Approx.)Half-life in Human Plasma (Approx.)Cleavage MechanismKey Characteristics
PEGylated Disulfide (e.g., this compound) Amine-reactive ends, PEG spacers, central disulfide bond60-80% after 7 days (estimated for self-immolative disulfide linkers)5 - 10 days (estimated for self-immolative disulfide linkers)Reduction of disulfide bondCleavable, enhanced solubility, potentially reduced immunogenicity. Stability can be influenced by steric hindrance around the disulfide bond.
Non-cleavable (e.g., SMCC) Maleimide and NHS ester groups forming a stable thioether bond>90% after 7 days[1]>10 days[1]Proteolytic degradation of the antibodyHigh plasma stability, payload released after antibody degradation in the lysosome.
Enzyme-cleavable (e.g., Val-Cit) Dipeptide sequence cleaved by specific enzymes>85% after 7 days[1]>7 days[1]Enzymatic cleavage (e.g., by Cathepsin B)High plasma stability, specific cleavage at the target site.

Note: The data for PEGylated Disulfide linkers is an estimation based on "self-immolative disulfide linkers" from a comparative guide.[1] The actual stability of a specific this compound conjugate can vary depending on the conjugated molecule and the steric environment of the disulfide bond.

Factors Influencing the Stability of Disulfide Linkers

The stability of disulfide bonds in plasma can be modulated by several factors:

  • Steric Hindrance: Introducing bulky groups near the disulfide bond can sterically shield it from reduction by plasma components, thereby increasing its stability.

  • Electronic Effects: The electronic properties of atoms adjacent to the disulfide bond can influence its susceptibility to reduction.

  • PEGylation: The presence of PEG chains can provide a hydrophilic shield, potentially protecting the disulfide bond from enzymatic degradation or interaction with plasma proteins.

Experimental Protocols

To assess the plasma stability of a conjugate synthesized with the this compound linker, a robust and validated experimental protocol is essential. The following is a generalized protocol that can be adapted for this purpose.

In Vitro Plasma Stability Assay Protocol

Objective: To determine the rate of degradation or cleavage of a bioconjugate in human plasma over time.

Materials:

  • Test conjugate (e.g., antibody conjugated with a payload via this compound)

  • Control conjugate (with a known stable linker, if available)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap) for analysis

  • Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).

    • Spike the test conjugate into pre-warmed human plasma to a final concentration of, for example, 100 µg/mL.

    • Prepare a control sample by spiking the conjugate into PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw aliquots of the samples.

  • Sample Processing:

    • Immediately process the collected aliquots to stop any further degradation. This can be achieved by:

      • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins. Centrifuge and collect the supernatant for analysis of the released payload.

      • Immunoaffinity Capture: Use beads coated with an antibody that specifically binds to the biomolecule part of the conjugate to isolate the intact and partially degraded conjugate from the plasma matrix.

  • LC-MS Analysis:

    • Analyze the processed samples using a high-resolution LC-MS method.

    • For analysis of the intact conjugate, a method capable of resolving large biomolecules is required.

    • For analysis of the released payload, a method optimized for small molecule quantification should be used.

  • Data Analysis:

    • Quantify the amount of intact conjugate or released payload at each time point.

    • Plot the percentage of intact conjugate remaining versus time.

    • Calculate the half-life (t½) of the conjugate in plasma.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assessment of a bioconjugate.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation prep1 Spike Conjugate into Human Plasma inc Incubate at 37°C prep1->inc prep2 Spike Conjugate into PBS (Control) prep2->inc sampling Collect Aliquots at Time Points inc->sampling proc1 Protein Precipitation (for released payload) sampling->proc1 proc2 Immunoaffinity Capture (for intact conjugate) sampling->proc2 analysis LC-MS Analysis proc1->analysis proc2->analysis data Quantify Intact Conjugate/ Released Payload Calculate Half-life analysis->data

In vitro plasma stability workflow.

Logical Framework for Linker Selection

The choice of a linker is a critical decision in the design of a bioconjugate. The following diagram illustrates a logical framework to guide this selection process based on desired product attributes.

G cluster_attributes Desired Product Attributes cluster_linker_choice Linker Selection cluster_options Linker Options cluster_considerations Key Considerations attr High Plasma Stability Intracellular Payload Release Good Solubility linker Linker Type attr->linker peg_ss PEGylated Disulfide (e.g., this compound) linker->peg_ss non_cleavable Non-cleavable (e.g., SMCC) linker->non_cleavable enzyme_cleavable Enzyme-cleavable (e.g., Val-Cit) linker->enzyme_cleavable cons_peg_ss Balance of stability and cleavability. PEG enhances hydrophilicity. peg_ss->cons_peg_ss cons_non_cleavable Maximum stability. Slower payload release. non_cleavable->cons_non_cleavable cons_enzyme_cleavable High stability & specific release. Requires enzyme presence. enzyme_cleavable->cons_enzyme_cleavable

Linker selection decision framework.

References

A Comparative Guide to Assessing Off-Target Cleavage of Disulfide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of disulfide linkers in bioconjugates, particularly in antibody-drug conjugates (ADCs), is predicated on their selective cleavage within the reducing intracellular environment of target cells. However, premature or non-specific cleavage in systemic circulation can lead to off-target toxicity and diminished therapeutic efficacy. A thorough assessment of the stability and cleavage profile of these linkers is therefore a critical aspect of drug development. This guide provides a comparative overview of key methodologies for evaluating the off-target cleavage of disulfide linkers, supported by experimental data and detailed protocols.

Alternative Approaches to Disulfide Linkers

While disulfide linkers are widely utilized, concerns about their stability have prompted the exploration of alternative strategies. These alternatives aim to provide a better balance of stability in circulation and efficient cleavage at the target site.

Linker TypeMechanism of CleavageAdvantagesDisadvantagesKey Considerations
Peptide Linkers Enzymatic cleavage by proteases (e.g., cathepsin B) abundant in the tumor microenvironment or lysosomes.[1][2]High stability in plasma, specific cleavage at the target site.[1]Can be limited by protease expression levels in target cells, potential for immunogenicity.Peptide sequence optimization is crucial for desired cleavage kinetics.[1]
β-Glucuronide Linkers Cleavage by the lysosomal enzyme β-glucuronidase.[3]High stability in circulation, efficient cleavage in the lysosome.Dependent on sufficient levels of β-glucuronidase in target cells.Suitable for payloads that are active intracellularly.
Hydrazone Linkers Acid-labile, cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).Effective intracellular release.Can exhibit instability at physiological pH, leading to premature drug release.pH sensitivity needs to be carefully tuned.
Non-Cleavable Linkers Drug is released upon complete degradation of the antibody backbone in the lysosome.High stability in plasma, reduced risk of off-target toxicity from premature cleavage.The active metabolite may have altered properties, potentially lower bystander effect.Payload must remain active after antibody degradation.
PEG and other polymer linkers Not a cleavage mechanism, but used to improve solubility, stability, and pharmacokinetics.Can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity.Potential for anti-PEG antibodies, non-biodegradable.Choice of polymer and its length can significantly impact properties.
Methodologies for Assessing Disulfide Linker Stability

Several analytical techniques are employed to investigate the stability of disulfide linkers and quantify their off-target cleavage. Mass spectrometry (MS) based methods are particularly powerful for their sensitivity and ability to provide detailed structural information.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the bioconjugate and its cleavage products, which are then detected and identified by MS.Intact ADC mass, drug-to-antibody ratio (DAR), identification of free payload and linker metabolites.High sensitivity and specificity, provides structural information.Can be complex to develop and validate methods.
Tandem Mass Spectrometry (MS/MS) Precursor ions of the disulfide-linked peptides are fragmented to determine their sequence and the site of the disulfide bond.Unambiguous identification of disulfide linkages and cleavage sites.Detailed structural characterization.Interpretation of complex fragmentation spectra can be challenging.
Electron Transfer Dissociation (ETD) A fragmentation method in MS that preferentially cleaves the disulfide bond while preserving peptide backbone integrity.Direct identification of disulfide-linked peptides and their cleavage products.Excellent for mapping disulfide bonds.May require specialized instrumentation.
In Vitro Plasma Stability Assay The bioconjugate is incubated in plasma, and the amount of intact conjugate and released payload is measured over time.Half-life of the ADC in plasma, rate of premature drug release.Mimics physiological conditions.In vitro results may not always perfectly correlate with in vivo outcomes.
Fluorescence-Based Assays A fluorescent reporter is conjugated to the payload, and cleavage is monitored by changes in fluorescence.Real-time monitoring of linker cleavage.High throughput potential, can be used in live-cell imaging.The fluorescent tag may alter the properties of the bioconjugate.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for Disulfide-Linked ADCs

Objective: To determine the stability of a disulfide-linked ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using LC-MS.

Materials:

  • Disulfide-linked ADC

  • Human or animal plasma (e.g., from a reputable supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or G) for ADC isolation

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., N-ethylmaleimide - NEM)

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma.

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/ADC mixture.

  • ADC Isolation:

    • Immediately add the aliquot to a tube containing immunoaffinity capture beads.

    • Incubate according to the manufacturer's instructions to capture the ADC.

    • Wash the beads with PBS to remove unbound plasma proteins.

  • Sample Preparation for LC-MS:

    • Elute the ADC from the beads.

    • To analyze the intact ADC, directly inject the eluted sample into the LC-MS.

    • To confirm payload release, the supernatant from the bead capture step can be analyzed for the free drug.

  • LC-MS Analysis:

    • Analyze the intact ADC samples by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

  • Data Analysis:

    • Plot the average DAR as a function of time.

    • Calculate the half-life (t½) of the ADC in plasma.

Protocol 2: Mass Spectrometry-Based Identification of Disulfide Cleavage Products

Objective: To identify the cleavage products of a disulfide-linked bioconjugate after reduction using tandem mass spectrometry.

Materials:

  • Disulfide-linked bioconjugate

  • Reducing agent (e.g., DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride)

  • Alkylating agent (e.g., iodoacetamide - IAA)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Reduction and Alkylation:

    • Dissolve the bioconjugate in denaturing buffer.

    • Add the reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes to cleave the disulfide bonds.

    • Cool the sample to room temperature and add the alkylating agent (e.g., 20 mM IAA) to cap the free thiols. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration to a level compatible with the protease (e.g., < 1 M urea for trypsin).

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture into the LC-MS/MS system.

    • Acquire MS1 scans to identify the peptide masses and data-dependent MS2 scans to obtain fragmentation spectra of the peptides.

  • Data Analysis:

    • Use a database search engine to identify the peptides from the fragmentation spectra.

    • Compare the peptide maps of the reduced and non-reduced (control) samples to identify the peptides that were originally linked by a disulfide bond. The previously linked peptides will now appear as separate, alkylated peptides in the reduced sample.

Visualizing Experimental Workflows

A clear understanding of the experimental process is crucial for accurate assessment. The following diagram outlines a general workflow for evaluating off-target disulfide linker cleavage.

experimental_workflow Workflow for Assessing Off-Target Disulfide Cleavage cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_interpretation Data Interpretation start Start with Disulfide-Linked Bioconjugate incubation Incubate in Relevant Matrix (e.g., Plasma, Reducing Buffer) start->incubation time_points Collect Samples at Various Time Points incubation->time_points lcms LC-MS Analysis (Intact Mass, DAR) time_points->lcms Quantitative Analysis msms LC-MS/MS Analysis (Peptide Mapping) time_points->msms Structural Analysis fluorescence Fluorescence Assay (Real-time Cleavage) time_points->fluorescence Functional Analysis stability Determine Linker Stability (Half-life) lcms->stability cleavage_site Identify Cleavage Sites and Products msms->cleavage_site kinetics Quantify Cleavage Kinetics fluorescence->kinetics end Comparative Assessment stability->end cleavage_site->end kinetics->end

Caption: A general experimental workflow for assessing the off-target cleavage of disulfide linkers.

This guide provides a foundational understanding of the methods used to assess the off-target cleavage of disulfide linkers. The choice of method will depend on the specific questions being addressed, the resources available, and the stage of drug development. A combination of these approaches will provide the most comprehensive picture of linker stability and performance.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, and then efficiently release the payload within the target tumor cells.[2][] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of ADC linkers is based on their mechanism of drug release: cleavable and non-cleavable.[4]

  • Cleavable linkers are designed to be broken under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, high glutathione concentration, or the presence of specific enzymes. This targeted release can lead to a potent "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. However, these linkers can sometimes exhibit instability in circulation, leading to premature drug release.

  • Non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the drug-linker-amino acid complex. This generally results in greater plasma stability and a wider therapeutic window. However, the resulting active metabolite, which includes the linker and an amino acid residue, may have reduced cell permeability.

The choice between a cleavable and non-cleavable linker is a key design consideration that depends on the target antigen, the payload, and the desired mechanism of action.

Comparative Stability of Common Linker Chemistries

The stability of an ADC is significantly influenced by the specific chemistry of the linker. The following tables summarize the stability characteristics of commonly used linker types.

Table 1: In Vitro Stability of Common ADC Linkers in Plasma
Linker TypeCleavage MechanismHalf-life (t½) in Human Plasma% Intact ADC after 24h in Mouse PlasmaKey Stability Features
Cleavable
HydrazonepH-sensitive (acidic)~36 hoursVariable, can be lowSusceptible to hydrolysis in circulation, leading to premature release.
DisulfideRedox-sensitive (glutathione)Variable (hindrance dependent)~50% (less hindered) to >90% (hindered)Stability can be engineered by introducing steric hindrance around the disulfide bond.
Valine-Citrulline (VC)Protease-sensitive (Cathepsin B)>150 hours~85-95%Generally high plasma stability, but can be susceptible to cleavage by extracellular proteases like elastase.
Valine-Alanine (VA)Protease-sensitive (Cathepsin B)>200 hours>95%Often exhibits higher stability than VC linkers in mouse serum.
β-GlucuronideEnzyme-sensitive (β-glucuronidase)Very High>95%Highly stable in plasma due to low levels of β-glucuronidase.
Non-Cleavable
Thioether (e.g., SMCC)Proteolytic degradationVery High>95%Highly stable in circulation; payload release depends on antibody degradation.

Note: The presented data is a synthesis from multiple sources and can be influenced by the specific ADC construct, payload, and experimental conditions.

Table 2: In Vivo Stability (Pharmacokinetics) of ADCs with Different Linkers
Linker TypeAnimal ModelKey Pharmacokinetic Observations
Cleavable
Disulfide (hindered)MouseADC clearance decreased with increased steric hindrance of the disulfide linker.
Valine-Citrulline (VC)MouseUnstable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c), leading to high clearance.
Non-Cleavable
Thioether (SMCC)Rat, MouseGenerally exhibit lower clearance and longer half-life compared to less stable cleavable linkers.

Experimental Protocols for ADC Stability Assessment

Evaluating the stability of an ADC is a critical step in its development. The following are key experiments used to assess linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts.

In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the stability and clearance of the ADC in a living organism.

Methodology:

  • Administer a single dose of the ADC to an appropriate animal model (e.g., mouse, rat).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the total antibody, intact ADC, and free payload in the plasma samples using validated analytical methods like ELISA and LC-MS/MS.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Premature_Release Premature Payload Release (Toxicity) ADC->Premature_Release Unstable Linker Tumor_Cell Tumor Cell (Antigen Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome (Low pH) Tumor_Cell->Endosome 2. Internalization Bystander_Cell Bystander Tumor Cell (Antigen Negative) Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Linker Cleavage/ Antibody Degradation Released_Payload->Bystander_Cell Bystander Killing Cell_Death Apoptosis Released_Payload->Cell_Death 5. Cytotoxicity Experimental_Workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment cluster_data Data Analysis and Comparison ADC_Sample ADC Sample Plasma_Incubation Incubate with Plasma (Human, Mouse, Rat) at 37°C ADC_Sample->Plasma_Incubation Time_Points Collect Aliquots at Various Time Points Plasma_Incubation->Time_Points Analysis_Invitro Quantify Intact ADC, Total Antibody, Free Payload (ELISA, LC-MS) Time_Points->Analysis_Invitro Invitro_Data In Vitro Stability Data (t½, % Intact ADC) Analysis_Invitro->Invitro_Data Animal_Model Administer ADC to Animal Model Blood_Sampling Collect Blood Samples at Predetermined Time Points Animal_Model->Blood_Sampling Plasma_Isolation Isolate Plasma Blood_Sampling->Plasma_Isolation Analysis_Invivo Quantify ADC Components (ELISA, LC-MS/MS) Plasma_Isolation->Analysis_Invivo Invivo_Data In Vivo PK Data (Clearance, Half-life) Analysis_Invivo->Invivo_Data Comparison Compare Linker Stability and Select Lead Candidate Invitro_Data->Comparison Invivo_Data->Comparison

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective antibody-drug conjugates (ADCs) hinges on a nuanced understanding of their mechanism of action. A critical element of this is the "bystander effect," the capacity of an ADC to eliminate not only the targeted cancer cells but also adjacent, antigen-negative tumor cells. This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied. This guide provides a comparative analysis of the bystander effect mediated by ADCs with cleavable linkers, supported by experimental data and detailed methodologies.

The bystander effect is a key feature of many successful ADCs and is predominantly observed with conjugates that utilize cleavable linkers and possess membrane-permeable payloads.[1] Upon internalization by an antigen-positive (Ag+) cell, the linker is cleaved, liberating the cytotoxic payload. If the payload has the appropriate physicochemical properties, it can diffuse out of the target cell and into neighboring antigen-negative (Ag-) cells, inducing their apoptosis and thereby amplifying the ADC's anti-tumor activity.[1] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently traverse cell membranes, thus limiting the bystander effect.[1]

Comparative Analysis of ADCs with Cleavable Linkers

The efficacy of the bystander effect is contingent on the interplay between the linker's cleavage mechanism and the payload's ability to permeate cell membranes. Here, we compare several well-characterized ADCs to illustrate these principles.

Quantitative Evaluation of the Bystander Effect

The potency of the bystander effect can be quantified in vitro by comparing the cytotoxicity of an ADC in co-cultures of antigen-positive and antigen-negative cells. The following tables summarize key quantitative data for various ADCs with cleavable linkers.

ADC Target Antigen Linker Type Payload Membrane Permeability of Payload Bystander Effect
Trastuzumab deruxtecan (Enhertu) HER2Protease-cleavable (GGFG)Deruxtecan (DXd)HighPotent[2][3]
Sacituzumab govitecan (Trodelvy) TROP-2Hydrolyzable (CL2A)SN-38HighPotent
Enfortumab vedotin (Padcev) Nectin-4Protease-cleavable (vc)MMAEHighPotent
Brentuximab vedotin (Adcetris) CD30Protease-cleavable (vc)MMAEHighPotent
Trastuzumab-vc-MMAE HER2Protease-cleavable (vc)MMAEHighPotent
cAC10-vc-MMAF CD30Protease-cleavable (vc)MMAFLowMinimal to none

Table 1: Comparison of ADCs and their Bystander Effect Potential. This table highlights the correlation between payload membrane permeability and the observed bystander effect for several ADCs with cleavable linkers.

ADC Antigen-Positive Cell Line (Ag+) Antigen-Negative Cell Line (Ag-) IC50 on Ag+ (nM) IC50 on Ag- in co-culture (nM) Reference
Trastuzumab-vc-MMAE N87 (HER2-high)GFP-MCF7 (HER2-low)~0.1Significantly lower than monoculture
T-DM1 (non-cleavable) SKBR3 (HER2+)MCF7 (HER2-)PotentNo significant killing
cAC10-vcMMAE Karpas 299 (CD30+)-Potent-
cAC10-vcMMAF Karpas 299 (CD30+)-Potent-
DS-8201a (T-DXd) KPL-4 (HER2+)MDA-MB-468 (HER2-)0.1097Potent bystander killing observed

Table 2: In Vitro Cytotoxicity and Bystander Effect of Select ADCs. This table presents IC50 values demonstrating the cytotoxic potency of ADCs on antigen-positive cells and the impact on antigen-negative cells in co-culture, indicative of the bystander effect.

Experimental Protocols for Evaluating the Bystander Effect

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of the bystander effect of different ADCs.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

1. Cell Line Preparation:

  • Select an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).

  • For ease of distinguishing cell populations, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP).

2. Co-culture Setup:

  • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

  • Include monocultures of both cell lines as controls.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with a serial dilution of the ADC of interest.

  • Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) to control for non-specific effects.

  • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.

4. Incubation:

  • Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.

5. Quantification:

  • Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells.

  • Cell viability can also be assessed using standard assays like MTT or CellTiter-Glo, but this will measure the total cell population.

6. Data Analysis:

  • Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of the Ag- cells in the untreated co-culture or the isotype control-treated co-culture.

  • A "Bystander Effect Coefficient" can be calculated to quantify the efficiency of bystander killing.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

1. Generation of Conditioned Medium:

  • Seed Ag+ cells in a culture plate and allow them to adhere.

  • Treat the Ag+ cells with a high concentration of the ADC (e.g., 10x IC50 on Ag+ cells) for 48-72 hours. Include an untreated control and an isotype control ADC.

  • Collect the supernatant (conditioned medium) and centrifuge to remove any detached cells and debris.

  • Filter the supernatant through a 0.22 µm sterile filter.

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a 96-well plate and allow them to adhere.

  • Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted).

  • Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload to determine their sensitivity to the payload itself.

3. Incubation and Quantification:

  • Incubate the plate for 48-72 hours.

  • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

In Vivo Admixed Xenograft Model

This in vivo model assesses the bystander effect in a more physiologically relevant setting.

1. Cell Preparation and Implantation:

  • Prepare a mixed suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1). The Ag- cell line can be engineered to express a reporter gene, such as luciferase, for non-invasive monitoring.

  • Subcutaneously inject the cell suspension into the flanks of immunodeficient mice.

2. ADC Treatment:

  • Once tumors are established, treat the mice with the ADC of interest, a vehicle control, and an isotype control ADC.

3. Tumor Monitoring and Analysis:

  • Monitor tumor growth over time using calipers.

  • If a reporter gene is used in the Ag- cells, their growth can be specifically monitored using in vivo imaging systems (e.g., bioluminescence imaging).

  • At the end of the study, tumors can be excised for immunohistochemical analysis to assess the relative populations of Ag+ and Ag- cells.

Signaling Pathways and Mechanisms of Action

The bystander effect is initiated by the release of a membrane-permeable payload from the target cell, which then diffuses to and kills neighboring cells. The mechanism of cell death is dependent on the nature of the cytotoxic payload.

ADC_Bystander_Effect_Workflow cluster_extracellular Extracellular Space cluster_target_cell Antigen-Positive (Ag+) Target Cell cluster_bystander_cell Antigen-Negative (Ag-) Bystander Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Payload_Efflux Payload Efflux Payload_Release->Payload_Efflux 5. Diffusion Payload_Influx Payload Influx Payload_Efflux->Payload_Influx 6. Bystander Uptake Cytotoxicity Cytotoxicity & Apoptosis Payload_Influx->Cytotoxicity 7. Cell Death

ADC Bystander Effect Workflow

Many payloads used in ADCs, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), are potent tubulin inhibitors that induce cell cycle arrest at the G2/M phase, leading to the activation of the intrinsic apoptotic pathway. Other payloads, like calicheamicins, duocarmycins, and topoisomerase inhibitors (SN-38, deruxtecan), cause DNA damage, which triggers the DNA damage response (DDR) pathway and subsequently apoptosis.

Payload_Signaling_Pathway cluster_payloads Cytotoxic Payloads cluster_cellular_response Cellular Response Tubulin_Inhibitors Tubulin Inhibitors (e.g., MMAE, DM1) Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitors->Microtubule_Disruption DNA_Damaging_Agents DNA Damaging Agents (e.g., DXd, SN-38) DNA_Damage DNA Damage DNA_Damaging_Agents->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondria Mitochondrial Dysfunction G2M_Arrest->Mitochondria DDR DNA Damage Response (DDR) (ATM/ATR, p53) DNA_Damage->DDR DDR->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Payload-Induced Apoptotic Signaling

The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in apoptosis, leading to the cleavage of key cellular substrates and the morphological changes characteristic of programmed cell death. Notably, some novel linker technologies are being developed that can be cleaved by activated caspases, potentially creating a positive feedback loop to amplify the bystander effect.

References

Safety Operating Guide

Proper Disposal of NHS-PEG2-SS-PEG2-NHS: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. NHS-PEG2-SS-PEG2-NHS, a bifunctional crosslinker containing N-hydroxysuccinimide (NHS) esters and a disulfide bond, requires a multi-step deactivation and disposal procedure due to its reactive nature. This guide provides a comprehensive, step-by-step protocol to ensure the safe and compliant disposal of this compound.

The primary principle behind the safe disposal of this compound is the sequential deactivation of its reactive functional groups: the NHS esters and the disulfide bond. This involves a hydrolysis step to quench the NHS esters, followed by a reduction step to cleave the disulfide bond.

Summary of Chemical Properties and Disposal Streams

For clarity, the key chemical components of this compound and their corresponding disposal considerations are summarized below.

Chemical MoietyReactive NatureDeactivation MethodFinal Disposal Stream
NHS Ester Highly reactive towards primary amines.Hydrolysis under mild basic conditions (pH 7-8.5).Non-hazardous aqueous waste (after neutralization).
Disulfide Bond Susceptible to reduction.Reduction using a suitable reducing agent (e.g., TCEP or DTT).Non-hazardous aqueous waste (after neutralization and dilution).
PEG Linker Generally considered biocompatible and biodegradable.No specific deactivation required.Non-hazardous aqueous waste.

Experimental Protocol for the Safe Disposal of this compound

This protocol outlines the in-lab treatment of waste containing this compound, whether in solid form or dissolved in an organic solvent.

Materials Required:

  • Waste this compound (solid or in a water-miscible organic solvent like DMSO or DMF)

  • Sodium bicarbonate solution (0.1 M) or another mild base

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Appropriate hazardous waste containers (for solid waste and initial rinsates)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Step 1: Hydrolysis of the NHS Esters

The initial and most critical step is the quenching of the highly reactive NHS esters through hydrolysis.

  • For Aqueous Solutions:

    • Ensure the pH of the aqueous waste solution is between 7 and 8.5. If the solution is acidic, adjust the pH by adding a mild base, such as a 0.1 M sodium bicarbonate solution, dropwise while stirring.

    • Allow the solution to stand at room temperature for at least 4-6 hours (or overnight) to ensure complete hydrolysis of the NHS esters. This process converts the reactive NHS esters into non-reactive carboxylates.

  • For Solid Waste or Solutions in Organic Solvents:

    • If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

    • In a well-ventilated fume hood, slowly add the dissolved this compound solution to a larger volume of 0.1 M sodium bicarbonate solution (at least a 10-fold excess by volume).

    • Stir the resulting solution and allow it to stand at room temperature for at least 4-6 hours (or overnight) to ensure complete hydrolysis.

Step 2: Reduction of the Disulfide Bond

Once the NHS esters are hydrolyzed, the next step is to cleave the disulfide bond. This is achieved through reduction.

  • Addition of a Reducing Agent:

    • To the hydrolyzed solution from Step 1, add a suitable reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a good choice as it is odorless and effective over a wide pH range. A final concentration of 10-50 mM TCEP is generally sufficient. Alternatively, Dithiothreitol (DTT) can be used at a similar concentration.

    • Gently stir the solution and allow it to react for at least 1-2 hours at room temperature. This will cleave the disulfide bond, resulting in two separate PEG molecules with free thiol groups.

Step 3: Final Disposal

After both the NHS esters and the disulfide bond have been chemically deactivated, the resulting solution can be prepared for final disposal.

  • Neutralization and Dilution:

    • Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 using a mild acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate).

    • Dilute the neutralized solution with a large volume of water (at least 20-fold).

  • Disposal:

    • The diluted and neutralized aqueous waste can typically be poured down the sanitary sewer, followed by flushing with plenty of water. However, always consult and adhere to your institution's specific guidelines for aqueous chemical waste disposal.

    • Solid Waste and Contaminated Materials: Any solid waste containing unreacted this compound, as well as contaminated labware (e.g., pipette tips, gloves), should be collected in a designated hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office.[1] The initial rinsate from cleaning glassware that contained the concentrated compound should also be collected as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Identify Waste Type cluster_hydrolysis Step 1: NHS Ester Hydrolysis cluster_reduction Step 2: Disulfide Bond Reduction cluster_final Step 3: Final Disposal start This compound Waste hydrolysis Hydrolyze NHS Esters (pH 7-8.5, 4-6 hours) start->hydrolysis Aqueous, Solid, or in Organic Solvent hazardous Solid Waste & Contaminated Labware (Collect as Hazardous Waste) start->hazardous Solid Waste & Contaminated Items reduction Reduce Disulfide Bond (Add TCEP or DTT, 1-2 hours) hydrolysis->reduction neutralize Neutralize (pH 6-8) and Dilute with Water reduction->neutralize sewer Dispose via Sanitary Sewer (Consult local guidelines) neutralize->sewer

Caption: Workflow for the safe disposal of this compound waste.

By following this detailed, step-by-step procedure, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and adhering to regulatory compliance. Always prioritize safety by wearing appropriate PPE and working in a well-ventilated area.

References

Essential Safety and Operational Guide for Handling NHS-PEG2-SS-PEG2-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of the bifunctional crosslinker NHS-PEG2-SS-PEG2-NHS. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Understanding the Compound

This compound is a homobifunctional crosslinker. Its key features are:

  • N-Hydroxysuccinimide (NHS) Esters: These are amine-reactive groups at both ends of the molecule, enabling the conjugation to primary amines on proteins and other molecules.

  • Polyethylene Glycol (PEG) Spacers: The PEG2 units are short, hydrophilic spacers that increase the solubility of the crosslinker in aqueous solutions.

  • Disulfide (-SS-) Bond: This is a cleavable bond in the center of the molecule, which can be broken by reducing agents.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in either solid or solution form.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes of the compound or its solutions, which can cause eye irritation.
Hand Protection Nitrile or latex gloves.Prevents skin contact. NHS esters can react with proteins on the skin, and the overall irritation potential of the compound is not fully characterized.
Body Protection A standard laboratory coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.Minimizes the risk of inhaling airborne particles of the solid compound.

Handling and Storage

Storage:

  • Store this compound at or below -20°C in a tightly sealed container.

  • The compound is moisture-sensitive due to the NHS esters. Store with a desiccant and under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Protect from light.

Handling:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS esters.

  • Weighing: If working with the solid form, weigh it out quickly in a fume hood to avoid inhalation of any dust and to minimize exposure to atmospheric moisture.

  • Dissolving: Dissolve the compound in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) before adding it to an aqueous reaction buffer.

  • Reaction Conditions: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5. Be aware that the rate of hydrolysis of the NHS ester increases with pH.

Disposal Plan

A multi-step approach is required for the safe disposal of this compound and associated waste.

Unused and Expired Compound

Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash.

Quenching of Reactive NHS Esters

Before disposal of solutions containing the crosslinker, it is essential to quench the reactive NHS esters. This can be achieved by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Allow the quenching reaction to proceed for at least 30 minutes.

Cleavage of the Disulfide Bond (for specific waste streams)

In some instances, cleavage of the disulfide bond may be desirable before final disposal, especially if downstream waste treatment processes are sensitive to disulfides. This is an optional step and should be performed with caution.

Reducing Agents:

Reducing AgentTypical ConcentrationNotes
Dithiothreitol (DTT) 20-50 mMHas a strong, unpleasant odor. Oxidizes in air.
Tris(2-carboxyethyl)phosphine (TCEP) 5-20 mMOdorless and more stable than DTT.

Procedure:

  • After quenching the NHS esters, add the chosen reducing agent to the solution.

  • Allow the reaction to proceed for at least 1 hour at room temperature to ensure complete cleavage of the disulfide bond. This will result in the formation of two molecules containing free thiol (-SH) groups.

Disposal of Final Waste

The final waste solution, containing the quenched and potentially cleaved crosslinker, should be collected in a designated hazardous waste container.

  • Labeling: Clearly label the waste container with its contents, including the name of the crosslinker, quenching agent, and any reducing agents used.

  • Thiol-Containing Waste: If the disulfide bond was cleaved, the resulting thiol-containing molecules have a strong, unpleasant odor and should be handled in a fume hood.[1] Some thiols are toxic and can cause headaches and nausea.[2]

  • Final Disposal: The collected hazardous waste must be disposed of through your institution's environmental health and safety office.

Spill Management

  • Small Spills:

    • Wear appropriate PPE.

    • If the spill involves the solid, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.

    • If the spill is a liquid, absorb it with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent the spill from entering drains.

    • Contact your institution's environmental health and safety office for assistance.

Diagrams

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure cluster_disposal Disposal Workflow ppe1 Safety Goggles ppe2 Nitrile Gloves ppe3 Lab Coat h1 Equilibrate to Room Temp h2 Weigh in Fume Hood h1->h2 h3 Dissolve in Anhydrous Solvent h2->h3 h4 React at pH 7.2-8.5 h3->h4 d1 Quench NHS Esters (e.g., Tris buffer) d2 Optional: Cleave Disulfide Bond (e.g., DTT or TCEP) d1->d2 d3 Collect in Hazardous Waste Container d2->d3 d4 Dispose via EHS d3->d4

Caption: Workflow for PPE, Handling, and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.